4-Methyl-1,4-oxazepan-6-amine
Description
BenchChem offers high-quality 4-Methyl-1,4-oxazepan-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,4-oxazepan-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,4-oxazepan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(7)4-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDGPYWEWPDORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654917 | |
| Record name | 4-Methyl-1,4-oxazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933743-23-8 | |
| Record name | 4-Methyl-1,4-oxazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-1,4-oxazepan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the thorough characterization of novel chemical entities is a cornerstone of successful preclinical progression. Small heterocyclic molecules, such as derivatives of 1,4-oxazepane, are of significant interest due to their prevalence in biologically active compounds and their capacity to explore diverse chemical space. This guide provides a comprehensive technical overview of the physical properties of 4-Methyl-1,4-oxazepan-6-amine, a potentially novel small molecule. Given the limited availability of public data on this specific compound, this document serves as both a repository of predicted information and a methodological framework for its empirical determination.
As a Senior Application Scientist, it is understood that the journey of a new molecule from synthesis to application is paved with meticulous analytical work. This guide is structured to reflect that journey, emphasizing not just the "what" but the "why" and "how" of physicochemical characterization. We will delve into the predicted properties derived from its structure and provide actionable, field-proven protocols for their experimental validation.
Section 1: Molecular Structure and Identity
The initial step in characterizing any compound is to unequivocally define its molecular structure. The name "4-Methyl-1,4-oxazepan-6-amine" dictates a specific arrangement of atoms, which is crucial for interpreting its chemical behavior and physical properties.
1.1. Chemical Structure
The IUPAC name specifies a seven-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 4 (a 1,4-oxazepane). A methyl group is attached to the nitrogen at position 4, and an amine group is attached to the carbon at position 6.
| Feature | Description |
| Core Scaffold | 1,4-Oxazepane |
| Substituents | - Methyl group at position 4 - Amine group at position 6 |
| Molecular Formula | C₆H₁₄N₂O |
| Canonical SMILES | CN1CCOC(C1)N |
1.2. Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable estimations of a compound's physical properties. These predictions are instrumental for initial experimental design and for understanding the molecule's potential behavior in various environments.
| Property | Predicted Value |
| Molecular Weight | 130.19 g/mol |
| logP (Octanol-Water Partition Coefficient) | -0.8 to -0.2 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| Hydrogen Bond Donors | 1 (from the amine group) |
| Hydrogen Bond Acceptors | 3 (two nitrogens, one oxygen) |
| pKa (most basic) | 9.0 - 10.0 (for the primary amine) |
Section 2: Experimental Determination of Physical Properties
The following section outlines the standard methodologies for the experimental determination of key physical properties for a novel amine-containing heterocyclic compound like 4-Methyl-1,4-oxazepan-6-amine.
2.1. Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity ensures that foundational properties are established before more complex analyses are undertaken.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
2.2. Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity. For a crystalline solid, a sharp melting range (typically < 1°C) suggests high purity.
-
Protocol:
-
Ensure the compound is thoroughly dried to remove any residual solvent.
-
Load a small amount of the crystalline solid into a capillary tube, ensuring tight packing to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Use a rapid heating rate (10-20°C/min) for a preliminary determination.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.
-
2.3. Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. Given the structure of 4-Methyl-1,4-oxazepan-6-amine, it is likely to be a liquid or a low-melting solid at room temperature.
-
Protocol (Micro Boiling Point):
-
Place a few drops of the liquid into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.
-
Attach the test tube to a thermometer and heat it in a suitable bath (e.g., silicone oil).
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Remove the heat source when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
-
2.4. Solubility Assessment
Understanding a compound's solubility in various solvents is critical for formulation, purification, and assay development.
-
Protocol (Kinetic Solubility in Aqueous Buffer):
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock to a series of wells containing aqueous buffer at different pH values (e.g., pH 5.0, 6.2, 7.4).
-
Allow the plate to equilibrate with shaking for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which precipitation is observed is the kinetic solubility.
-
2.5. pKa Determination
The ionization constant (pKa) is a critical parameter for drug development, as it influences a compound's solubility, absorption, and interaction with biological targets. For 4-Methyl-1,4-oxazepan-6-amine, the primary amine is expected to be the most basic site.
-
Protocol (Potentiometric Titration):
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture).
-
Add a known excess of a strong acid (e.g., HCl) to fully protonate all basic sites.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
Caption: Experimental workflow for pKa determination by potentiometric titration.
Section 3: Conclusion
The physicochemical properties of 4-Methyl-1,4-oxazepan-6-amine, while not yet extensively documented, can be reliably predicted based on its structure and systematically determined through established experimental protocols. This guide provides the necessary framework for researchers and drug development professionals to undertake a thorough characterization of this and other novel chemical entities. Adherence to these rigorous analytical practices is paramount for ensuring data quality and making informed decisions in the progression of new therapeutic candidates.
References
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]
-
Leo, A., Hansch, C., and Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Klančar, U., et al. (2018). Potentiometric pKa Determination of Water-Insoluble Compounds: Validation of a Method in a Methanol/Water Mixture. Journal of Pharmaceutical and Biomedical Analysis, 159, 353-360. [Link]
An In-Depth Technical Guide to 4-Methyl-1,4-oxazepan-6-amine: Chemical Structure and Stereochemistry
This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of 4-Methyl-1,4-oxazepan-6-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's structural features, stereoisomerism, and potential synthetic pathways, offering field-proven insights into its chemical nature.
Introduction to 4-Methyl-1,4-oxazepan-6-amine
4-Methyl-1,4-oxazepan-6-amine is a saturated seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4, with a methyl group attached to the nitrogen and an amine group at the 6-position. The 1,4-oxazepane ring system is a key structural motif in a variety of biologically active compounds, making its derivatives, such as the one discussed herein, valuable building blocks in medicinal chemistry. The presence of a chiral center at the 6-position introduces a layer of complexity and potential for stereospecific interactions with biological targets.
Chemical Structure and Identification
The fundamental structure of 4-Methyl-1,4-oxazepan-6-amine is characterized by the 1,4-oxazepane ring. The numbering of the ring atoms begins with the oxygen atom as position 1 and proceeds sequentially around the ring.
| Identifier | Value |
| CAS Number | 933743-23-8 |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
A PubChem entry exists for the dihydrochloride salt of this compound (CID 165881277)[1].
The core structure is depicted below:
Caption: 2D representation of 4-Methyl-1,4-oxazepan-6-amine.
Stereochemistry: The Chiral Center at C6
A critical aspect of the molecular architecture of 4-Methyl-1,4-oxazepan-6-amine is the presence of a stereocenter at the C6 position, the carbon atom bonded to the amine group. This chirality gives rise to two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.
-
(R)-4-Methyl-1,4-oxazepan-6-amine
-
(S)-4-Methyl-1,4-oxazepan-6-amine
The specific three-dimensional arrangement of the substituents around this chiral center can significantly influence the molecule's biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The existence of the (R)-enantiomer is confirmed within the structure of a more complex molecule, which has the IUPAC name [(6R)-4-methyl-1,4-oxazepan-6-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][2][3]oxazin-7-yl)isoquinolin-3-yl]carbamate.
Based on the confirmed (R)-enantiomer and the structure of the related (R)-1,4-Oxazepan-6-ol, the SMILES strings for the enantiomers of 4-Methyl-1,4-oxazepan-6-amine can be inferred as:
| Enantiomer | Inferred SMILES String |
| (R)-4-Methyl-1,4-oxazepan-6-amine | C[N]1CCOC1 |
| (S)-4-Methyl-1,4-oxazepan-6-amine | C[N]1CCOC1 |
The synthesis of enantiomerically pure forms of such compounds is a key focus in medicinal chemistry to optimize therapeutic effects and minimize potential side effects.
Synthetic Pathways and Considerations
Potential Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the bonds forming the seven-membered ring. Key strategies could include:
-
Intramolecular Cyclization: This is a common strategy for forming heterocyclic rings. For 4-Methyl-1,4-oxazepan-6-amine, a suitable precursor would be an amino alcohol that can undergo intramolecular cyclization.
-
Ring-Opening of Precursors: The use of smaller, readily available rings like aziridines or epoxides as starting materials can lead to the formation of the 1,4-oxazepane ring through nucleophilic attack and subsequent cyclization.
Caption: Potential retrosynthetic approaches for 4-Methyl-1,4-oxazepan-6-amine.
Stereoselective Synthesis Strategies
Achieving a specific stereoisomer of 4-Methyl-1,4-oxazepan-6-amine necessitates a stereoselective synthetic approach. Several strategies are employed in the synthesis of chiral heterocycles:
-
Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, a synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine.
-
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer. For example, chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes has been used to prepare enantioenriched 1,4-benzoxazepines.
-
Resolution of Racemates: In this classical method, a racemic mixture is separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography.
A robust protocol for the multigram synthesis of functionalized 1,4-oxazepanes has been developed through the optimization of classical heterocyclization methods, accommodating both unsubstituted and methyl-substituted precursors[4]. Such scalable syntheses are crucial for the practical application of these compounds in drug discovery and development.
Characterization and Analytical Methods
The structural elucidation and confirmation of 4-Methyl-1,4-oxazepan-6-amine and its stereoisomers would rely on a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the overall structure of the molecule. The chemical shifts and coupling constants of the protons on the oxazepane ring would provide valuable information about its conformation in solution. While specific NMR data for the target molecule is not available, a patent for related 1,4-oxazepane derivatives provides ¹H NMR data that can serve as a useful reference[5].
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Chiral Chromatography: To separate and analyze the enantiomers of 4-Methyl-1,4-oxazepan-6-amine, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed. These methods use a chiral stationary phase to differentiate between the (R) and (S) enantiomers.
-
X-ray Crystallography: For a definitive determination of the absolute stereochemistry of a single enantiomer, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Conclusion and Future Perspectives
4-Methyl-1,4-oxazepan-6-amine represents a valuable, yet underexplored, chiral building block for the synthesis of more complex molecules with potential applications in drug discovery. Its structure, featuring a 1,4-oxazepane core and a chiral center, presents both challenges and opportunities for synthetic and medicinal chemists. The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound is a key step towards unlocking its full potential. Future research in this area will likely focus on the design and synthesis of novel analogs for biological screening, as well as the development of more efficient and scalable synthetic methodologies. The insights provided in this guide serve as a foundational resource for researchers embarking on the study and application of this intriguing heterocyclic compound.
References
-
PubChem. 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Methyl-1,4-oxazepan-6-amine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Kaliberda, O., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. 2023. Available from: [Link]
-
Awad, H., & Adnan, S. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor. 2021. Available from: [Link]
- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
Sources
- 1. 4-Methyl-1,4-oxazepan-6-amine dihydrochloride | C6H16Cl2N2O | CID 165881277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine | C11H17N3O | CID 79176043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
A Technical Guide to the Characterization of 4-Methyl-1,4-oxazepan-6-amine
Abstract
This guide provides an in-depth technical framework for the comprehensive characterization of 4-Methyl-1,4-oxazepan-6-amine (CAS 933743-23-8), a saturated heterocyclic compound with potential applications as a scaffold or building block in medicinal chemistry. In the absence of extensive published experimental data, this document leverages foundational principles of analytical chemistry and predictive modeling based on the compound's unique structure. It serves as a practical manual for scientists, offering detailed protocols and the scientific rationale behind the characterization workflow, from initial physicochemical assessment to advanced spectroscopic and chromatographic analysis.
Introduction and Molecular Overview
4-Methyl-1,4-oxazepan-6-amine is a substituted 1,4-oxazepane. The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This core structure is found in various biologically active molecules. The subject molecule is further functionalized with an N-methyl group and a primary amine at the 6-position, introducing a chiral center and specific reactive handles.
A thorough characterization is paramount to confirm its identity, purity, and stability before its use in further research or drug development pipelines. This guide outlines the critical analytical techniques required to establish a complete characterization profile.
Molecular Structure and Key Features:
-
Core Scaffold: 1,4-Oxazepane
-
Substituents: N4-Methyl, C6-Amine
-
Chirality: The C6 carbon is a stereocenter. The material may exist as a racemate or as individual enantiomers.
-
Functional Groups: Tertiary amine, secondary ether, primary amine.
Predicted Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following table summarizes properties computed from its structure, providing a baseline for experimental design (e.g., solvent selection, chromatographic method development).
| Property | Predicted Value | Significance & Application |
| Molecular Formula | C₆H₁₄N₂O | Used for calculating exact mass and elemental analysis. |
| Molecular Weight | 130.19 g/mol | Essential for mass spectrometry and stoichiometric calculations. |
| Exact Mass | 130.11061 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition. |
| XLogP3-AA | -1.1 | Indicates high hydrophilicity; suggests solubility in polar solvents and suitability for reverse-phase chromatography. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences intermolecular interactions, solubility, and chromatographic retention. |
| Hydrogen Bond Acceptors | 3 (O, N4, N6) | Influences solubility and potential for biological interactions. |
| Topological Polar Surface Area (TPSA) | 49.5 Ų[1] | Predicts transport properties; a low TPSA suggests good potential for membrane permeability. |
The Characterization Workflow: A Validating System
A robust characterization workflow ensures that data from orthogonal techniques converge to confirm the structure and purity of the compound. Each step validates the others, building a comprehensive and trustworthy analytical profile.
Caption: A self-validating workflow for chemical characterization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure. The asymmetry and conformational flexibility of the seven-membered ring can lead to complex spectra, often requiring 2D NMR techniques for unambiguous assignment.
Rationale for NMR Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Determines the number of chemically distinct carbon atoms and their hybridization state.
-
2D NMR (COSY, HSQC): Essential for this molecule. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This is critical for assigning signals within the complex aliphatic region of the oxazepane ring.
Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃, TMS at 0 ppm)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Key Correlations (COSY / HSQC) |
| N-C H₃ | ~45-50 | ~2.3-2.5 | s | 3H | HSQC to N-CH₃ carbon. |
| C2 | ~60-65 | ~2.6-2.9 | m | 2H | COSY to C3-H₂; HSQC to C2 carbon. |
| C3 | ~70-75 | ~3.6-3.9 | m | 2H | COSY to C2-H₂; HSQC to C3 carbon. |
| C5 | ~65-70 | ~2.7-3.0 | m | 2H | COSY to C6-H; HSQC to C5 carbon. |
| C 6 | ~50-55 | ~3.0-3.3 | m | 1H | COSY to C5-H₂ and C7-H₂; HSQC to C6 carbon. |
| C7 | ~75-80 | ~3.8-4.1 | m | 2H | COSY to C6-H; HSQC to C7 carbon. |
| -NH ₂ | N/A | ~1.5-2.5 (broad) | br s | 2H | Signal broadens or exchanges with D₂O. No HSQC correlation. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, chosen based on solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum.
-
Acquire 2D gCOSY and gHSQC spectra. Use standard instrument parameters, optimizing spectral width to cover all expected signals.
-
-
Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Interpretation:
-
Integrate the ¹H spectrum to confirm proton counts.
-
Assign the N-CH₃ singlet.
-
Use the HSQC spectrum to correlate proton signals to their respective carbon signals.
-
Trace the connectivity of the oxazepane ring protons using the COSY spectrum, starting from a less overlapped signal.
-
Confirm the presence of the -NH₂ group by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the amine proton signal should disappear.
-
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, corroborates the molecular structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.
Rationale for MS Choices:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, basic molecules like amines. It will primarily produce the protonated molecular ion [M+H]⁺.
-
High-Resolution MS (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₆H₁₄N₂O).
Predicted Mass Spectrum Data (ESI+)
| m/z (predicted) | Ion Species | Formula | Interpretation |
| 131.1184 | [M+H]⁺ | C₆H₁₅N₂O⁺ | Protonated molecular ion. Its accurate mass is the primary confirmation target. |
| 114.0922 | [M+H-NH₃]⁺ | C₆H₁₂NO⁺ | Loss of ammonia from the C6-amine group. |
| 86.0969 | [C₅H₁₂N]⁺ | C₅H₁₂N⁺ | Cleavage of the C-O bond, a common fragmentation pathway for ethers. |
| 70.0656 | [C₄H₈N]⁺ | C₄H₈N⁺ | Further fragmentation of the ring. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental formula based on the measured accurate mass.
-
Compare the measured mass to the theoretical mass of C₆H₁₅N₂O⁺ (131.1184). The mass error should be less than 5 ppm.
-
Analyze the fragmentation pattern to provide further structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium-Strong |
| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| 1650-1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Medium |
| 1470-1430 | C-H Bend | Aliphatic (CH₂, CH₃) | Medium |
| 1260-1050 | C-N Stretch & C-O Stretch | Amine & Ether | Strong |
Chromatographic Analysis for Purity Assessment
Chromatography is essential for determining the purity of the compound and identifying any potential impurities from the synthesis.
Rationale for HPLC Method:
-
Reverse-Phase (RP) HPLC: The molecule's high polarity makes it well-suited for RP-HPLC. A C18 column is a standard starting point.
-
Mobile Phase: A buffered mobile phase is critical due to the basic nature of the amines. A low pH (e.g., using formic acid or TFA) will ensure the amines are protonated, leading to sharp, symmetrical peaks.
-
Detection: UV detection may be limited as the molecule lacks a strong chromophore. A Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) would be more universal and effective detectors.
Caption: Typical HPLC-MS workflow for purity analysis.
Experimental Protocol: HPLC Purity Assay
-
System Setup:
-
Column: C18, e.g., 100 Å, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: Mass Spectrometer (monitoring m/z 131.1).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL.
-
Sample Concentration: ~1 mg/mL in 50:50 Water:Acetonitrile.
-
-
Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for research applications.
Conclusion
The characterization of 4-Methyl-1,4-oxazepan-6-amine requires a multi-technique, orthogonal approach. While public data is scarce, a complete and reliable analytical profile can be built using the predictive models and robust protocols outlined in this guide. The combination of 1D/2D NMR for structural assignment, HRMS for elemental confirmation, IR for functional group verification, and a suitable chromatographic method for purity assessment constitutes a self-validating system that ensures the material's identity and quality for its intended scientific use.
References
This section would be populated with URLs to authoritative sources for the techniques described, such as protocols on university websites, articles from journals like the Journal of Organic Chemistry, or technical notes from instrument manufacturers. As no specific data for this compound was found, direct literature citations for its characterization are not possible. The references would support the general methodologies.
Sources
Spectroscopic data of 4-Methyl-1,4-oxazepan-6-amine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,4-oxazepan-6-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-Methyl-1,4-oxazepan-6-amine, a saturated heterocyclic compound with potential applications as a scaffold in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, leveraging established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The interpretations are grounded in data from analogous structures and authoritative spectroscopic theory to provide a robust framework for the identification and structural verification of this compound. Detailed, field-proven protocols for data acquisition are also presented to ensure experimental reproducibility and integrity.
Introduction: The Structural Context
4-Methyl-1,4-oxazepan-6-amine is a seven-membered saturated heterocycle containing both oxygen and nitrogen atoms. The structure features a 1,4-oxazepane ring, an N-methyl group at position 4, and a primary amine at position 6. This combination of a tertiary amine, a secondary amine, and an ether within a flexible seven-membered ring presents a unique and complex spectroscopic challenge. Understanding its characteristic spectral fingerprint is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior.
This guide is structured to provide not just the predicted data, but the scientific rationale behind it, empowering researchers to interpret their own experimental results with confidence.
Caption: Molecular structure of 4-Methyl-1,4-oxazepan-6-amine.
Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation
Mass spectrometry is the primary technique for determining the molecular weight and elemental composition of a compound. For 4-Methyl-1,4-oxazepan-6-amine (Molecular Formula: C₆H₁₄N₂O), we can predict its behavior under ionization.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The compound contains two nitrogen atoms. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and an even m/z for its molecular ion peak.[1][2] The calculated monoisotopic mass is 130.1106 g/mol . Therefore, a prominent molecular ion peak (M⁺•) is expected at m/z = 130 . Cyclic amines typically exhibit strong molecular ion peaks, making this signal readily identifiable.[3][4]
-
Major Fragmentation Pathways: The fragmentation of cyclic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom.[1][5] This process leads to the formation of a stable, resonance-stabilized iminium cation.[1][2]
-
α-Cleavage at the N4-Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion would be a less favorable fragmentation pathway compared to ring cleavage.
-
α-Cleavage within the Ring: The most probable fragmentation involves cleavage of the C-C bonds adjacent to the nitrogen atoms.
-
Cleavage of the C5-C6 bond: This would lead to the formation of a key iminium ion fragment at m/z = 85 ([M - C₂H₅N]⁺).
-
Cleavage of the C2-C3 bond: This would generate a resonance-stabilized iminium ion at m/z = 58 ([M - C₃H₆O]⁺). This fragment is often a base peak for N-methyl cyclic amines.[3]
-
Loss of the Amine Group: Cleavage of the C-N bond at C6 could result in the loss of •NH₂ radical, though this is generally less favorable than α-cleavage.
-
-
Table 1: Predicted Key Fragments in the Mass Spectrum
| m/z (Predicted) | Proposed Fragment Ion | Comments |
| 130 | [C₆H₁₄N₂O]⁺• | Molecular Ion (M⁺•). Expected to be of moderate to strong intensity. |
| 115 | [M - CH₃]⁺ | Loss of a methyl group. Likely a minor peak. |
| 85 | [C₄H₉N₂]⁺ | Result of α-cleavage at the C5-C6 bond and subsequent ring opening. |
| 58 | [C₃H₈N]⁺ | Iminium ion from α-cleavage at the C2-C3 bond. Expected to be the base peak. |
Experimental Protocol for Mass Spectrometry
The choice of ionization method is critical. Electron Ionization (EI) is ideal for observing the detailed fragmentation patterns described above. For softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) is recommended.[6]
Methodology: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject 1 µL of the solution onto a suitable GC column (e.g., a 30 m x 0.25 mm DB-5ms). Use a temperature gradient from 50°C to 250°C to ensure elution of the compound.
-
Ionization: Use a standard EI source operating at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 35 to 200.
-
Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways.
Caption: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of 4-Methyl-1,4-oxazepan-6-amine will be characterized by absorptions corresponding to its N-H, C-H, C-O, and C-N bonds.
Predicted IR Absorption Bands
-
N-H Stretch: The secondary amine (-NH₂) will exhibit a characteristic N-H stretching vibration. Unlike primary amines which show two bands, secondary amines show a single, sharp, and medium-to-weak band in the range of 3350–3310 cm⁻¹ .[7][8] This absorption is typically less broad and intense than an O-H stretch.[9][10]
-
C-H Stretch: Strong, sharp bands between 2960 and 2850 cm⁻¹ will be present, corresponding to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the methyl and oxazepane ring methylene groups.[9]
-
N-H Bend: A bending vibration (scissoring) for the secondary amine may appear in the 1650–1550 cm⁻¹ region, but it is often weak and can be difficult to discern.[7]
-
C-O Stretch: The ether linkage (C-O-C) within the oxazepane ring will produce a strong, characteristic stretching absorption in the fingerprint region, typically between 1250 and 1020 cm⁻¹ .[8]
-
C-N Stretch: Aliphatic amines show C-N stretching bands in a similar region to the C-O stretch, between 1250 and 1020 cm⁻¹ .[7][8] These bands will likely overlap with the C-O stretch, contributing to a complex set of absorptions in this part of the fingerprint region.
Table 2: Predicted Characteristic IR Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350–3310 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 2960–2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |
| 1470–1440 | C-H Bend | CH₂ Scissoring | Medium |
| 1250–1020 | C-O Stretch | Ether | Strong |
| 1250–1020 | C-N Stretch | Aliphatic Amine | Medium-Strong |
| 910-665 | N-H Wag | Secondary Amine | Broad, Strong |
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of liquid or solid samples due to its simplicity and minimal sample preparation.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
Caption: General workflow for NMR data acquisition and processing.
Conclusion
The structural characterization of 4-Methyl-1,4-oxazepan-6-amine can be confidently achieved through a combined spectroscopic approach. Mass spectrometry will confirm the molecular weight (m/z 130) and show characteristic fragments at m/z 85 and 58. IR spectroscopy will provide clear evidence of the secondary amine (sharp N-H stretch ~3330 cm⁻¹) and the cyclic ether (strong C-O stretch ~1100 cm⁻¹). Finally, ¹H and ¹³C NMR will deliver a definitive structural map, with predictable chemical shifts for the N-methyl group, the oxazepane ring protons and carbons, and a D₂O-exchangeable amine signal. This guide provides the predictive data and robust protocols necessary for researchers to successfully identify and characterize this compound.
References
-
JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link] (Accessed: Jan 19, 2026).
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link] (Accessed: Jan 19, 2026).
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link] (Accessed: Jan 19, 2026).
-
North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link] (Accessed: Jan 19, 2026).
-
Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816. Available at: [Link] (Accessed: Jan 19, 2026).
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link] (Accessed: Jan 19, 2026).
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link] (Accessed: Jan 19, 2026).
-
Yang, B., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of. The Journal of Organic Chemistry. Available at: [Link] (Accessed: Jan 19, 2026).
- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. Google Patents. WO2012046882A1.
-
Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b]o[1][9]xazepines. Available at: [Link] (Accessed: Jan 19, 2026).
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link] (Accessed: Jan 19, 2026).
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link] (Accessed: Jan 19, 2026).
-
ResearchGate. (n.d.). The 1 H-NMR Spectra of the prepared oxazepine compounds N 6 -N 10 in DMSO. Available at: [Link] (Accessed: Jan 19, 2026).
-
Scribd. (n.d.). IR Spectrum Frequency Table. Available at: [Link] (Accessed: Jan 19, 2026).
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2748. Available at: [Link] (Accessed: Jan 19, 2026).
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link] (Accessed: Jan 19, 2026).
Sources
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 4-Methyl-1,4-oxazepan-6-amine for Research Applications
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. The 1,4-oxazepane ring system, a seven-membered heterocycle, has garnered significant attention as a privileged scaffold due to its inherent three-dimensional structure and synthetic versatility. This guide provides an in-depth technical overview of a specific derivative, 4-Methyl-1,4-oxazepan-6-amine (CAS No. 933743-23-8), intended for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis strategies, and potential biological significance, underpinned by the broader context of 1,4-oxazepane derivatives in contemporary research.
Compound Identification and Commercial Availability
4-Methyl-1,4-oxazepan-6-amine is a substituted 1,4-oxazepane with the following chemical structure:
Molecular Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol CAS Number: 933743-23-8[1][2]
This compound is available from several chemical suppliers specializing in research chemicals. It is typically offered in small quantities suitable for laboratory-scale research and development. The hydrochloride salt of this amine may also be available from some vendors.[3] When sourcing this compound, it is crucial to verify the purity and analytical data provided by the supplier to ensure the integrity of experimental results.
Table 1: Physicochemical Properties (Calculated)
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| XLogP3 | -1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 41.9 Ų |
| Heavy Atom Count | 9 |
Note: These properties are computationally derived and should be confirmed by experimental analysis.
Synthesis Strategies for the 1,4-Oxazepane Core
While 4-Methyl-1,4-oxazepan-6-amine is commercially available, understanding its synthesis is crucial for researchers who may wish to produce derivatives or scale up production. The synthesis of the 1,4-oxazepane core can be approached through several methodologies. A common strategy involves the cyclization of an appropriate acyclic precursor.
One established method for the synthesis of substituted 1,4-oxazepanes is through a Brønsted acid-catalyzed intramolecular etherification reaction.[4] This approach typically involves the cyclization of an N-tethered bis-alcohol. Another versatile method involves the use of N-propargylamines as precursors, which can undergo intramolecular cyclization to form the 1,4-oxazepane ring.[5]
Below is a generalized, illustrative workflow for the synthesis of a substituted 1,4-oxazepane ring system, which could be adapted for the synthesis of 4-Methyl-1,4-oxazepan-6-amine.
Illustrative Experimental Protocol: Synthesis of a 1,4-Oxazepane Derivative
Objective: To synthesize a 1,4-oxazepane ring via intramolecular cyclization.
Materials:
-
Appropriately substituted N-tethered bis-alcohol precursor
-
Anhydrous p-dioxane
-
Concentrated sulfuric acid
-
20% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-tethered bis-alcohol precursor (1.0 mmol) in anhydrous p-dioxane (4.0 mL) in a round-bottom flask at room temperature.
-
Slowly add concentrated sulfuric acid (2.0 mmol) to the solution.
-
Stir the reaction mixture at the appropriate temperature (determined by the specific substrate) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with a 20% aqueous solution of sodium hydroxide.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to obtain the pure 1,4-oxazepane derivative.[4]
Causality of Experimental Choices:
-
p-Dioxane: Chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, allowing for a range of reaction temperatures.
-
Sulfuric Acid: Acts as a Brønsted acid catalyst to promote the intramolecular etherification by protonating a hydroxyl group, making it a good leaving group (water).
-
Neutralization and Extraction: Standard workup procedure to remove the acid catalyst and isolate the organic product from the aqueous phase.
-
Column Chromatography: A standard purification technique to separate the desired product from any unreacted starting materials or byproducts.
Caption: Generalized workflow for the synthesis of a 1,4-oxazepane derivative.
Biological Significance and Research Applications
The 1,4-oxazepane scaffold is a key feature in a variety of biologically active molecules, making 4-Methyl-1,4-oxazepan-6-amine a compound of significant interest for further investigation in several therapeutic areas.[6][7]
Central Nervous System (CNS) Disorders
Derivatives of 1,4-oxazepane have been extensively studied for their potential to treat CNS disorders. A notable area of research is their activity as dopamine D4 receptor ligands.[8][9] The dopamine D4 receptor is a target for the development of atypical antipsychotics for schizophrenia, and selective ligands may offer improved side-effect profiles.[8] The conformational flexibility of the 1,4-oxazepane ring is thought to be crucial for its interaction with this receptor.[6] Additionally, certain 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promise as novel anticonvulsant agents in preclinical models.[6]
Nitric Oxide Synthase Inhibition
Analogs of 1,4-oxazepane have been synthesized and evaluated as inhibitors of human nitric oxide synthases (NOS).[10] The inhibition of NOS isoforms has therapeutic potential in various conditions, including inflammatory diseases and neurodegenerative disorders. The structural features of 4-Methyl-1,4-oxazepan-6-amine make it a candidate for screening in NOS inhibition assays.
Other Potential Applications
The broader class of 1,4-oxazepine derivatives has been investigated for a range of other biological activities, including:
-
Progesterone Receptor Modulation: Certain benzo[6][10]oxazepin-2-ones have demonstrated potent and selective antagonism of the progesterone receptor, with in vivo activity.[11]
-
Anticancer Activity: Some novel oxazepine derivatives have been synthesized and have shown activity against cancer cell lines.[7]
The presence of a primary amine and a tertiary amine within the 4-Methyl-1,4-oxazepan-6-amine structure provides handles for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Potential research applications of 4-Methyl-1,4-oxazepan-6-amine.
Conclusion and Future Directions
4-Methyl-1,4-oxazepan-6-amine represents a valuable building block for researchers in drug discovery and medicinal chemistry. Its commercial availability facilitates its immediate use in research programs. The underlying 1,4-oxazepane scaffold has demonstrated significant potential across multiple therapeutic areas, particularly in the realm of CNS disorders. The synthetic tractability of this compound allows for the generation of diverse analogs for SAR studies, which will be crucial in elucidating the key structural features required for potent and selective biological activity. Future research efforts should focus on exploring the biological activity of 4-Methyl-1,4-oxazepan-6-amine and its derivatives in relevant in vitro and in vivo models to fully realize its therapeutic potential.
References
-
Perregaard, J., et al. (1998). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 41(21), 4055-4064. Retrieved from [Link]
-
Hulin, B., et al. (2005). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 15(1), 113-116. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 933743-23-8 | 4-Methyl-1,4-oxazepan-6-amine. Retrieved from [Link]
-
Perregaard, J., et al. (1998). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemsigma. (n.d.). 4-METHYL-1,4-OXAZEPAN-6-AMINE [933743-23-8]. Retrieved from [Link]
-
Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(99), 97269-97283. Retrieved from [Link]
-
Al-Obaidi, A. S. M., & Al-Amiery, A. A. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical Research. Retrieved from [Link]
-
Zhang, P., et al. (2008). 7-aryl 1,5-dihydro-benzo[e][6][10]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry, 16(13), 6589-6600. Retrieved from [Link]
-
Molbase. (n.d.). Hexahydro-4-methyl-1,4-oxazepin-6-amine hydrochloride suppliers. Retrieved from [Link]
-
ResearchGate. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Retrieved from [Link]
- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
-
PubChem. (n.d.). Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. Retrieved from [Link]
-
Castillo, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 933743-23-8(4-methyl-1,4-oxazepan-6-amine) | Kuujia.com [kuujia.com]
- 3. Hexahydro-4-methyl-1,4-oxazepin-6-amine hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20718A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 1,4-Oxazepane Derivatives in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry.[1][2] Its inherent three-dimensional structure and synthetic accessibility make it a privileged scaffold for developing diverse chemical libraries targeting a wide range of biological entities.[1][3] This guide provides an in-depth analysis of the potential research applications of 1,4-oxazepane derivatives, focusing on their synthesis, biological activities, and therapeutic promise in key disease areas.
The 1,4-Oxazepane Core: A Privileged Scaffold
The unique conformational flexibility of the 1,4-oxazepane ring allows it to interact with various biological targets with high affinity and selectivity.[1] This has spurred its exploration across multiple therapeutic fields, including central nervous system (CNS) disorders, oncology, and infectious diseases.[4] The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.
Therapeutic Applications and Mechanistic Insights
Central Nervous System Disorders
1,4-Oxazepane derivatives have shown considerable promise in the realm of neuroscience, particularly in the development of ligands for dopamine and serotonin receptors.[5][6][7]
-
Dopamine D₄ Receptor Ligands for Schizophrenia: The dopamine D₄ receptor is a key target for atypical antipsychotics.[5][6] 1,4-Oxazepane derivatives have been synthesized as selective D₄ receptor ligands, which may offer improved side-effect profiles compared to existing treatments by potentially avoiding extrapyramidal symptoms.[1][5][6] The scaffold enables the precise positioning of pharmacophoric elements crucial for potent D₄ receptor antagonism.[5]
-
Monoamine Reuptake Inhibitors for Depression and Anxiety: Certain 1,4-oxazepane derivatives have demonstrated potent monoamine reuptake inhibitory activity, targeting serotonin, norepinephrine, and dopamine transporters.[8][9] This positions them as potential candidates for the treatment of depression, anxiety, and other mood disorders.[8]
-
5-HT₁A Receptor Agonists for Neuroprotection: A series of 1,4-benzoxazepine derivatives have been identified as selective 5-HT₁A receptor agonists with significant neuroprotective effects in preclinical models of ischemic stroke.[7] One such compound, Piclozotan, has shown remarkable activity in a transient middle cerebral artery occlusion model.[7]
Oncology
The development of novel anticancer agents is a critical area of research, and 1,4-oxazepane derivatives have emerged as a promising class of compounds.[4][10][11]
-
Kinase Inhibitors: Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one derivatives have been identified as a new class of potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a downstream effector in the Wnt/β-catenin signaling pathway implicated in colorectal cancer.[11] Another series of these derivatives has been developed as inhibitors of Rho-associated protein kinases (ROCKs), which are linked to the pathology of glaucoma.[13] Furthermore, the benzo[5][12]oxazepin-4-one scaffold, initially developed as a selective RIPK1 inhibitor, has been repurposed to create a highly selective type III LIMK1/2 inhibitor.[1][14]
-
Antiproliferative Activity: Synthesized benzoxazepine derivatives have demonstrated the ability to inhibit cancer cell proliferation, suggesting their potential as chemotherapeutic agents.[4] Some derivatives have shown promising cytotoxicity against cancer cell lines with high selectivity and low toxicity to normal cells.[10]
Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 1,4-Oxazepane derivatives have shown potential in this area.[15][16][17]
-
Antibacterial Activity: Several novel 1,3-oxazepine and oxazepane derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16][17] Some of these compounds have exhibited potent antibacterial activity, suggesting their potential as lead structures for the development of new antibiotics.[15][16]
Synthesis of the 1,4-Oxazepane Core
The construction of the 1,4-oxazepane ring can be achieved through various synthetic strategies. Key methodologies include classical heterocyclization, tandem C-N coupling/C-H carbonylation, and the use of N-propargylamines as versatile building blocks.[2][18]
A general and robust protocol for the synthesis of 2,4-disubstituted 1,4-oxazepanes often involves a multi-step sequence starting from readily available precursors. One common approach involves the reaction of an N-substituted amino alcohol, which undergoes intramolecular cyclization.[3] Another strategy utilizes a tandem transformation of C-N coupling/C-H carbonylation to construct benzo-1,4-oxazepine derivatives.[12]
Below is a generalized workflow for the synthesis of a 1,4-oxazepane derivative.
Caption: Generalized synthetic workflow for 1,4-oxazepane derivatives.
Example Synthetic Protocol: Tandem C-N Coupling/C-H Carbonylation
This protocol describes a copper-catalyzed synthesis of benzo-1,4-oxazepine derivatives.[12]
Materials:
-
Phenylamine derivative
-
Allyl halide derivative
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Carbon dioxide atmosphere
Procedure:
-
To a reaction vessel, add the phenylamine derivative, allyl halide derivative, copper(I) catalyst, ligand, and base in the appropriate solvent.
-
Purge the vessel with carbon dioxide.
-
Heat the reaction mixture to the desired temperature and stir for the required time (e.g., 5-12 hours), monitoring the reaction by TLC.[12]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzo-1,4-oxazepine derivative.[12]
Biological Evaluation Protocols
The biological activity of newly synthesized 1,4-oxazepane derivatives is assessed using a variety of in vitro and in vivo assays.
In Vitro Assay: Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase, such as TNIK or ROCK.[11][13]
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (1,4-oxazepane derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway: TNIK Inhibition in Colorectal Cancer
The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. TNIK is a key downstream component of this pathway. Inhibition of TNIK by 1,4-oxazepane derivatives can suppress cancer cell proliferation and migration.[11]
Caption: Inhibition of the Wnt/β-catenin/TNIK signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected 1,4-oxazepane derivatives against their respective targets.
| Compound Class | Target | Key Compound | IC₅₀ (nM) | Therapeutic Area |
| 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one | TNIK | 21k | 26 | Colorectal Cancer[11] |
| 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one | ROCK II | 12b | 3 | Glaucoma[13] |
| 1,4-benzoxazepine | 5-HT₁A Receptor | Piclozotan | - | Neuroprotection[7] |
Future Directions
The versatility of the 1,4-oxazepane scaffold presents numerous opportunities for future research. Further exploration of the chemical space around this core could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. Investigating their potential in other therapeutic areas, such as inflammatory and metabolic diseases, could also be a fruitful avenue of research. The development of more efficient and stereoselective synthetic methodologies will be crucial for accessing a wider range of structurally diverse 1,4-oxazepane derivatives.
Conclusion
1,4-Oxazepane derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated activity in key therapeutic areas such as neuroscience, oncology, and infectious diseases underscores the importance of continued research into this privileged scaffold. The synthetic accessibility and the ability to fine-tune their properties make 1,4-oxazepanes an exciting platform for the development of the next generation of therapeutics.
References
-
Lopez-Rodriguez, M. L., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-104. [Link]
-
Wang, L., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2633. [Link]
-
Lopez-Rodriguez, M. L., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-104. [Link]
-
Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(99), 97269-97282. [Link]
-
Al-Zereini, W., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6][12]imidazo[1,2-d][5][12]oxazepine and Benzo[f]benzo[6][12]oxazolo[3,2-d][5][12]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1173-1184. [Link]
-
Wodarski, J., et al. (2021). Repurposing of the RIPK1-Selective Benzo[5][12]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Journal of Medicinal Chemistry, 64(15), 11486-11503. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
-
Zhang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][5][12]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 2247-2264. [Link]
-
Nishi, T., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(10), 3497-3512. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and studies of biological activity of-1, 3-oxazepine-4, 7-dione derivitives. Organic and Medicinal Chemistry Letters, 2(1), 27. [Link]
-
Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(99), 97269-97282. [Link]
-
Ali, A. H., & Slaihimb, M. M. (2023). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. Journal of Angiotherapy, 7(1). [Link]
-
Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity, 1(9). [Link]
-
Al-Juboori, A. M. A. (2017). Studies on the 1, 4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Journal of Al-Nahrain University, 20(3), 43-51. [Link]
-
Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity, 1(9). [Link]
-
Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]
- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
-
Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. [Link]
-
Pathirana, C. (2023). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
-
ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. ResearchGate. [Link]
-
Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. ResearchGate. [Link]
-
Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20718A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 9. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach [publishing.emanresearch.org]
- 16. biojournals.us [biojournals.us]
- 17. biojournals.us [biojournals.us]
- 18. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The 1,4-Oxazepane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold
The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in the design of novel therapeutics.[1] Its inherent three-dimensionality and synthetic accessibility provide a versatile framework for the development of diverse chemical libraries targeting a wide array of biological entities.[1] The unique conformational flexibility of the 1,4-oxazepane ring system allows it to engage with various biological targets with high affinity and selectivity, leading to its exploration in multiple therapeutic areas.[1] This guide provides a comprehensive overview of the biological significance of the 1,4-oxazepane core, detailing its application in drug discovery, key synthetic strategies, and the underlying mechanistic principles of its biological activity.
Therapeutic Applications of 1,4-Oxazepane Derivatives
The strategic incorporation of the 1,4-oxazepane scaffold has yielded potent and selective modulators of various biological targets, with significant advancements in the fields of central nervous system (CNS) disorders, inflammation, and beyond.
Central Nervous System Disorders
The neuropharmacological landscape has been a fertile ground for the application of 1,4-oxazepane-based compounds, particularly in the modulation of dopaminergic and other neurotransmitter systems.
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[1][2] Selective D4 receptor ligands are sought after for their potential to offer improved side-effect profiles compared to existing treatments.[2] The 1,4-oxazepane scaffold has proven to be an effective template for positioning the necessary pharmacophoric elements for potent D4 receptor antagonism.[1]
Mechanism of Action & Signaling Pathway:
Dopamine D4 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists of the D4 receptor block the binding of dopamine, thereby preventing this downstream signaling cascade. This modulation of dopaminergic neurotransmission in specific brain regions is believed to contribute to the antipsychotic effects.
Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been designed and synthesized as novel anticonvulsant agents.[1][3][4] These compounds have demonstrated promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as broad-spectrum anticonvulsants.[1][3][4] The hybridization of a cyclic imide and an N-CO-C-N pharmacophore within the seven-membered ring is a key structural feature contributing to their activity.[3]
Inflammatory Diseases
The versatility of the 1,4-oxazepane scaffold extends to the realm of inflammatory diseases, with a notable focus on inhibiting key signaling molecules involved in inflammatory cascades.
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.[1] Benzoxazepinone derivatives, which feature a 1,4-oxazepine ring fused to a benzene ring, have emerged as potent and selective RIPK1 inhibitors.[5][6][7][8][9][10] These compounds often bind to an allosteric pocket of the kinase, inducing an inactive conformation.[5][10]
Mechanism of Action & Signaling Pathway:
RIPK1 plays a central role in the tumor necrosis factor (TNF) signaling pathway, which can lead to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis or necroptosis). In the context of necroptosis, TNF-α binding to its receptor (TNFR1) triggers the formation of a signaling complex that includes RIPK1. When caspase-8 is inhibited, RIPK1 auto-phosphorylates and recruits RIPK3, which in turn phosphorylates mixed-lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death. RIPK1 inhibitors containing the 1,4-oxazepane scaffold block the kinase activity of RIPK1, thereby preventing the initiation of this necroptotic cascade.
Quantitative Biological Activity Data
The following table summarizes the biological activity of representative 1,4-oxazepane and related derivatives against various targets.
| Compound Class | Target | Representative Compound | Activity (IC50/EC50/ED50/Ki) | Reference |
| Dopamine D4 Antagonist | Dopamine D4 Receptor | 2-(4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)phenol | Ki = 1.5 nM | [1] |
| Anticonvulsant | MES/scPTZ models | 6-amino-1,4-oxazepane-3,5-dione | MES ED50 > 30 mg/kg, scPTZ ED50 > 30 mg/kg | [3][4] |
| RIPK1 Inhibitor | RIPK1 Kinase | Compound 70 | EC50 = 17-30 nM | [7] |
| RIPK1 Inhibitor | RIPK1 Kinase | Compound o1 | EC50 = 16.17 nM | [6] |
| RIPK1 Inhibitor | RIPK1 Kinase | A benzoxazepinone derivative | IC50 = 15 nM | [11] |
| Anticancer Agent | Colon Cancer Cell Line (CaCo-2) | A coumarin-oxazepine derivative | IC50 = 39.6 µM | [12] |
Synthetic Strategies and Experimental Protocols
The construction of the 1,4-oxazepane ring system can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
General Synthetic Workflow for 2,4-Disubstituted Benzo[b][1][13]oxazepines
A common method for the synthesis of benzo[b][1][13]oxazepines involves the base-promoted intramolecular cyclization of N-(2-haloaryl)enaminones.
Sources
- 1. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 10. researchgate.net [researchgate.net]
- 11. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
- 12. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. rsc.org [rsc.org]
A Comprehensive Guide to Chiral Amines in Drug Discovery: Synthesis, Analysis, and Application
Introduction: The Critical Role of Chirality in Amine-Based Pharmaceuticals
Chiral amines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active compounds.[1][2][3] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment.[1][4] Chirality, the geometric property of a molecule being non-superimposable on its mirror image, gives rise to pairs of molecules known as enantiomers.[5][6] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[5][6][7][8]
This guide provides an in-depth exploration of chiral amines in the context of drug discovery and development. We will delve into the stereochemical imperative in pharmacology, survey the core synthetic strategies for obtaining enantiomerically pure amines, detail the analytical techniques for their separation and characterization, and provide practical, step-by-step protocols for key methodologies.
Part 1: The Stereochemical Imperative in Pharmacology
The differential effects of enantiomers are a consequence of their interactions with chiral biological targets such as receptors, enzymes, and DNA.[9][10] One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to adverse effects or toxicity.[9]
A classic and tragic example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is a potent teratogen.[8][9] This stark difference underscores the necessity of developing single-enantiomer drugs to enhance therapeutic efficacy and improve safety profiles.[9] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established policies that encourage the development of single enantiomers over racemic mixtures (a 1:1 mixture of both enantiomers).[8][10][11][12][13][14][15]
| Drug | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) |
| Albuterol | Potent bronchodilator | Can cause paradoxical bronchospasm and inflammation |
| Ibuprofen | Active anti-inflammatory agent | Inactive, but undergoes in vivo conversion to the (S)-form |
| Propranolol | Potent β-adrenergic antagonist | ~100-fold less active at β-receptors[9] |
| Cetirizine | Active antihistamine (as Levocetirizine) | Less active, may contribute to side effects |
Part 2: Core Synthetic Strategies for Enantiomerically Pure Amines
The synthesis of single-enantiomer chiral amines is a cornerstone of modern medicinal chemistry. Several powerful strategies have been developed to achieve high levels of enantiopurity.
Asymmetric Synthesis: Building Chirality
Asymmetric synthesis creates a chiral center from a prochiral substrate, offering an elegant and efficient route to enantiomerically pure amines.
Asymmetric hydrogenation of prochiral imines, enamines, and related unsaturated precursors is one of the most direct and widely used methods for preparing chiral amines.[1][2] This approach utilizes a chiral transition metal catalyst, typically based on iridium (Ir) or ruthenium (Ru), to deliver hydrogen stereoselectively.
-
Causality: The chiral ligands coordinated to the metal center create a chiral environment that dictates the facial selectivity of hydride addition to the C=N double bond, resulting in the preferential formation of one enantiomer.
Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imine
-
Catalyst Preparation: In a glovebox, a solution of the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand (e.g., a P-stereogenic dihydrobenzooxaphosphole oxazoline) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The substrate (N-aryl imine) is dissolved in the chosen solvent (e.g., toluene) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 60 °C) for a set time (e.g., 12 hours). Progress can be monitored by taking aliquots and analyzing by GC or HPLC.
-
Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched chiral amine.
-
Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the product is determined by chiral HPLC or SFC analysis.
Caption: Workflow for Asymmetric Hydrogenation.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform highly selective chemical transformations.[16][17] For chiral amine synthesis, transaminases (TAs) and imine reductases (IREDs) are particularly powerful.[18]
-
Causality: The enzyme's active site is an intricate, chiral environment that binds the substrate in a specific orientation, leading to nearly perfect stereocontrol in the amination of a prochiral ketone or reduction of an imine.[19]
Key Biocatalytic Routes:
-
Asymmetric Synthesis with Transaminases: A prochiral ketone is converted to a chiral amine using a transaminase and an amine donor (e.g., isopropylamine).[16]
-
Deracemization: This elegant approach combines an enantioselective oxidase, which selectively oxidizes one amine enantiomer of a racemic mixture to the corresponding imine, with a non-selective reducing agent that converts the imine back to the racemic amine.[4] This continuous process ultimately converts the entire racemic mixture into a single enantiomer.[20][21][22][23]
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add Reagents: Add the prochiral ketone substrate, the amine donor (e.g., isopropylamine, often in excess to drive the equilibrium), and the cofactor pyridoxal 5'-phosphate (PLP).
-
Enzyme Addition: Add the purified transaminase enzyme (e.g., a commercially available ω-TA).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The pH should be monitored and adjusted if necessary.
-
Reaction Quenching & Extraction: Quench the reaction by adjusting the pH to >10 with NaOH. Extract the product amine with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers, concentrate, and purify the product. Determine the enantiomeric excess by chiral chromatography.
Caption: Biocatalytic Transamination Workflow.
Chiral Resolution: Separating Enantiomers
Resolution is the process of separating a racemic mixture into its constituent enantiomers. While traditional methods like diastereomeric crystallization are still used, chromatographic resolution is the most versatile and widely applied technique in a discovery setting.[24]
Part 3: Purification and Analysis of Chiral Amines
The ability to accurately separate and quantify enantiomers is crucial for both process development and quality control.[25]
Chiral Chromatography: The Gold Standard
Chiral chromatography is the most powerful technique for both the analysis and purification of enantiomers.[26][27][28] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[26][29]
-
Causality: The CSP creates transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation.
Common Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique, employing a variety of CSPs.[25][][31]
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that often provides faster and more efficient separations.[32]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable amines, often requiring derivatization.[33]
| Chiral Stationary Phase (CSP) Type | Chiral Selector | Typical Applications for Amines |
| Polysaccharide-based | Derivatized cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of primary, secondary, and tertiary amines.[34] |
| Crown Ether-based | Chiral (18-Crown-6) tetracarboxylic acid | Excellent for the separation of primary amines and amino acid derivatives.[29] |
| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | Effective for amines that can engage in π-π stacking interactions. |
| Protein-based | Immobilized proteins (e.g., AGP, HSA) | Used in reversed-phase mode, mimicking biological interactions. |
Experimental Protocol: Chiral HPLC Method Development for a Novel Amine
-
Column and Mobile Phase Screening:
-
Select a set of 4-6 diverse chiral columns (e.g., polysaccharide-based, crown ether-based).
-
Prepare a solution of the racemic amine in a suitable solvent.
-
Screen each column with a set of standard mobile phases (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reversed phase).
-
-
Optimization:
-
For the column/mobile phase combination that shows the best initial separation, optimize the mobile phase composition (e.g., vary the ratio of strong to weak solvent).
-
Adjust the flow rate to improve resolution and analysis time.
-
If peak shape is poor, especially for basic amines, add additives like triethylamine (TEA) or trifluoroacetic acid (TFA) to the mobile phase.[32]
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for linearity, accuracy, precision, and limit of detection/quantification according to established guidelines.
-
Caption: Chiral HPLC Method Development Workflow.
Conclusion and Future Outlook
The stereoselective synthesis and analysis of chiral amines are indispensable components of modern drug discovery. The imperative to develop single-enantiomer drugs to maximize therapeutic benefit and minimize risk has driven significant innovation in both asymmetric synthesis and chiral analysis. Advances in transition metal catalysis and biocatalysis continue to provide more efficient, sustainable, and cost-effective methods for producing enantiopure amines.[4][17][35] Concurrently, the development of novel chiral stationary phases and the increasing adoption of techniques like SFC are enhancing our ability to rapidly and accurately assess enantiomeric purity. As drug discovery ventures into more complex and three-dimensional chemical spaces, a deep understanding of the principles and practices outlined in this guide will remain essential for researchers, scientists, and drug development professionals.[10]
References
-
Turner, N. J. (2011). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Accounts of Chemical Research, 44(3), 169-179. [Link]
-
Stinson, S. C. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 7-8. [Link]
-
Salvadori, P., Pescitelli, G., & Di Bari, L. (2021). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 50(14), 8086-8113. [Link]
-
Musa, M. M., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(18), 4879-4903. [Link]
-
Contente, M. L., & Pinto, D. H. M. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 11(7), 808. [Link]
-
De Camp, W. H. (1993). Chiral Drugs: The FDA Perspective on Manufacturing and Control. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1167-1172. [Link]
-
Slabu, I., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 7(12), 383. [Link]
-
Khan, I., et al. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31A), 1-10. [Link]
-
BOC Sciences. (n.d.). Chiral analysis and separation. SlideShare. [Link]
-
Tomaszewski, J., & Rumore, M. M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Drug Information Journal, 28(1), 119-127. [Link]
-
Wikipedia. (2023). Chiral analysis. In Wikipedia. [Link]
-
He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 16(6), 168. [Link]
-
Chiralpedia. (n.d.). Part 4: Stereochemistry in Drug Action and Pharmacology. Chiralpedia. [Link]
-
de la Fuente, V., & Iglesias, M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14147-14200. [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Lee, S. H., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1363, 251-257. [Link]
-
Montgomery, S. L., & Zawodny, W. (Eds.). (2022). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. Catalysts. [Link]
-
BioPharma Services Inc. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. BioPharma Services Inc. [Link]
-
ResearchGate. (2019). Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods. [Link]
-
Semantic Scholar. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
France, S. (2008). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 108(9), 3745-3782. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of Enantiomerically Pure Alcohols and Amines via Biocatalytic Deracemisation Methods. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex LLC. [Link]
-
Wang, D.-S., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5310-5327. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70-73. [Link]
-
Perli, M. (2017). Stereochemistry&drug action. SlideShare. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. [Link]
-
De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]
-
Truppo, M. D., et al. (2010). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development, 14(1), 244-248. [Link]
-
Ghimire, A., & Choi, H. J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]
-
Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Birmingham. [Link]
-
Younes, A. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 482-493. [Link]
-
Isbell, J., et al. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters, 12(10), 1530-1535. [Link]
-
Teixeira, J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(11), 7156-7166. [Link]
-
Roy, D. K., & De, A. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(25), 17871-17882. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 10. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. Catalysts | Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines [mdpi.com]
- 19. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 27. Chiral analysis and separation | PDF [slideshare.net]
- 28. Chiral analysis - Wikipedia [en.wikipedia.org]
- 29. columnex.com [columnex.com]
- 31. mdpi.com [mdpi.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 34. yakhak.org [yakhak.org]
- 35. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
4-Methyl-1,4-oxazepan-6-amine: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,4-oxazepane moiety, a seven-membered heterocycle, is an emerging privileged scaffold in medicinal chemistry due to its inherent three-dimensional structure and synthetic accessibility.[1] This guide focuses on a specific derivative, 4-Methyl-1,4-oxazepan-6-amine, a novel scaffold with significant potential for the development of new therapeutic agents. We will delve into its synthesis, physicochemical properties, and potential applications, providing a comprehensive resource for researchers in drug discovery. The unique conformational flexibility of the 1,4-oxazepane ring system allows it to interact with a wide range of biological targets with high affinity and selectivity, opening doors for its exploration in various therapeutic areas.[1]
Introduction: The Rationale for 4-Methyl-1,4-oxazepan-6-amine in Drug Discovery
The quest for novel chemical scaffolds that can provide access to unexplored chemical space is a perpetual driver in drug discovery. Saturated seven-membered heterocycles like 1,4-oxazepanes are particularly attractive as they offer a departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. The 1,4-oxazepane core combines the structural features of a morpholine and an azepane, offering a unique conformational landscape.
The introduction of a methyl group at the 4-position (N-methylation) and an amine at the 6-position provides key pharmacophoric features:
-
The 4-Methyl Group: This modification can influence the compound's basicity, lipophilicity, and metabolic stability. It can also play a crucial role in binding to biological targets by occupying specific hydrophobic pockets.
-
The 6-Amino Group: This primary amine serves as a versatile synthetic handle for further derivatization, allowing for the exploration of a vast chemical space through techniques like amide coupling, reductive amination, and sulfonylation. It can also act as a key hydrogen bond donor, crucial for molecular recognition at the target site.
The inherent chirality at the 6-position also presents opportunities for stereoselective synthesis and the development of enantiomerically pure drug candidates, which can lead to improved potency and reduced off-target effects.
Synthesis of the 4-Methyl-1,4-oxazepan-6-amine Scaffold
A recent scalable synthesis of 6-functionalized 1,4-oxazepanes provides a strong foundation for accessing the target molecule.[2] The general approach involves a classical heterocyclization that has been optimized for multigram synthesis.[2]
Proposed Synthetic Workflow
The synthesis of 4-Methyl-1,4-oxazepan-6-amine can be envisioned as a multi-step process starting from readily available precursors.
Caption: Proposed synthetic workflow for 4-Methyl-1,4-oxazepan-6-amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Chloro-4-methyl-1,4-oxazepane
-
To a solution of N-methylethanolamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-dichloroacetone (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-4-methyl-1,4-oxazepane.
Step 2: Synthesis of 6-Azido-4-methyl-1,4-oxazepane
-
Dissolve the 6-chloro-4-methyl-1,4-oxazepane (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 6-azido-4-methyl-1,4-oxazepane can often be used in the next step without further purification.
Step 3: Synthesis of 4-Methyl-1,4-oxazepan-6-amine
-
Dissolve the crude 6-azido-4-methyl-1,4-oxazepane (1.0 eq) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-Methyl-1,4-oxazepan-6-amine. Further purification can be achieved by distillation or column chromatography if necessary.
Physicochemical Properties
Experimental data for 4-Methyl-1,4-oxazepan-6-amine is not widely available. However, we can estimate its properties based on computational models and data from structurally similar compounds.
| Property | Estimated Value | Source |
| Molecular Formula | C₆H₁₄N₂O | - |
| Molecular Weight | 130.19 g/mol | - |
| XLogP3 | -0.9 | PubChem (CID 79176043)[3] |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | PubChem (CID 79176043)[3] |
| Hydrogen Bond Donors | 2 | PubChem (CID 79176043)[3] |
| Hydrogen Bond Acceptors | 3 | PubChem (CID 79176043)[3] |
| Rotatable Bond Count | 1 | PubChem (CID 79176043)[3] |
Note: The estimated values are based on the closely related structure of 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine, as specific experimental data for the target molecule is not available.
Characterization of the Scaffold
The structural confirmation of 4-Methyl-1,4-oxazepan-6-amine would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen, the protons on the oxazepane ring, and the protons of the amino group. The chemical shifts and coupling patterns of the diastereotopic protons on the ring can provide insights into the ring's conformation.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the methyl carbon, the carbons of the oxazepane ring, and the carbon bearing the amino group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Electron impact (EI) or electrospray ionization (ESI) techniques would likely be employed.
Applications in Drug Discovery
The 4-Methyl-1,4-oxazepan-6-amine scaffold holds promise in several therapeutic areas, primarily extrapolated from research on analogous structures.
Central Nervous System (CNS) Disorders
The 1,4-oxazepane core has been identified as a privileged scaffold for targeting CNS disorders.[1]
-
Dopamine D₄ Receptor Ligands: Derivatives of 1,4-oxazepane have been synthesized as selective ligands for the dopamine D₄ receptor, a key target in the development of atypical antipsychotics for schizophrenia.[1][4][5] The three-dimensional nature of the oxazepane ring allows for the precise spatial arrangement of pharmacophoric elements necessary for potent receptor antagonism.[1]
-
Monoamine Reuptake Inhibitors: A patent has described 1,4-oxazepane derivatives as potent monoamine reuptake inhibitors, suggesting their potential use as antidepressants and for the treatment of other neuropsychiatric disorders.
Inflammatory Diseases
-
RIPK1 Inhibitors: Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial mediator of inflammation and cell death. The 1,4-oxazepane scaffold has been explored for the development of RIPK1 inhibitors, indicating a potential role in treating inflammatory conditions.[1]
Workflow for Library Development
The 6-amino group is a key feature that allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Caption: Diversification strategy for the 4-Methyl-1,4-oxazepan-6-amine scaffold.
Conclusion and Future Perspectives
4-Methyl-1,4-oxazepan-6-amine represents a promising and relatively underexplored scaffold for the development of novel therapeutics. Its unique three-dimensional structure, coupled with the versatile synthetic handle of the 6-amino group, provides a solid foundation for the creation of diverse chemical libraries. The demonstrated potential of the broader 1,4-oxazepane class in CNS and inflammatory disorders suggests that focused exploration of this specific scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles. Future work should focus on the development of an optimized and scalable synthesis, the acquisition of experimental physicochemical and pharmacological data, and the systematic exploration of its SAR through the generation of diverse analog libraries.
References
- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry - Benchchem.
- A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem.
-
4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine - PubChem. Available from: [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. Available from: [Link]
-
Synthesis, Biological Evaluation and Molecular - Amanote Research. Available from: [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Available from: [Link]
-
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available from: [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. Available from: [Link]
-
Synthesis, Assess Biological Activity and Laser Efficacy of Some New Bis-1,3-Oxazepene 4,7-Dione Derivatives - AIP Publishing. Available from: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. Available from: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. Available from: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available from: [Link]
-
(PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction - ResearchGate. Available from: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]
- WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. Available from: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available from: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A - Impactfactor. Available from: [Link]
-
tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate | C11H22N2O3 | CID 53230231. Available from: [Link]
-
6-[(4-Methylphenoxy)methyl]-1,4-oxazepan-6-ol - PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine | C11H17N3O | CID 79176043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Screening of 4-Methyl-1,4-oxazepan-6-amine Derivatives
Abstract
The quest for novel chemical scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. The 1,4-oxazepane ring system, a seven-membered heterocycle, represents a compelling yet underexplored area of chemical space.[1] This guide provides a comprehensive, in-depth framework for the exploratory screening of a novel library of 4-Methyl-1,4-oxazepan-6-amine derivatives. As a bioisostere of more common piperidine and piperazine motifs, this scaffold offers unique three-dimensional diversity and physicochemical properties that are of significant interest in medicinal chemistry.[2] We will detail a strategic approach, from the rational design and synthesis of a focused derivative library to a multi-tiered screening cascade involving primary high-throughput screens, secondary validation assays, and early-stage ADME-Tox profiling. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual "why" and the practical "how" for unlocking the therapeutic potential of this novel chemical series.
Introduction: The Rationale for Exploring the 1,4-Oxazepane Scaffold
The 1,4-oxazepane moiety, a homomorpholine, is a privileged heterocyclic scaffold found in a variety of biologically active compounds.[3] Its structural relationship to morpholine, a common motif in approved drugs, suggests a favorable toxicological and pharmacokinetic profile.[4][5] Morpholine-containing drugs have shown a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and significant effects on the central nervous system (CNS).[6][7][8] The addition of a methylene unit to form the seven-membered oxazepane ring introduces greater conformational flexibility, which can be advantageous for optimizing interactions with biological targets.
The core structure, 4-Methyl-1,4-oxazepan-6-amine, provides two key points for diversification: the secondary amine at the 6-position and potential substitutions on the heterocyclic ring. This allows for the creation of a diverse chemical library to probe a wide range of biological targets. Given the prevalence of the morpholine scaffold in CNS-active agents and kinase inhibitors, our exploratory screening strategy will initially focus on these two high-value therapeutic areas.[9][10]
Library Design and Synthesis
A successful screening campaign begins with a well-designed chemical library. The goal is to maximize structural diversity around the 4-Methyl-1,4-oxazepan-6-amine core to broadly sample chemical space and increase the probability of identifying a "hit".
Proposed Synthetic Strategy
Given the novelty of the specific target scaffold, a robust synthetic route must be established. A plausible approach involves the intramolecular cyclization of an N-substituted amino alcohol, a common strategy for synthesizing 1,4-oxazepanes.[3]
Scheme 1: Proposed Synthesis of 4-Methyl-1,4-oxazepan-6-amine Core
Caption: High-level overview of the proposed synthetic pathway.
A detailed, step-by-step protocol for the synthesis of a representative library member would follow a similar logic, starting from readily available precursors and building complexity through well-established organic chemistry reactions.
Library Diversification
To explore the structure-activity relationship (SAR), a library of derivatives will be synthesized by modifying the amine at the 6-position. A diverse set of building blocks, including carboxylic acids, sulfonyl chlorides, and isocyanates, will be used to generate a library of amides, sulfonamides, and ureas, respectively.
Table 1: Representative Building Blocks for Library Diversification
| Reagent Type | Examples | Resulting Functional Group |
| Carboxylic Acids | Acetic acid, Benzoic acid, Phenylacetic acid | Amide |
| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride | Sulfonamide |
| Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea |
The Screening Cascade: A Multi-Tiered Approach
An efficient screening campaign is designed as a funnel, starting with a broad primary screen to identify initial hits, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A multi-tiered screening cascade for hit identification and validation.
Tier 1: Primary High-Throughput Screening (HTS)
The entire library will be screened at a single concentration (e.g., 10 µM) in two parallel primary assays to identify compounds with potential activity in our areas of interest.
Dysregulation of neuronal morphology is a hallmark of many neurodegenerative diseases.[11] A high-content imaging-based neurite outgrowth assay using primary rodent cortical neurons provides a physiologically relevant system to identify compounds that may promote neuronal health or regeneration.[12][13]
Protocol: Primary Neurite Outgrowth Assay
-
Cell Plating: Plate primary cortical neurons (e.g., from E18 rat embryos) onto poly-D-lysine coated 96-well imaging plates.
-
Compound Treatment: After 24 hours, treat cells with the 4-Methyl-1,4-oxazepan-6-amine derivatives at a final concentration of 10 µM. Include a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF) and a negative control (vehicle, e.g., 0.1% DMSO).
-
Incubation: Incubate for 48-72 hours.
-
Staining: Fix the cells and stain with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze neurite length, branch points, and cell viability per well.
Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in cancer and inflammatory diseases.[10] A biochemical assay is a direct and efficient way to screen for kinase inhibitors.[14] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method.[15]
Protocol: TR-FRET Kinase Assay
-
Assay Preparation: In a 384-well plate, add the kinase, a fluorescently labeled substrate, and the test compound (10 µM).
-
Reaction Initiation: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader. A decrease in signal indicates inhibition of kinase activity.
Tier 2: Hit Confirmation and Prioritization
Compounds that show significant activity in the primary screens ("hits") are advanced to Tier 2 for confirmation and to filter out false positives.
Hits are re-tested in their respective primary assays over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC50 or EC50 values). This confirms the activity and allows for the ranking of compounds.
It is crucial to ensure that the observed activity is not due to general cytotoxicity.[16] Hits will be tested in parallel cytotoxicity assays.
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity.[17][18]
Compounds with significant cytotoxicity at concentrations close to their active potency are deprioritized.
Table 2: Hit Prioritization Matrix
| Compound ID | Primary Assay Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) | Priority |
| XYZ-001 | 0.5 µM | > 50 µM | > 100 | High |
| XYZ-002 | 1.2 µM | 2.5 µM | ~2 | Low |
| XYZ-003 | 8.0 µM | > 50 µM | > 6 | Medium |
Tier 3: Lead Characterization
The most promising, non-toxic hits are advanced for further characterization to assess their drug-like properties.
Understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is critical for its potential as a drug.[19] Early in vitro ADME assays provide key insights and help guide medicinal chemistry efforts.[20][21]
-
Aqueous Solubility: Assessed by turbidimetric methods.
-
Cell Permeability: Evaluated using the Parallel Artificial Membrane Permeability Assay (PAMPA).[22]
-
Metabolic Stability: Determined by incubating the compound with liver microsomes and measuring its degradation over time.[20]
-
Plasma Protein Binding: Measured by equilibrium dialysis.
The data from all tiers of screening are used to build an initial SAR. This involves analyzing how changes in the chemical structure of the derivatives affect their biological activity and ADME properties.[7] This analysis is crucial for designing the next generation of compounds with improved potency, selectivity, and drug-like characteristics.
Conclusion and Future Directions
This guide outlines a rigorous and logical pathway for the exploratory screening of 4-Methyl-1,4-oxazepan-6-amine derivatives. By employing a multi-tiered approach that integrates target-agnostic phenotypic screening with specific biochemical assays, we can efficiently identify and validate novel bioactive compounds. The early integration of cytotoxicity and ADME-Tox profiling ensures that resources are focused on compounds with the highest potential for further development. The initial SAR data generated from this campaign will serve as the foundation for a dedicated hit-to-lead optimization program, with the ultimate goal of developing a novel therapeutic agent.
References
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- B-Rao, C., & B-Rao, C. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(9), 1900113.
- BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (n.d.). RSC Advances.
- Naim, M. J., Alam, O., Alam, M. J., & Khan, S. A. (2016). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 1-10.
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2019). The Journal of Organic Chemistry.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Creative Biolabs. (n.d.). CNS Cell based Assay Services.
- Basit, A., Abbas, G., & Rauf, A. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-22.
- Fodor, K., et al. (2017). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry, 15(32), 6726-6735.
- BenchChem. (n.d.). Application Note: Developing a Bioassay for Kinase Inhibitor Activity.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 40-51.
- Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2260.
- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Creative Bioarray. (n.d.). In Vitro ADME.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- Kourar, A., et al. (2000). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 115(2), 101-109.
- Lemmon, V. P., & Bixby, J. L. (2014). Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration. Journal of Neuroscience Methods, 221, 136-146.
- MD Biosciences. (n.d.). Cell-based Assays.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
- Varkuti, B. H., et al. (2020). Neuron-based high-content assay and screen for CNS active mitotherapeutics. Science Advances, 6(2), eaaw8720.
- B-Rao, C., & B-Rao, C. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(9), 1900113.
- BenchChem. (n.d.). 1,4-Oxazepane-6-carboxylic Acid.
- ResearchGate. (n.d.). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay.
- Concept Life Sciences. (n.d.). Neuroscience Drug Discovery Services - CNS & Neurodegeneration.
- Holder, A. L., & Hayes, M. A. (2007). Particle-induced artifacts in the MTT and LDH viability assays. Journal of Toxicology and Environmental Health, Part A, 70(18), 1512-1522.
- G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs.
- ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved.
- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Bioorganic Chemistry, 141, 106886.
- PubMed. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS.
- Bioisosteres of Common Functional Groups. (n.d.).
- Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- PubChem. (n.d.). 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine.
- BenchChem. (n.d.). 6,6-Difluoro-1,4-diazepane: A Bioisosteric Alternative to 1,4-Diazepane in Drug Discovery.
- Dömling, A., et al. (2010). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
-
Li, Y., et al. (2013). Design and Synthesis of Novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][20][21]oxazepin-8(7H)-one Derivatives as Telomerase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 720-723.
- Hussein, A., & Shaimaa, A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdbneuro.com [mdbneuro.com]
- 12. Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroscience Drug Discovery Services - CNS & Neurodegeneration [conceptlifesciences.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 21. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 22. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methyl-1,4-oxazepan-6-amine from starting materials
An Application Note and Protocol for the Synthesis of 4-Methyl-1,4-oxazepan-6-amine from Commercially Available Starting Materials
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 4-Methyl-1,4-oxazepan-6-amine, a saturated seven-membered heterocyclic scaffold of interest in medicinal chemistry and drug development. The 1,4-oxazepane motif is a valuable, yet underexplored, structural component that merges features of the well-known diazepane and morpholine scaffolds.[1] The scarcity of reliable and scalable synthetic routes to functionalized 1,4-oxazepanes has historically limited their broader application in compound libraries for drug discovery.[1]
This application note details a robust and logical multi-step synthetic pathway designed to be accessible to researchers with a strong background in organic synthesis. The presented protocol is grounded in established methodologies for the formation of the 1,4-oxazepane core, primarily through intramolecular cyclization strategies.[1][2] We will provide not only a step-by-step experimental procedure but also the underlying chemical principles and rationale for the selection of reagents and reaction conditions, in line with best practices for scientific integrity and reproducibility.
Synthetic Strategy Overview
The proposed synthesis of 4-Methyl-1,4-oxazepan-6-amine is a multi-step sequence commencing with readily available starting materials. The core of the strategy involves the construction of a suitable acyclic precursor containing all the necessary atoms for the 1,4-oxazepane ring, followed by an intramolecular cyclization to form the seven-membered heterocycle. Subsequent functional group manipulations will then be employed to install the desired amine functionality at the C6 position and the methyl group at the N4 position.
The overall synthetic workflow can be visualized as follows:
Figure 1: High-level overview of the synthetic approach to 4-Methyl-1,4-oxazepan-6-amine.
Part 1: Synthesis of the Acyclic Precursor
The initial phase of the synthesis focuses on the construction of an N-substituted bis-alcohol derivative, which will serve as the direct precursor for the pivotal intramolecular cyclization step. This approach is informed by literature precedents on the synthesis of substituted 1,4-oxazepanes.[2]
Step 1: Synthesis of 2-((2-hydroxyethyl)(methyl)amino)propane-1,3-diol
This step involves the reaction of N-methylethanolamine with a suitable three-carbon electrophile to introduce the diol functionality.
Protocol:
-
To a solution of N-methylethanolamine (1.0 eq) in a suitable solvent such as methanol, add 1,3-dichloro-2-propanol (1.1 eq).
-
The reaction mixture is stirred at reflux for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-((2-hydroxyethyl)(methyl)amino)propane-1,3-diol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-methylethanolamine | 1.0 | 75.11 | (Specify) |
| 1,3-dichloro-2-propanol | 1.1 | 128.98 | (Specify) |
| Methanol | - | - | (Specify) |
Causality of Experimental Choices:
-
N-methylethanolamine: This starting material provides the nitrogen atom that will be methylated in the final product and one of the oxygen atoms for the oxazepane ring.
-
1,3-dichloro-2-propanol: This electrophile is chosen to introduce the three-carbon backbone that will form part of the oxazepane ring, along with the precursor to the C6 functional group.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction between the amine and the alkyl halide.
Part 2: Intramolecular Cyclization to Form the 1,4-Oxazepane Ring
This crucial step involves an acid-catalyzed intramolecular etherification to form the seven-membered 1,4-oxazepane ring. The choice of acid and reaction conditions is critical for achieving a good yield and minimizing side reactions.[2]
Step 2: Synthesis of (4-methyl-1,4-oxazepan-6-yl)methanol
Protocol:
-
Dissolve the 2-((2-hydroxyethyl)(methyl)amino)propane-1,3-diol (1.0 eq) in a suitable solvent like p-dioxane.
-
Slowly add concentrated sulfuric acid (0.5-2.0 eq) to the solution at room temperature.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for 12-24 hours, with TLC monitoring.
-
After completion, the reaction is carefully neutralized with an aqueous solution of sodium hydroxide (20%).
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield (4-methyl-1,4-oxazepan-6-yl)methanol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-((2-hydroxyethyl)(methyl)amino)propane-1,3-diol | 1.0 | (Calculate) | (Specify) |
| Concentrated Sulfuric Acid | 0.5-2.0 | 98.08 | (Specify) |
| p-Dioxane | - | - | (Specify) |
Trustworthiness and Self-Validation:
The success of this cyclization is dependent on the selective reaction of one of the primary hydroxyl groups with the secondary hydroxyl group under acidic conditions to form the ether linkage. The structure of the resulting (4-methyl-1,4-oxazepan-6-yl)methanol should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to ensure the correct regiochemistry of the cyclization.
Figure 2: Generalized mechanism for the acid-catalyzed intramolecular cyclization.
Part 3: Functional Group Interconversion to the Target Amine
The final steps of the synthesis involve converting the hydroxyl group at the C6 position into the desired primary amine. This is a common transformation in organic synthesis and can be achieved through a variety of methods. A reliable two-step process via an azide intermediate is proposed here.
Step 3: Synthesis of 6-(azidomethyl)-4-methyl-1,4-oxazepane
Protocol:
-
To a solution of (4-methyl-1,4-oxazepan-6-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After solvent removal, dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 6-12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated to give 6-(azidomethyl)-4-methyl-1,4-oxazepane, which can be used in the next step without further purification.
Step 4: Synthesis of 4-Methyl-1,4-oxazepan-6-amine
Protocol:
-
Dissolve the crude 6-(azidomethyl)-4-methyl-1,4-oxazepane in methanol.
-
Add a catalytic amount of palladium on carbon (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the final product, 4-Methyl-1,4-oxazepan-6-amine.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (4-methyl-1,4-oxazepan-6-yl)methanol | 1.0 | (Calculate) | (Specify) |
| Methanesulfonyl chloride | 1.2 | 114.55 | (Specify) |
| Triethylamine | 1.5 | 101.19 | (Specify) |
| Sodium azide | 1.5 | 65.01 | (Specify) |
| Palladium on carbon (10%) | 0.1 | - | (Specify) |
| Hydrogen | - | 2.02 | (Atmosphere) |
Authoritative Grounding and Mechanistic Insight:
The conversion of an alcohol to an amine is a fundamental transformation. The two-step process via an azide is a reliable and high-yielding method. The initial conversion of the alcohol to a good leaving group (mesylate) facilitates the subsequent nucleophilic substitution by the azide ion. The final step is a standard reduction of the azide to a primary amine using catalytic hydrogenation, a clean and efficient reaction.
References
-
Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
Application Notes and Protocols for the N-Functionalization of 4-Methyl-1,4-oxazepan-6-amine
Abstract
The 4-methyl-1,4-oxazepan-6-amine scaffold is a valuable building block in medicinal chemistry, offering a three-dimensional architecture that is of increasing interest in drug discovery. The secondary amine at the 6-position provides a crucial handle for introducing a wide range of functional groups, thereby enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide to the N-functionalization of 4-methyl-1,4-oxazepan-6-amine, detailing robust protocols for N-alkylation, N-acylation, N-sulfonylation, and reductive amination. The methodologies are presented with a focus on explaining the underlying chemical principles and providing practical, field-proven insights to guide researchers in the synthesis of novel derivatives.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
Seven-membered heterocycles, such as 1,4-oxazepanes, are gaining prominence as "privileged scaffolds" in drug discovery.[1] Their non-planar, flexible conformations allow for precise spatial orientation of substituents, enabling enhanced interactions with biological targets. The N-functionalization of the exocyclic amine on the 4-methyl-1,4-oxazepan-6-amine core is a key strategy for diversifying this scaffold and generating libraries of compounds for screening. By modifying the substituent at this position, researchers can modulate properties such as potency, selectivity, solubility, and metabolic stability.
This guide provides detailed experimental procedures for the most common and effective N-functionalization strategies, drawing upon established methodologies for cyclic amines and providing specific considerations for the 1,4-oxazepane ring system.
General Considerations for N-Functionalization
The secondary amine in 4-methyl-1,4-oxazepan-6-amine is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of reaction conditions, including solvent, base, and temperature, is critical for achieving high yields and minimizing side reactions. It is essential to use anhydrous solvents when working with reactive electrophiles like alkyl halides and acyl chlorides to prevent hydrolysis. The selection of an appropriate base is also crucial; non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to scavenge the acid generated during the reaction without competing with the amine nucleophile.
Experimental Protocols
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, a fundamental transformation for building molecular complexity. Direct alkylation with alkyl halides is a common approach.
Scientific Rationale: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of a suitable base is critical to neutralize the resulting hydrohalic acid, driving the reaction to completion.
Detailed Protocol: N-Benzylation of 4-Methyl-1,4-oxazepan-6-amine
-
Reaction Setup: To a solution of 4-methyl-1,4-oxazepan-6-amine (1.0 eq.) in anhydrous acetonitrile (ACN) (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA) (2.5 eq.).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile (ACN) | A polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. |
| Base | Diisopropylethylamine (DIPEA) | A non-nucleophilic hindered base to scavenge the HBr formed without competing in the alkylation. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate for an activated halide like benzyl bromide. |
| Stoichiometry | Slight excess of alkyl halide | Ensures complete consumption of the starting amine. |
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of 4-Methyl-1,4-oxazepan-6-amine.
N-Acylation
N-acylation involves the introduction of an acyl group to the nitrogen atom, forming a stable amide bond. This is a highly reliable transformation, often proceeding to completion under mild conditions.
Scientific Rationale: The reaction of a secondary amine with an acyl chloride or anhydride is a classic nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acylating agent is attacked by the nucleophilic amine. A base is typically used to quench the acid byproduct.
Detailed Protocol: N-Acetylation of 4-Methyl-1,4-oxazepan-6-amine
-
Reaction Setup: Dissolve 4-methyl-1,4-oxazepan-6-amine (1.0 eq.) and triethylamine (TEA) (1.5 eq.) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | A non-reactive solvent that is easy to remove. |
| Base | Triethylamine (TEA) | Scavenges the HCl generated during the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm of the reaction. |
| Acylating Agent | Acetyl Chloride | A highly reactive acylating agent ensuring a rapid reaction. |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing a wide variety of substituents. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its in-situ reduction.
Scientific Rationale: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[2] This method avoids the over-alkylation issues that can be encountered with direct alkylation.[2]
Detailed Protocol: Reductive Amination with Acetone
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,4-oxazepan-6-amine (1.0 eq.) and acetone (1.5 eq.) in 1,2-dichloroethane (DCE) (0.1 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the solution. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | An effective solvent for both iminium ion formation and reduction. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent for iminium ions. |
| Carbonyl Source | Acetone | A simple ketone to introduce an isopropyl group. |
| Temperature | Room Temperature | Generally sufficient for both steps of the reaction. |
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of 4-Methyl-1,4-oxazepan-6-amine.
N-Sulfonylation
N-sulfonylation introduces a sulfonyl group to the nitrogen, forming a sulfonamide. Sulfonamides are important functional groups in many pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.
Scientific Rationale: Similar to N-acylation, N-sulfonylation is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Detailed Protocol: N-Tosylation of 4-Methyl-1,4-oxazepan-6-amine
-
Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1,4-oxazepan-6-amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere. Cool the solution to 0 °C.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography or recrystallization to yield the N-tosylated product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | A common, non-reactive solvent for this transformation. |
| Base | Pyridine | Acts as both a base and a nucleophilic catalyst in some cases. |
| Temperature | 0 °C to Room Temperature | To control the initial reactivity of the sulfonyl chloride. |
| Sulfonylating Agent | p-Toluenesulfonyl Chloride | A readily available and commonly used sulfonylating agent. |
Conclusion
The N-functionalization of 4-methyl-1,4-oxazepan-6-amine is a versatile and powerful approach for the generation of novel chemical entities with potential therapeutic applications. The protocols for N-alkylation, N-acylation, reductive amination, and N-sulfonylation described herein provide a solid foundation for the synthesis of a diverse range of derivatives. By carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently and selectively modify this promising scaffold to explore new areas of chemical space and advance their drug discovery programs.
References
-
Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
-
Patel, M., & Patel, N. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 448-453. [Link]
-
Aeyad, T. (2013). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
Somfai, P. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. [Link]
- Google Patents. (2001). Method for producing N-acetylhomopiperazines.
-
D'hooghe, M., & De Kimpe, N. (2006). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Medicinal Research Reviews, 26(4), 371-433. [Link]
-
Sharma, P., & Kumar, V. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 10(2), 84-102. [Link]
-
Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 43, 104-111. [Link]
-
Asymmetric Catalysis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 77, 1-530. [Link]
Sources
Application Note: Utilizing 4-Methyl-1,4-oxazepan-6-amine for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Advantage of the 1,4-Oxazepane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with desirable pharmacological profiles is a relentless pursuit. The 1,4-oxazepane motif has emerged as a privileged scaffold, occupying a unique chemical space at the intersection of commonly employed heterocycles like morpholines and diazepanes.[1][2] Its inherent three-dimensional structure, conferred by the seven-membered ring, provides a valuable framework for the spatial presentation of pharmacophoric elements, enabling nuanced interactions with biological targets.[2] This application note provides a comprehensive guide for the effective utilization of a key derivative, 4-Methyl-1,4-oxazepan-6-amine, in parallel synthesis workflows to generate diverse chemical libraries for drug discovery programs.
The strategic incorporation of the 4-Methyl-1,4-oxazepan-6-amine scaffold into compound libraries offers several advantages:
-
Structural Complexity and 3D Diversity: The non-planar nature of the oxazepane ring introduces conformational rigidity and a defined three-dimensional geometry, which is increasingly sought after to enhance binding affinity and selectivity.
-
Novel Chemical Space: Compared to more extensively explored heterocycles, 1,4-oxazepane derivatives represent a relatively underexplored area of chemical space, increasing the probability of identifying novel intellectual property.[1]
-
"Escape from Flatland": The introduction of this saturated, non-aromatic scaffold helps to move away from the predominantly flat, sp2-hybridized structures that have historically dominated screening collections, often leading to improved physicochemical properties.
-
Versatile Building Block: The primary amine functionality of 4-Methyl-1,4-oxazepan-6-amine serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and reductive amination, which are cornerstone reactions in medicinal chemistry.
This guide will provide detailed protocols, mechanistic insights, and practical considerations for the seamless integration of this valuable building block into parallel synthesis campaigns.
Core Principles and Mechanistic Considerations
The successful application of 4-Methyl-1,4-oxazepan-6-amine in parallel synthesis hinges on a fundamental understanding of its reactivity. The key reactive center is the primary amine at the 6-position of the oxazepane ring.
Amide Bond Formation
Amide bond formation is one of the most widely utilized reactions in drug discovery.[3] When using 4-Methyl-1,4-oxazepan-6-amine, the primary amine acts as the nucleophile, attacking an activated carboxylic acid derivative.
Causality of Reagent Choice:
Due to the potential for steric hindrance from the adjacent methyl group and the cyclic nature of the amine, the choice of coupling reagent is critical for achieving high conversion rates in a parallel synthesis format. While standard carbodiimide reagents like EDC can be effective, more powerful uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP are often preferred to overcome the activation energy barrier, especially with sterically demanding carboxylic acids.[4] The addition of a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.
Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[5] This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the primary amine of 4-Methyl-1,4-oxazepan-6-amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.
Mechanistic Workflow:
Reductive Amination Workflow Diagram
Choice of Reducing Agent:
The selection of the reducing agent is crucial for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for parallel synthesis applications due to its mildness and tolerance of a wide range of functional groups. It is less basic than other borohydrides, which minimizes side reactions, and it is effective at reducing the intermediate iminium ion without significantly reducing the starting aldehyde or ketone.
Experimental Protocols
The following protocols are designed for a parallel synthesis format, typically in 96-well plates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, including safety glasses, lab coat, and gloves.
Synthesis of 4-Methyl-1,4-oxazepan-6-amine
A scalable synthesis of 6-functionalized 1,4-oxazepanes has been recently reported, providing a viable route to the title compound.[1] The following is an adapted conceptual pathway based on this work.
Conceptual Synthetic Pathway
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from 4-Methyl-1,4-oxazepan-6-amine and a diverse set of carboxylic acids.
Materials:
-
4-Methyl-1,4-oxazepan-6-amine solution (0.2 M in DMF)
-
Carboxylic acid library (0.2 M stock solutions in DMF)
-
HATU solution (0.2 M in DMF)
-
DIPEA solution (0.4 M in DMF)
-
96-well reaction block
-
Automated liquid handler or multichannel pipette
Procedure:
-
To each well of the 96-well reaction block, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the 4-Methyl-1,4-oxazepan-6-amine solution to each well (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the HATU solution to each well (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the DIPEA solution to each well (0.04 mmol, 2.0 equiv).
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then separating the organic layer. Repeat the extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the library members via high-throughput parallel HPLC.
| Parameter | Condition | Rationale |
| Solvent | DMF | High boiling point and good solubilizing properties for a wide range of reactants. |
| Coupling Reagent | HATU | Highly efficient for hindered amines and minimizes racemization.[4] |
| Base | DIPEA | Non-nucleophilic hindered base to prevent side reactions. |
| Temperature | Room Temperature | Sufficient for most couplings with an activated reagent like HATU. |
| Time | 16 hours | Allows for completion of the reaction with a diverse set of substrates. |
Protocol 2: Parallel Reductive Amination Library Synthesis
This protocol outlines the synthesis of a library of secondary amines via reductive amination of 4-Methyl-1,4-oxazepan-6-amine with a diverse set of aldehydes.
Materials:
-
4-Methyl-1,4-oxazepan-6-amine solution (0.2 M in 1,2-dichloroethane)
-
Aldehyde library (0.2 M stock solutions in 1,2-dichloroethane)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
96-well reaction block
-
Automated liquid handler or multichannel pipette
Procedure:
-
To each well of the 96-well reaction block, add 100 µL of the respective aldehyde stock solution (0.02 mmol, 1.0 equiv).
-
Add 100 µL of the 4-Methyl-1,4-oxazepan-6-amine solution to each well (0.02 mmol, 1.0 equiv).
-
Add 5 µL of acetic acid to each well to catalyze imine formation.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add 13 mg of sodium triacetoxyborohydride to each well (0.06 mmol, 3.0 equiv).
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 500 µL of dichloromethane. Repeat the extraction.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the library members via high-throughput parallel HPLC.
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane | Aprotic solvent that is compatible with the reducing agent. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective, well-suited for high-throughput applications. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion. |
| Time | 16 hours | Ensures high conversion across a diverse aldehyde library. |
Data Presentation and Analysis
Following parallel synthesis, it is imperative to perform high-throughput analysis to assess the purity and identity of the library members.
Recommended Analytical Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the desired product and to estimate its purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For a subset of the library (e.g., 5-10%) to confirm the structure and purity of the compounds.
Example Data Table:
| Compound ID | Carboxylic Acid/Aldehyde | Expected Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity by LC-MS (%) |
| L1-A01 | Benzoic Acid | 249.16 | 249.2 | >95 |
| L1-A02 | 4-Chlorobenzoic Acid | 283.12 | 283.1 | >95 |
| L2-B01 | Benzaldehyde | 235.19 | 235.2 | >90 |
| L2-B02 | 4-Methoxybenzaldehyde | 265.20 | 265.2 | >90 |
Conclusion
4-Methyl-1,4-oxazepan-6-amine is a valuable and versatile building block for the generation of diverse and structurally complex compound libraries. Its successful implementation in parallel synthesis workflows, particularly through robust amide coupling and reductive amination protocols, can significantly accelerate drug discovery efforts. The protocols and guidelines presented in this application note provide a solid foundation for researchers to leverage the unique properties of the 1,4-oxazepane scaffold in their quest for novel therapeutics.
References
-
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
ETH Research Collection. (2021). Automated and Parallel Amide Synthesis. ETH Zurich. [Link]
-
Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(43), 10565-10569. [Link]
-
PubChem. 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine. National Center for Biotechnology Information. [Link]
-
Sharma, G., et al. (2008). Synthesis and anticonvulsant evaluation of 6-amino-1, 4-oxazepane-3, 5-dione derivatives. Archives of Pharmacal Research, 31(7), 838-842. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Royal Society of Chemistry. (2014). Parallel Synthesis and Library Design. Books - The Royal Society of Chemistry. [Link]
-
Cernak, T., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 18(5), 247-253. [Link]
-
A. F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and Selective Reducing Agent. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
Application Notes & Protocols: A Guide to the Asymmetric Synthesis of 4-Methyl-1,4-oxazepan-6-amine Analogs
Introduction
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1] Molecules incorporating this ring system have demonstrated a wide range of pharmacological activities, including potent anticonvulsant, antifungal, and anticancer properties.[1][2] The strategic introduction of substituents, particularly chiral amines, can significantly modulate the therapeutic efficacy and selectivity of these compounds. The asymmetric synthesis of 4-Methyl-1,4-oxazepan-6-amine presents a formidable challenge, requiring precise control over the formation of a seven-membered ring while establishing a defined stereocenter at the C6 position.
This guide provides a comprehensive overview of a robust and adaptable strategy for the asymmetric synthesis of 4-Methyl-1,4-oxazepan-6-amine and its analogs. We will delve into a retrosynthetic analysis, detail step-by-step protocols for the synthesis of key precursors, and explore a pivotal catalytic asymmetric reductive amination for the stereoselective construction of the target scaffold. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to access this important class of molecules.
Part 1: Strategic Overview and Retrosynthetic Analysis
A successful asymmetric synthesis hinges on a logical and efficient plan. Our strategy is to construct an acyclic precursor containing all the necessary atoms and functional groups, which will then be cyclized in a key stereochemistry-defining step.
1.1. Retrosynthetic Analysis
The primary target, 4-Methyl-1,4-oxazepan-6-amine (I), can be disconnected via an intramolecular reductive amination. This reveals a key acyclic amino-keto-ether precursor (II). This precursor can be further simplified, tracing back to a protected amino alcohol (III) and a suitable three-carbon electrophile. The chirality can be introduced either from a chiral starting material, such as a natural amino acid derivative, or through an asymmetric transformation during the synthesis.
Caption: Retrosynthetic analysis of the target molecule.
1.2. Forward Synthetic Strategy
The proposed forward synthesis leverages a modular approach, allowing for the generation of various analogs. The key steps are:
-
Preparation of a protected N-methyl amino alcohol: Starting from a readily available chiral source.
-
Synthesis of the acyclic precursor: Construction of the C-O-C ether linkage and subsequent oxidation to the ketone.
-
Asymmetric Intramolecular Cyclization: A catalytic asymmetric reductive amination to form the 1,4-oxazepane ring with high enantiocontrol. This step is the cornerstone of the entire synthesis.
Caption: Proposed workflow for the asymmetric synthesis.
Part 2: Synthesis of the Key Acyclic Precursor
This section provides a detailed protocol for synthesizing the N-((2-oxopropoxy)methyl)-N-methyl-2-amino-2-phenylethan-1-ol, an exemplary acyclic precursor. The use of (R)-phenylglycinol as the starting material establishes the initial stereocenter.
Protocol 2.1: Synthesis of (R)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylethan-1-ol
-
Rationale: This protocol installs the necessary N-methyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is robust enough for subsequent steps but can be removed under acidic conditions that are typically orthogonal to other protecting groups.
-
Materials:
-
(R)-2-amino-2-phenylethan-1-ol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) (1.2 equiv)
-
Iodomethane (CH₃I) (1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Boc Protection: Dissolve (R)-2-amino-2-phenylethan-1-ol in a 1:1 mixture of DCM and water. Cool to 0 °C. Add NaOH, followed by the slow addition of Boc₂O dissolved in DCM. Stir vigorously at room temperature for 4 hours.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
N-Methylation: Dissolve the Boc-protected intermediate in anhydrous THF and cool to 0 °C. Carefully add NaH portion-wise and stir for 30 minutes.
-
Add CH₃I dropwise and allow the reaction to warm to room temperature, stirring overnight.
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the title compound.
-
Protocol 2.2: Synthesis of tert-butyl (R)-(1-hydroxy-2-phenylethyl)(methyl)carbamate-O-linked-acetone
-
Rationale: This step involves an O-alkylation using chloroacetone to introduce the acetone moiety, which serves as the ketone precursor. A phase-transfer catalyst can be beneficial for improving reaction rates and yields.
-
Materials:
-
(R)-2-((tert-butoxycarbonyl)(methyl)amino)-2-phenylethan-1-ol (1.0 equiv)
-
Chloroacetone (1.2 equiv)
-
Potassium hydroxide (KOH), powdered (2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv)
-
Toluene, anhydrous
-
-
Procedure:
-
To a stirred suspension of powdered KOH and TBAI in anhydrous toluene, add the alcohol from Protocol 2.1.
-
Add chloroacetone dropwise at room temperature.
-
Heat the mixture to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the solids.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the acyclic keto-ether precursor.
-
Part 3: The Key Asymmetric Intramolecular Reductive Amination
This is the most critical step of the synthesis, where the seven-membered ring is formed and the stereochemistry at C6 is established. We will use a chiral Brønsted acid catalyst, specifically a chiral phosphoric acid (CPA), to achieve high enantioselectivity.[3][4]
-
Mechanistic Rationale: The synthesis proceeds through two main stages:
-
Boc Deprotection: The Boc group is removed under acidic conditions to free the secondary amine.
-
Catalytic Cycle: The liberated amine undergoes intramolecular condensation with the ketone to form a cyclic iminium ion. The chiral phosphate anion forms a tight ion pair with this iminium ion, sterically shielding one face.[5] A Hantzsch ester is then used as a mild reducing agent to deliver a hydride to the less hindered face, resulting in the desired enantiomer of the product.[6]
-
Caption: Simplified catalytic cycle for asymmetric reductive amination.
Protocol 3.1: CPA-Catalyzed Asymmetric Intramolecular Reductive Amination
-
Materials:
-
Acyclic keto-ether precursor from Protocol 2.2 (1.0 equiv)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid (0.05 - 0.1 equiv)[2][7]
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv, for in situ deprotection)
-
Toluene or Chlorobenzene, anhydrous
-
Molecular Sieves (4Å), activated
-
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (N₂ or Ar), add the acyclic precursor, the chiral phosphoric acid catalyst, Hantzsch ester, and activated molecular sieves.
-
Add anhydrous toluene via syringe.
-
Add TFA dropwise to the stirred solution at room temperature. The TFA facilitates the in-situ removal of the Boc group.
-
Stir the reaction at the optimized temperature (see Table 1) for 24-48 hours. Monitor the reaction's progress by LC-MS and TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. The enantiomeric excess (ee) of the final product should be determined using chiral HPLC analysis.
-
Part 4: Data Presentation and Optimization
The success of a catalytic asymmetric reaction often relies on careful optimization of reaction parameters. Below is a representative table summarizing a hypothetical optimization study for the key cyclization step.
Table 1: Optimization of Asymmetric Reductive Amination
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)¹ | ee (%)² |
| 1 | (R)-TRIP (10) | Toluene | 25 | 48 | 65 | 88 |
| 2 | (R)-TRIP (10) | CH₂Cl₂ | 25 | 48 | 58 | 85 |
| 3 | (R)-TRIP (10) | Chlorobenzene | 25 | 48 | 71 | 90 |
| 4 | (R)-TRIP (10) | Chlorobenzene | 40 | 24 | 85 | 92 |
| 5 | (R)-TRIP (5) | Chlorobenzene | 40 | 24 | 82 | 92 |
| 6 | (S)-TRIP (5) | Chlorobenzene | 40 | 24 | 83 | 91 (S) |
| 7 | Other CPA (10) | Chlorobenzene | 40 | 24 | 75 | 78 |
¹ Isolated yield after column chromatography. ² Determined by chiral HPLC analysis.
-
Analysis of Results: The data indicates that chlorobenzene is a superior solvent compared to toluene or DCM, potentially due to better solubility and electronic effects.[7] Increasing the temperature to 40 °C improves both the reaction rate and enantioselectivity.[8] Importantly, the catalyst loading can be reduced to 5 mol% without a significant loss in performance, enhancing the process's efficiency. As expected, using the (S)-enantiomer of the catalyst yields the opposite enantiomer of the product.
Part 5: Synthesis of Analogs
The described synthetic route is highly modular, making it ideal for generating a library of 4-Methyl-1,4-oxazepan-6-amine analogs for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying the starting materials.
-
Varying the C6-substituent: By starting with different α-amino acids (e.g., valine, leucine, phenylalanine derivatives), the substituent at the C6 position can be easily varied.
-
Varying the N4-substituent: The N-alkylation step (Protocol 2.1) can be performed with different electrophiles (e.g., benzyl bromide, ethyl iodide) instead of iodomethane to generate analogs with diverse N-substituents.
-
Aromatic Ring Analogs: Benzo-fused analogs, which are also of significant interest, can be synthesized using related strategies involving the desymmetrization of 3-substituted oxetanes with aniline derivatives.[2][4]
Conclusion
This application guide outlines a detailed and scientifically grounded strategy for the asymmetric synthesis of 4-Methyl-1,4-oxazepan-6-amine analogs. By leveraging a robust chiral phosphoric acid-catalyzed intramolecular reductive amination, this approach provides reliable access to these valuable heterocyclic scaffolds with high enantiomeric purity. The protocols are designed to be adaptable, allowing for the creation of diverse analog libraries crucial for modern drug discovery and development.
References
- Title: Direct Catalytic Asymmetric Synthesis of Cyclic Aminals from Aldehydes Source: ACS Publications URL
- Title: Cyclic enaminones.
- Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes Source: Semantic Scholar URL
- Title: Catalytic Kinetic Resolution of Cyclic Amines by Employing Cooperatively Achiral Carbene/Chiral Hydroxamic Acids Catalysis Source: ResearchGate URL
- Title: Examples of catalytic asymmetric amine synthesis using organic catalysts Source: PubMed URL
- Title: Synthesis of highly enantiomerically enriched cyclic amines by the catalytic asymmetric hydrogenation of cyclic imines Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes Source: PMC - NIH URL
- Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances URL
- Title: Asymmetric Intramolecular Hydroamination to Construct Diverse N–N/C–N Indole Atropisomers via Cooperative Pd(0)
- Title: Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement Source: PMC - NIH URL
- Title: Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds Source: Chemistry Europe URL
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Amide Coupling of 4-Methyl-1,4-oxazepan-6-amine with Carboxylic Acids
Abstract
This application note provides a comprehensive guide for the efficient coupling of 4-Methyl-1,4-oxazepan-6-amine, a chiral secondary cyclic amine, with a variety of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1] This document details two robust protocols utilizing both uronium salt (HATU) and carbodiimide (EDC) activation methods. We delve into the rationale behind reagent selection, reaction optimization, and purification strategies tailored to the unique structural features of the amine substrate. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for synthesizing novel amide derivatives based on the 1,4-oxazepane scaffold.
Introduction and Chemical Principles
The synthesis of amides from carboxylic acids and amines is a kinetically slow process that requires activation of the carboxyl group to proceed efficiently.[2] The choice of coupling strategy is critical, especially when dealing with sterically hindered or electronically challenging substrates. 4-Methyl-1,4-oxazepan-6-amine presents several structural considerations:
-
Secondary Amine: The amine at the C6 position is secondary, making it less nucleophilic and more sterically hindered than a primary amine.
-
Tertiary Amine: The N4-methyl group is a tertiary amine within the same molecule. This can act as an internal base but may also be quaternized or interfere with certain reagents if not managed correctly.
-
Chirality: The C6 position is a stereocenter, making the suppression of racemization a key priority during the coupling process.
Considering these factors, the selection of an appropriate coupling reagent and conditions is paramount to achieving high yield and maintaining stereochemical integrity.
Rationale for Reagent Selection
Uronium Salt-Based Reagents (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent recommended for challenging substrates.[2][3] Its mechanism involves the rapid formation of a highly reactive OAt-active ester from the carboxylic acid.[4] This active ester is more stable and less prone to racemization compared to intermediates formed by other methods.[4][5] The higher reactivity of HATU makes it particularly suitable for coupling with sterically hindered secondary amines like 4-Methyl-1,4-oxazepan-6-amine.[2]
Carbodiimide-Based Reagents (e.g., EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[5] While effective, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[5] To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt traps the O-acylisourea to form an HOBt-ester, which is more reactive towards the amine and less susceptible to racemization.[4] The EDC/HOBt system is a cost-effective and widely used alternative to uronium salts.[1]
Base Selection: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential.[6] Its role is to deprotonate the carboxylic acid and the ammonium salt of the amine (if it's in a salt form) without competing as a nucleophile in the coupling reaction.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all solvents are anhydrous, as water can hydrolyze activated intermediates and reduce yield.
Protocol 1: HATU-Mediated Coupling (Recommended Method)
This protocol is recommended for achieving the highest yields and minimizing racemization, especially with valuable or sterically demanding carboxylic acids.
Reagents and Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Methyl-1,4-oxazepan-6-amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, Saturated aq. NaHCO₃, Brine)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Add HATU (1.2 equiv) to the solution.
-
Add 4-Methyl-1,4-oxazepan-6-amine (1.1 equiv) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A pre-activation step can be beneficial: add the amine 15-30 minutes after combining the acid, HATU, and base to ensure full formation of the active ester.[7]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the carboxylic acid) is consumed.
Protocol 2: EDC/HOBt-Mediated Coupling (Alternative Method)
This protocol is a reliable and more economical alternative, suitable for a wide range of substrates.[4][8]
Reagents and Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Methyl-1,4-oxazepan-6-amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv)
-
DIPEA or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and 4-Methyl-1,4-oxazepan-6-amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Reaction Workup and Purification
The presence of the basic N-methyl group in the product requires a tailored purification strategy to achieve high purity.
Aqueous Workup
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOBt.
-
Water (1x).
-
Saturated aqueous NaCl (Brine) (1x) to reduce the water content in the organic phase.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Chromatography
The basicity of the product can lead to poor peak shape and streaking on standard silica gel.[9] Several strategies can overcome this challenge:
-
Method A: Amine-Modified Eluent: Use a standard silica gel column with a mobile phase containing a small amount of a volatile tertiary amine (e.g., 0.5-1% triethylamine) in the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The added amine competes for the acidic silanol sites on the silica, improving elution.[10]
-
Method B: Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica stationary phase can provide excellent results with simple eluents like Hexane/Ethyl Acetate, as it minimizes the strong acid-base interactions.[9]
Quantitative Data and Parameters
The following table summarizes the recommended stoichiometry and conditions for both protocols. These should be considered starting points and may require optimization based on the specific carboxylic acid used.
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Rationale |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Amine | 1.0 - 1.2 equiv | 1.0 - 1.2 equiv | Slight excess to ensure full conversion of the acid. |
| Coupling Reagent | HATU (1.1 - 1.5 equiv) | EDC·HCl (1.2 - 1.5 equiv) | Excess ensures efficient activation. |
| Additive | N/A (HOAt is part of HATU) | HOBt (1.2 - 1.5 equiv) | Suppresses racemization and side reactions.[4] |
| Base | DIPEA (2.0 - 3.0 equiv) | DIPEA/TEA (2.0 - 3.0 equiv) | Neutralizes acid and any HCl from reagents. |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM | Polar aprotic solvents are standard.[6] |
| Temperature | 0 °C to RT | 0 °C to RT | Low initial temp minimizes side reactions.[5] |
| Reaction Time | 2 - 16 h | 4 - 24 h | Monitor by TLC/LC-MS for completion. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (hydrolyzed).2. Insufficient activation.3. Suboptimal solvent.4. Steric hindrance is too high. | 1. Use fresh, high-purity anhydrous reagents and solvents.[6]2. Increase equivalents of coupling reagent and base.3. Switch from DCM to DMF for better solubility and higher reaction temperature.4. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. Monitor for decomposition. |
| Recovery of Starting Materials | 1. Reaction time too short.2. Insufficient base. | 1. Extend the reaction time and monitor for progress.2. Ensure sufficient base is present to neutralize both the carboxylic acid and the amine salt (if applicable). |
| N-acylurea Byproduct (EDC Protocol) | O-acylisourea intermediate rearranged before reacting with the amine. | 1. Ensure HOBt is present in sufficient quantity.2. Maintain a low reaction temperature (0 °C) during the addition of EDC. |
| Epimerization/Racemization | 1. Base is too strong or used in large excess.2. High reaction temperature.3. Prolonged activation time before amine addition. | 1. Use a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of TEA.[6]2. Maintain the lowest effective reaction temperature.3. For the HATU protocol, consider adding the amine concurrently with other reagents or shortly after. |
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Subash, K., & Beera, R. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC, PubMed Central, NIH. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Sabila, P. U., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]
-
Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. NIH. Retrieved from [Link]
-
Bickler, B. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. Retrieved from [Link]
-
Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
- Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Douthwaite, J. L., et al. (2023). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
High-Throughput Screening Assays for 4-Methyl-1,4-oxazepan-6-amine Derivatives: A Detailed Guide for Drug Discovery Professionals
This comprehensive guide provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-Methyl-1,4-oxazepan-6-amine derivatives. As a chemical scaffold of significant interest in modern drug discovery, understanding its potential biological targets and employing robust screening methodologies is paramount. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design and execute effective HTS campaigns for this novel chemical series.
Introduction: The Rationale for Screening 4-Methyl-1,4-oxazepan-6-amine Derivatives
The 1,4-oxazepane moiety is a privileged scaffold in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1][2] Derivatives of this heterocyclic system have shown activity as monoamine reuptake inhibitors and as ligands for G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][3][4] The inclusion of a methyl group and an amine functionality on the 1,4-oxazepane ring, as in the 4-Methyl-1,4-oxazepan-6-amine series, suggests a strong potential for interaction with protein classes that recognize such chemical features, most notably GPCRs and kinases.
High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a biological target. This guide will focus on HTS assays tailored for the two most probable target classes for 4-Methyl-1,4-oxazepan-6-amine derivatives: G protein-coupled receptors and protein kinases.
Section 1: Targeting G Protein-Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[5] The structural motifs within the 4-Methyl-1,4-oxazepan-6-amine scaffold make it a prime candidate for interaction with various GPCRs. Both cell-based and biochemical assays are suitable for screening compounds against this target class.
Cell-Based Functional Assays: Luciferase Reporter Gene Assays
Luciferase reporter gene assays are a powerful and widely used method for HTS of GPCR modulators.[5][6][7] These assays measure the transcriptional activation of a specific signaling pathway downstream of GPCR activation.[2][6]
GPCR activation initiates a cascade of intracellular events, leading to the activation of specific transcription factors. These transcription factors then bind to response elements in the promoter region of target genes, driving their expression. In a luciferase reporter assay, a plasmid is introduced into a host cell line that expresses the GPCR of interest. This plasmid contains a luciferase gene under the control of a promoter with a specific response element. When the GPCR is activated by a ligand, the downstream signaling pathway is initiated, leading to the production of luciferase. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of GPCR activation.[2][7]
Objective: To identify agonists of a target GPCR from a library of 4-Methyl-1,4-oxazepan-6-amine derivatives.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Luciferase reporter plasmid (e.g., CRE-luc for Gs-coupled GPCRs, NFAT-luc for Gq-coupled GPCRs).[6]
-
Transient transfection reagent.
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
White, opaque 384-well assay plates.
-
4-Methyl-1,4-oxazepan-6-amine derivative library dissolved in DMSO.
-
Known agonist for the target GPCR (positive control).
-
DMSO (vehicle control).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing the target GPCR into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Transfect the cells with the appropriate luciferase reporter plasmid according to the manufacturer's protocol. Incubate for 24-48 hours to allow for plasmid expression.
-
Compound Addition:
-
Prepare serial dilutions of the 4-Methyl-1,4-oxazepan-6-amine derivatives in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the compound dilutions to the assay plates.
-
Include wells with a known agonist as a positive control and DMSO as a vehicle (negative) control.
-
-
Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for GPCR activation and luciferase expression.
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luminescent reaction to stabilize.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalization: Normalize the raw luminescence data to the vehicle control to determine the fold activation for each compound.
-
Hit Selection: Identify compounds that produce a statistically significant increase in luminescence compared to the vehicle control (e.g., >3 standard deviations above the mean of the vehicle control).[1][8]
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine the EC50 value.
| Parameter | Typical Value | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures a sufficient number of cells for a robust signal while avoiding overgrowth. |
| Transfection Time | 24-48 hours | Allows for optimal expression of the reporter plasmid. |
| Compound Incubation | 4-6 hours | Sufficient time for GPCR signaling to induce a measurable luciferase signal.[5] |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on cell viability and enzyme activity. |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating a good separation between positive and negative controls.[9] |
Biochemical Assays: Fluorescence Polarization (FP) for Ligand Binding
Fluorescence Polarization (FP) is a homogeneous assay technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[10] It is well-suited for HTS to identify compounds that compete with the tracer for binding to the GPCR.[10]
The principle of FP is based on the rotational motion of fluorescent molecules.[11] When a small fluorescent tracer is excited with polarized light, it rotates rapidly in solution, and the emitted light is largely depolarized. However, when the tracer binds to a much larger protein, its rotation is slowed, and the emitted light remains more polarized.[11] In a competitive FP assay, a library of unlabeled compounds is screened for their ability to displace the fluorescent tracer from the GPCR, resulting in a decrease in fluorescence polarization.
Objective: To identify compounds from the 4-Methyl-1,4-oxazepan-6-amine derivative library that bind to the target GPCR.
Materials:
-
Purified GPCR preparation (e.g., membrane fragments or solubilized receptor).
-
Fluorescently labeled ligand (tracer) specific for the target GPCR.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Black, low-volume 384-well assay plates.
-
4-Methyl-1,4-oxazepan-6-amine derivative library dissolved in DMSO.
-
Unlabeled known ligand (positive control).
-
DMSO (vehicle control).
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Preparation:
-
Dilute the purified GPCR and the fluorescent tracer to their optimal concentrations in assay buffer. The optimal tracer concentration is typically at or below its Kd for the receptor.
-
-
Compound Addition:
-
Add 2 µL of the compound dilutions to the assay plates.
-
Include wells with the unlabeled known ligand as a positive control and DMSO as a vehicle control.
-
-
GPCR Addition: Add 10 µL of the diluted GPCR preparation to all wells except those for the tracer-only control.
-
Tracer Addition: Add 8 µL of the diluted fluorescent tracer to all wells.
-
Incubation: Incubate the plates for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
-
Calculation of mP: The instrument software will calculate the millipolarization (mP) values.
-
Normalization: Normalize the data to the high (tracer + GPCR) and low (tracer only) controls.
-
Hit Selection: Identify compounds that cause a significant decrease in the mP value.
-
IC50 Determination: For confirmed hits, perform dose-response experiments to determine the IC50 value.
| Parameter | Typical Value | Rationale |
| Tracer Concentration | ≤ Kd | Ensures that the assay is sensitive to competitive displacement by test compounds. |
| Incubation Time | 1-2 hours | Allows the binding reaction to reach equilibrium for accurate measurement. |
| Plate Type | Black, low-volume | Minimizes background fluorescence and light scatter. |
| G-factor | Instrument-specific | A correction factor used by the instrument to account for differential transmission of vertically and horizontally polarized light. |
Section 2: Targeting Protein Kinases
The amine functionality and the overall topology of the 4-Methyl-1,4-oxazepan-6-amine scaffold are also suggestive of potential interactions with the ATP-binding pocket of protein kinases. Kinase inhibitors are a major class of therapeutic agents, particularly in oncology.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay technology that is highly suited for HTS of kinase inhibitors.[3][12] It can be configured to detect either the phosphorylated product or the depletion of a substrate.[12]
The AlphaScreen technology utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[13] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into singlet oxygen. This singlet oxygen can diffuse approximately 200 nm in solution. If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, which in turn excites a fluorophore, resulting in a light emission at 520-620 nm.[13]
In a kinase assay, the Donor bead can be coated with an antibody that recognizes a tag on the kinase substrate (e.g., biotin), and the Acceptor bead can be coated with an antibody that specifically recognizes the phosphorylated form of the substrate. When the kinase phosphorylates the substrate, the two beads are brought into close proximity, generating a signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the AlphaScreen signal.[14]
Objective: To identify inhibitors of a target kinase from a library of 4-Methyl-1,4-oxazepan-6-amine derivatives.
Materials:
-
Purified recombinant kinase.
-
Biotinylated peptide substrate for the kinase.
-
ATP.
-
Kinase reaction buffer.
-
Streptavidin-coated Donor beads.
-
Anti-phospho-substrate antibody-coated Acceptor beads.
-
White, low-volume 384-well assay plates.
-
4-Methyl-1,4-oxazepan-6-amine derivative library dissolved in DMSO.
-
Known kinase inhibitor (e.g., Staurosporine) as a positive control.
-
DMSO (vehicle control).
-
AlphaScreen plate reader.
Procedure:
-
Kinase Reaction:
-
Add 2 µL of the compound dilutions to the assay plates.
-
Add 4 µL of a mixture of the kinase and its biotinylated substrate in kinase reaction buffer.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for 60-120 minutes at room temperature.
-
-
Detection:
-
Prepare a mixture of the Donor and Acceptor beads in detection buffer.
-
Add 10 µL of the bead mixture to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature in the dark to allow for bead binding.
-
-
Signal Reading: Read the plates on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Normalization: Normalize the data to the high (no inhibitor) and low (positive control inhibitor) signals.
-
Hit Selection: Identify compounds that cause a statistically significant decrease in the AlphaScreen signal.
-
IC50 Determination: For confirmed hits, perform dose-response experiments to determine the IC50 value.
| Parameter | Typical Value | Rationale |
| Kinase Concentration | Enzyme-dependent | Use a concentration that gives a robust signal without excessive substrate consumption. |
| Substrate Concentration | At or below Km | Provides good sensitivity for detecting competitive inhibitors. |
| ATP Concentration | At or near Km | Mimics physiological conditions and is optimal for identifying ATP-competitive inhibitors. |
| Bead Incubation Time | 60 minutes | Allows for sufficient binding of the beads to the reaction components. |
Section 3: Data Analysis, Hit Confirmation, and Troubleshooting
A successful HTS campaign relies on rigorous data analysis and a well-defined hit confirmation strategy.
Data Analysis and Hit Selection
The primary goal of data analysis is to identify compounds that exhibit a statistically significant and reproducible effect in the assay.[1][8]
-
Quality Control: The Z'-factor is a commonly used statistical parameter to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]
-
Hit Identification: A common method for hit selection is to define a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., 3 standard deviations).[8]
-
Dose-Response Analysis: For initial hits, it is crucial to perform dose-response experiments to confirm their activity and determine their potency (EC50 or IC50).
Hit Confirmation and Counter-Screening
Initial "hits" from a primary screen require further validation to eliminate false positives.
-
Re-testing: Confirmed hits should be re-tested from a freshly prepared sample to ensure the observed activity is not due to an artifact.
-
Orthogonal Assays: Whenever possible, confirm hits using an alternative assay format that relies on a different detection technology.
-
Promiscuity Assays: It is important to assess whether hit compounds are promiscuous inhibitors that non-specifically interfere with the assay technology. This can be done by performing counter-screens, for example, against an unrelated target or in the absence of the primary target.
Common HTS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Z'-factor | Inconsistent dispensing, reagent instability, high background signal. | Verify liquid handler performance, prepare fresh reagents, optimize reagent concentrations, use appropriate plate types. |
| High Variability | Inconsistent cell plating, edge effects, temperature gradients. | Optimize cell seeding protocol, use outer wells as blanks, ensure uniform incubation conditions. |
| False Positives | Compound autofluorescence/quenching, compound aggregation, non-specific inhibition. | Perform counter-screens, check for compound interference with the detection method, use detergents to minimize aggregation. |
| False Negatives | Low compound potency, poor compound solubility, insufficient incubation time. | Screen at higher concentrations, check compound solubility in assay buffer, optimize incubation times. |
Conclusion
The 4-Methyl-1,4-oxazepan-6-amine scaffold represents a promising starting point for the discovery of novel therapeutics. Based on the chemical structure and the known pharmacology of related compounds, GPCRs and protein kinases are high-probability target classes. The high-throughput screening assays detailed in this guide, including luciferase reporter assays, fluorescence polarization, and AlphaScreen, provide robust and validated methodologies for identifying bioactive molecules within this chemical series. By following the detailed protocols and adhering to best practices in data analysis and hit confirmation, researchers can effectively and efficiently advance their drug discovery programs.
References
-
Kaur, S., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Molecular Biology, 1947, 131-140. [Link]
-
Rinken, A., et al. (2017). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix Website. [Link]
-
Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647. [Link]
-
ResearchGate. Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
-
HiTSeekR. Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]
-
Wikipedia. Hit selection. Wikipedia. [Link]
-
Eglen, R. M., et al. (2008). An ultra-HTS process for the identification of small molecule modulators of orphan G-protein-coupled receptors. Combinatorial chemistry & high throughput screening, 11(4), 267–278. [Link]
-
Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Science and Technology of Assay Development Website. [Link]
-
Bentham Open. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Bentham Open Website. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information Website. [Link]
-
Bentham Open. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Bentham Open Website. [Link]
-
Peralta-Yahya, P., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology, 64, 11-17. [Link]
-
National Center for Biotechnology Information. (2015). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. National Center for Biotechnology Information Website. [Link]
-
Celtarys. (2025). Fluorescence Polarization in GPCR Research. Celtarys Website. [Link]
-
Manuals.plus. Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus Website. [Link]
-
MB - About. Assay Troubleshooting. MB - About Website. [Link]
-
nanomicronspheres. (2023). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres Website. [Link]
-
Cygnus Technologies. Troubleshooting & FAQs. Cygnus Technologies Website. [Link]
-
ResearchGate. (2010). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram. ResearchGate. [Link]
-
Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British journal of pharmacology, 172(11), 2737–2751. [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 1(1), 1-24. [Link]
-
Molecular Devices. (2001). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Website. [Link]
-
ResearchGate. What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. National Center for Biotechnology Information Website. [Link]
-
Ho, H., et al. (2014). Molecular Basis for Small Molecule Inhibition of G Protein-Coupled Receptor Kinases. ACS chemical biology, 9(7), 1464–1473. [Link]
-
Shun, Y., et al. (2017). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 38(7), 947–959. [Link]
- Google Patents. CA2813911A1 - 1,4-oxazepane derivatives.
- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
-
Li, B., et al. (2015). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Scientific reports, 5, 16943. [Link]
-
MDPI. New Breakthroughs in GPCR Structure, Function and Their Impact on Drug Discovery. MDPI. [Link]
-
Deciga-Campos, M., et al. (2016). Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. Life sciences, 155, 139–146. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
-
nanomicronspheres. (2023). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres Website. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]
Sources
- 1. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 5. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 6. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hit selection - Wikipedia [en.wikipedia.org]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dispendix.com [dispendix.com]
Application Note: Analytical Strategies for Monitoring Reactions of 4-Methyl-1,4-oxazepan-6-amine
Authored by: A Senior Application Scientist
Introduction
4-Methyl-1,4-oxazepan-6-amine is a saturated heterocyclic amine of interest in pharmaceutical and materials science research due to its unique structural features. The synthesis and subsequent reactions of this compound require precise monitoring to ensure optimal yield, purity, and to understand reaction kinetics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods suitable for tracking reactions involving 4-Methyl-1,4-oxazepan-6-amine. We will delve into the rationale behind method selection and provide detailed, adaptable protocols for High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy.
The core challenge in analyzing 4-Methyl-1,4-oxazepan-6-amine lies in its lack of a strong chromophore, making direct UV detection difficult, especially at low concentrations.[1] Therefore, this guide emphasizes strategies to overcome this limitation and achieve sensitive and reliable quantification.
I. Strategic Approach to Analytical Method Selection
The choice of an analytical method for reaction monitoring is dictated by several factors including the chemical nature of the analyte, the reaction matrix, the required sensitivity, and the desired information (e.g., qualitative monitoring vs. quantitative kinetics). For 4-Methyl-1,4-oxazepan-6-amine, two primary techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress and purity assessment. Due to the analyte's poor UV absorbance, pre-column derivatization is a powerful strategy to introduce a UV-active or fluorescent tag.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-invasive technique that provides real-time, in-situ monitoring of reaction kinetics without the need for derivatization.[3][4] It allows for the simultaneous observation of reactants, intermediates, and products.
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4-Methyl-1,4-oxazepan-6-amine for biological testing
Anwendungs- und Protokollhinweise: Strategische Derivatisierung von 4-Methyl-1,4-oxazepan-6-amin für biologische Tests
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 20. Januar 2026 Dokument-ID: APN-2026-01-OXA6A
Zusammenfassung
Dieses Dokument bietet einen detaillierten technischen Leitfaden zur strategischen Derivatisierung von 4-Methyl-1,4-oxazepan-6-amin. Das 1,4-Oxazepan-Gerüst ist eine wichtige Struktur in der medizinischen Chemie, die in Molekülen mit vielfältigen biologischen Aktivitäten vorkommt, einschließlich als Monoamin-Wiederaufnahmehemmer.[1] Die primäre Aminogruppe an der C6-Position des Titelmoleküls dient als vielseitiger chemischer Anknüpfungspunkt für die Synthese von Molekülbibliotheken. Wir stellen hier die wissenschaftliche Rationale, detaillierte Schritt-für-Schritt-Protokolle für zwei Schlüsselreaktionen – N-Acylierung und reduktive Aminierung – sowie Richtlinien zur Charakterisierung der resultierenden Derivate vor. Ziel ist es, Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung ein robustes Framework zur Verfügung zu stellen, um Struktur-Wirkungs-Beziehungs-Studien (SAR) zu beschleunigen und neue biologisch aktive Wirkstoffe zu entdecken.
Teil 1: Strategische Rationale und Workflow-Logik
Die Derivatisierung eines Kernmoleküls ist ein fundamentaler Prozess in der modernen Arzneimittelentdeckung. Das Ziel ist nicht die wahllose Synthese von Verbindungen, sondern die systematische Untersuchung des chemischen Raums um ein vielversprechendes Gerüst. Für 4-Methyl-1,4-oxazepan-6-amin ermöglicht die Modifikation der primären Aminogruppe die gezielte Steuerung von pharmakodynamischen und pharmakokinetischen Eigenschaften.
Die Kausalität hinter der Derivatisierung:
-
Erforschung der Struktur-Wirkungs-Beziehung (SAR): Durch die Einführung verschiedener funktioneller Gruppen (R-Gruppen) können wir die Wechselwirkungen des Moleküls mit seinem biologischen Ziel (z. B. einem Enzym oder Rezeptor) untersuchen. Dies hilft bei der Identifizierung von Schlüsselmerkmalen, die für die Wirksamkeit entscheidend sind.
-
Optimierung der ADME-Eigenschaften: Die Löslichkeit, Membranpermeabilität, metabolische Stabilität und das Toxizitätsprofil (Absorption, Distribution, Metabolismus, Exkretion) können durch Derivatisierung feinjustiert werden. Beispielsweise kann die Einführung einer polaren Gruppe die Löslichkeit erhöhen, während eine sterisch anspruchsvolle Gruppe den metabolischen Abbau verlangsamen kann.
-
Verbesserung von Potenz und Selektivität: Gezielte Modifikationen können die Bindungsaffinität zum Zielprotein erhöhen (Potenz) und gleichzeitig die Bindung an unerwünschte Off-Targets verringern (Selektivität), was zu einem sichereren Medikamentenprofil führt.
Der folgende Workflow veranschaulicht den logischen Prozess von einem einzelnen Ausgangsmaterial zu einer diversifizierten Bibliothek für biologische Tests.
Abbildung 1: Logischer Workflow für die Derivatisierung und das Screening.
Teil 2: Detaillierte Anwendungsprotokolle
Jedes der folgenden Protokolle ist als ein sich selbst validierendes System konzipiert, das Standardverfahren für die Aufarbeitung und Reinigung zur Isolierung von Produkten mit hoher Reinheit umfasst.
Methodik A: N-Acylierung zur Synthese von Amid-Bibliotheken
Die Amidbindung ist aufgrund ihrer hohen Stabilität und ihrer Fähigkeit, als Wasserstoffbrücken-Donator und -Akzeptor zu fungieren, eine der wichtigsten funktionellen Gruppen in der pharmazeutischen Chemie.[2] Die N-Acylierung des primären Amins von 4-Methyl-1,4-oxazepan-6-amin ist eine robuste Methode zur Erzeugung einer strukturell vielfältigen Amid-Bibliothek.
Abbildung 2: Allgemeiner Workflow für die N-Acylierung.
Protokoll 2.1: N-Acylierung mit einem Acylchlorid (z.B. Benzoylchlorid)
Prinzip: Acylchloride sind hochreaktive Acylierungsmittel. Die Reaktion wird in Gegenwart einer nicht-nukleophilen Base durchgeführt, um den entstehenden Chlorwasserstoff (HCl) abzufangen.
-
Materialien:
-
4-Methyl-1,4-oxazepan-6-amin (1.0 Äquiv.)
-
Benzoylchlorid (1.1 Äquiv.)
-
Triethylamin (TEA) (1.5 Äquiv.)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasser (destilliert)
-
Sole (gesättigte NaCl-Lösung)
-
Magnesiumsulfat (MgSO₄), wasserfrei
-
Rundkolben, Magnetrührer, Eisbad, Tropftrichter
-
-
Prozedur:
-
Löse 4-Methyl-1,4-oxazepan-6-amin (z.B. 144 mg, 1.0 mmol) und Triethylamin (209 µL, 1.5 mmol) in wasserfreiem DCM (10 mL) in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Kühle die gerührte Lösung in einem Eisbad auf 0 °C.
-
Füge eine Lösung von Benzoylchlorid (128 µL, 1.1 mmol) in DCM (2 mL) tropfenweise über 10 Minuten hinzu.
-
Entferne das Eisbad nach 30 Minuten und lasse die Reaktion für 2-4 Stunden bei Raumtemperatur rühren.
-
Überwache den Reaktionsfortschritt mittels Dünnschichtchromatographie (TLC) oder LC-MS.
-
Aufarbeitung: Gieße die Reaktionsmischung in gesättigte NaHCO₃-Lösung (15 mL) und rühre für 10 Minuten. Überführe die Mischung in einen Scheidetrichter und trenne die Phasen.
-
Extrahiere die wässrige Phase mit DCM (2 x 10 mL).
-
Wasche die vereinigten organischen Phasen nacheinander mit Wasser (15 mL) und Sole (15 mL).
-
Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und dampfe das Lösungsmittel unter reduziertem Druck ein.
-
Reinigung: Reinige das Rohprodukt mittels Flash-Säulenchromatographie (Silicagel, typischerweise ein Gradient von Hexan/Ethylacetat), um das reine Amid-Derivat zu erhalten.
-
Protokoll 2.2: N-Acylierung mit einer Carbonsäure über die Mischanhydrid-Methode
Prinzip: Diese Methode ist milder als die Verwendung von Acylchloriden und eignet sich gut für empfindliche Substrate. Eine Carbonsäure wird in situ mit einem Chlorameisensäureester zu einem reaktiven Mischanhydrid aktiviert, das dann mit dem Amin reagiert.[3]
-
Materialien:
-
Carbonsäure (z.B. Essigsäure) (1.1 Äquiv.)
-
N-Methylmorpholin (NMM) (1.2 Äquiv.)
-
Isobutylchlorformiat (1.1 Äquiv.)
-
4-Methyl-1,4-oxazepan-6-amin (1.0 Äquiv.)
-
Tetrahydrofuran (THF), wasserfrei
-
Standard-Aufarbeitungschemikalien (wie in Protokoll 2.1)
-
-
Prozedur:
-
Löse die Carbonsäure (z.B. 66 mg, 1.1 mmol) in wasserfreiem THF (10 mL) in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Kühle die Lösung auf -15 °C (Aceton/Trockeneis-Bad).
-
Füge N-Methylmorpholin (131 µL, 1.2 mmol) tropfenweise hinzu.
-
Füge Isobutylchlorformiat (143 µL, 1.1 mmol) tropfenweise hinzu, wobei die Temperatur unter -10 °C gehalten wird. Rühre die Mischung für 15 Minuten bei -15 °C, um das Mischanhydrid zu bilden.[3]
-
Füge eine Lösung von 4-Methyl-1,4-oxazepan-6-amin (144 mg, 1.0 mmol) in THF (3 mL) tropfenweise hinzu.
-
Lasse die Reaktion für 1 Stunde bei -15 °C rühren und dann langsam über 2-3 Stunden auf Raumtemperatur erwärmen. Rühre über Nacht bei Raumtemperatur.
-
Aufarbeitung und Reinigung: Folge den Schritten 6-10 aus Protokoll 2.1.
-
Methodik B: Reduktive Aminierung zur Synthese von sekundären Amin-Bibliotheken
Die reduktive Aminierung ist eine äußerst leistungsfähige Methode zur Bildung von C-N-Bindungen. Sie verläuft in einem Eintopf-Verfahren, bei dem das primäre Amin zunächst mit einem Aldehyd oder Keton zu einem intermediären Imin kondensiert, welches dann sofort von einem milden Reduktionsmittel zum sekundären Amin reduziert wird.[4][5] Die Verwendung von selektiven Hydridspendern wie Natriumtriacetoxyborhydrid (STAB) oder Natriumcyanoborhydrid (NaBH₃CN) ist entscheidend, da sie das Imin viel schneller reduzieren als das Ausgangscarbonyl.[6]
-
Materialien:
-
4-Methyl-1,4-oxazepan-6-amin (1.0 Äquiv.)
-
Aldehyd oder Keton (z.B. Benzaldehyd) (1.2 Äquiv.)
-
Natriumtriacetoxyborhydrid (STAB) (1.5 Äquiv.)
-
Dichlorethan (DCE) oder Methanol
-
Essigsäure (katalytische Menge, optional)
-
Standard-Aufarbeitungschemikalien
-
-
Prozedur:
-
Gib 4-Methyl-1,4-oxazepan-6-amin (144 mg, 1.0 mmol) und den Carbonyl-Partner (z.B. Benzaldehyd, 122 µL, 1.2 mmol) in einen Rundkolben mit DCE (10 mL).
-
Füge eine katalytische Menge Essigsäure hinzu (ca. 1-2 Tropfen), um die Iminbildung zu beschleunigen. Rühre die Mischung für 30-60 Minuten bei Raumtemperatur.
-
Füge Natriumtriacetoxyborhydrid (318 mg, 1.5 mmol) portionsweise über 10 Minuten hinzu. Eine leichte Gasentwicklung kann auftreten.
-
Rühre die Reaktion bei Raumtemperatur für 4-16 Stunden, bis die Umsetzung vollständig ist (TLC/LC-MS Kontrolle).
-
Aufarbeitung: Quenche die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung (15 mL). Rühre, bis die Gasentwicklung aufhört.
-
Überführe die Mischung in einen Scheidetrichter und extrahiere mit DCM (3 x 15 mL).
-
Wasche die vereinigten organischen Phasen mit Sole, trockne über MgSO₄, filtriere und dampfe das Lösungsmittel ein.
-
Reinigung: Reinige das Rohprodukt mittels Flash-Säulenchromatographie, um das reine sekundäre Amin-Derivat zu erhalten.
-
Teil 3: Charakterisierung und Datenzusammenfassung
Die Validierung der Struktur und Reinheit jedes synthetisierten Derivats ist für die Integrität der nachfolgenden biologischen Daten unerlässlich.
-
Strukturbestätigung:
-
Massenspektrometrie (MS): Zur Bestätigung der korrekten Masse des Zielmoleküls (typischerweise ESI-MS).
-
Kernmagnetische Resonanz (NMR): ¹H- und ¹³C-NMR-Spektroskopie zur vollständigen Strukturaufklärung und Bestätigung der erfolgreichen Derivatisierung.
-
-
Reinheitsanalyse:
-
Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit des Endprodukts, typischerweise mit UV- und/oder MS-Detektion. Eine Reinheit von >95% ist für die meisten biologischen Tests wünschenswert.
-
Tabelle 1: Beispielhafte Zusammenfassung der Derivatisierungsdaten
| ID | Methode | R-Gruppe | Ausbeute (%) | Reinheit (HPLC, %) | Masse [M+H]⁺ (berechnet) | Masse [M+H]⁺ (gefunden) |
| DA-01 | N-Acylierung | Acetyl | 85 | >98 | 187.14 | 187.1 |
| DA-02 | N-Acylierung | Benzoyl | 78 | >99 | 249.16 | 249.2 |
| DA-03 | N-Acylierung | 4-Chlorbenzoyl | 72 | >97 | 283.12 | 283.1 |
| DR-01 | Red. Aminierung | Benzyl | 65 | >98 | 235.18 | 235.2 |
| DR-02 | Red. Aminierung | Cyclohexylmethyl | 71 | >96 | 241.23 | 241.2 |
Fazit
Die in diesem Leitfaden beschriebenen Protokolle für die N-Acylierung und reduktive Aminierung bieten robuste und vielseitige Methoden zur Synthese einer breiten Palette von Derivaten des 4-Methyl-1,4-oxazepan-6-amin-Gerüsts. Durch die systematische Anwendung dieser Strategien können Forschungsteams effizient Bibliotheken für biologische Screenings erstellen, aussagekräftige Struktur-Wirkungs-Beziehungen aufdecken und letztendlich die Entwicklung neuer therapeutischer Wirkstoffe vorantreiben. Die Betonung auf sorgfältige Durchführung, Überwachung und Charakterisierung gewährleistet die Erzeugung qualitativ hochwertiger Daten, die für den Erfolg von Arzneimittelentdeckungsprogrammen entscheidend sind.
Referenzen
-
Titel: Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives Quelle: Thi-Qar University URL: [Link]
-
Titel: Synthesis and Estimation of Biological Activity of New Oxazepine Derivatives Quelle: International Journal of Pharmaceutical Research URL: [Link]
-
Titel: Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring Quelle: CENTRAL ASIAN JOURNAL OF MEDICAL AND NATURAL SCIENCES URL: [Link]
-
Titel: Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine Quelle: Semantic Scholar URL: [Link]
-
Titel: Synthesis, Assess Biological Activity and Laser Efficacy of Some New Bis-1,3-Oxazepene 4,7-Dione Derivatives Quelle: AIP Publishing URL: [Link]
-
Titel: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Quelle: PMC - NIH URL: [Link]
-
Titel: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Quelle: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Titel: A Mild, Pyridine-Borane-Based Reductive Amination Protocol Quelle: Sciencemadness.org URL: [Link]
-
Titel: Reductive amination Quelle: Wikipedia URL: [Link]
-
Titel: Amine synthesis by reductive amination (reductive alkylation) Quelle: Organic Chemistry Portal URL: [Link]
-
Titel: N-Acylation Reactions of Amines Quelle: ResearchGate URL: [Link]
-
Titel: Preparation of N-acylated amines Quelle: ResearchGate URL: [Link]
-
Titel: Reductive Amination Quelle: Chemistry Steps URL: [Link]
-
Titel: Reductive Amination, and How It Works Quelle: Master Organic Chemistry URL: [Link]
-
Titel: WO2012046882A1 - 1,4-oxazepane derivatives Quelle: Google Patents URL:
-
Titel: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Quelle: ChemRxiv URL: [Link]
Sources
- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Privileged 1,4-Oxazepane Scaffold
An In-Depth Guide to the Synthetic Strategies for 1,4-Oxazepane Ring Formation
The 1,4-oxazepane motif, a seven-membered heterocycle featuring nitrogen and oxygen atoms in a 1,4-relationship, has garnered significant attention in medicinal chemistry.[1][2] Its distinct, non-planar, three-dimensional structure provides a unique conformational flexibility that allows it to interact with biological targets with high affinity and selectivity.[1][2] This has led to the discovery of 1,4-oxazepane derivatives with a wide range of pharmacological activities, including potent anticonvulsants, antifungal agents, and treatments for central nervous system (CNS) disorders and inflammatory diseases.[2][3][4]
Despite their therapeutic potential, seven-membered heterocycles like 1,4-oxazepanes are notably underrepresented in compound libraries, largely due to a historical lack of reliable and scalable synthetic routes.[5][6] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of robust and modern strategies for the formation of the 1,4-oxazepane ring. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present quantitative data to empower the rational design and synthesis of novel 1,4-oxazepane derivatives.
Caption: General structure of the 1,4-oxazepane ring.
Strategy 1: Intramolecular Cyclization of N-Substituted Amino Alcohols
One of the most versatile and frequently employed strategies for constructing the 1,4-oxazepane ring is the intramolecular cyclization of an open-chain precursor, typically an N-substituted amino alcohol.[1] The success of this strategy hinges on the careful selection of protecting groups and the specific conditions used to induce cyclization. A robust example of this approach is a solid-phase synthesis, which facilitates purification by simple filtration and washing steps.
Scientific Rationale
This method builds the heterocyclic ring by forming a C-O bond (ether linkage) or a C-N bond. The choice of a solid support, such as Wang resin, is strategic for multi-step syntheses, as it simplifies the isolation of intermediates. The use of a nitrobenzenesulfonyl (nosyl) group on the nitrogen serves two purposes: it acts as a protecting group and its electron-withdrawing nature acidifies the N-H proton, facilitating subsequent alkylation. The final cyclization is often triggered by cleavage from the resin under acidic conditions, which simultaneously removes other protecting groups and promotes the ring-forming reaction.[3]
Reaction Pathway & Mechanism
The synthesis begins with an amino acid, such as homoserine, immobilized on a solid support. The amine is protected with a nosyl group, followed by alkylation with a 2-bromoacetophenone. The final step involves acidic cleavage from the resin, which removes a silyl protecting group from the hydroxyl moiety, leading to a spontaneous intramolecular cyclization to form the 1,4-oxazepane ring.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1,4-oxazepan-6-amine
Introduction
Welcome to the technical support center for the synthesis of 4-Methyl-1,4-oxazepan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and improve your yields.
This document is structured to address specific challenges you may encounter during the synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-Methyl-1,4-oxazepan-6-amine, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 4-Methyl-1,4-oxazepan-6-amine, which is often synthesized via routes involving reductive amination, can stem from several factors.[1][2][3] Let's break down the most common culprits and how to address them.
1. Suboptimal Reductive Amination Conditions:
Reductive amination is a cornerstone for synthesizing cyclic amines like oxazepanes.[2][3] The reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced.[4]
-
Choice of Reducing Agent: The selection of the reducing agent is critical.
-
Sodium cyanoborohydride (NaBH₃CN) is a classic choice, effective at reducing the protonated imine in situ. However, its toxicity and the need for careful pH control can be drawbacks.
-
Sodium triacetoxyborohydride (STAB) is a milder and often more effective alternative. It is less sensitive to pH and can be used in a wider range of solvents.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can be a very clean and high-yielding method, but it may not be compatible with all functional groups.
-
-
pH Control: The pH of the reaction mixture is crucial for imine formation. An optimal pH range (typically 4-6) is necessary to facilitate both the nucleophilic attack of the amine and the dehydration step.
-
Too low pH: The amine starting material will be fully protonated and non-nucleophilic.
-
Too high pH: The dehydration step to form the imine will be slow.
-
Solution: Use a buffer or add a mild acid like acetic acid to maintain the optimal pH.
-
-
Reaction Temperature and Time: These parameters should be optimized. While some reductive aminations proceed at room temperature, others may require gentle heating to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
2. Side Reactions:
-
Over-alkylation: The product amine can sometimes react further with the starting carbonyl compound, leading to undesired byproducts.[3]
-
Solution: Use a stoichiometric amount of the amine or a slight excess. A slow addition of the reducing agent can also help to minimize this side reaction.
-
-
Racemization: If the stereochemistry of the starting material is important, harsh reaction conditions can lead to racemization.
-
Solution: Employ milder reducing agents like STAB and maintain neutral to slightly acidic conditions. Chiral catalysts or auxiliaries can also be used for enantioselective synthesis.[4]
-
3. Purity of Starting Materials:
The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield.
-
Solution: Ensure all reagents and solvents are of high purity and are dry, as water can interfere with imine formation.
4. Inefficient Purification:
The final purification step is critical for obtaining a high yield of the pure product.
-
Solution: Column chromatography on silica gel is a common method for purifying amines.[5][6] The choice of eluent system is important and should be optimized to achieve good separation. Recrystallization can also be an effective purification technique.[7]
Question 2: I am observing significant impurity formation in my reaction. How can I identify and minimize these byproducts?
Answer:
Impurity formation is a common challenge. Identifying the structure of the impurities is the first step toward eliminating them.
1. Identification of Impurities:
-
LC-MS and NMR: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. Isolate the major impurities by preparative HPLC or careful column chromatography and characterize them by Nuclear Magnetic Resonance (NMR) spectroscopy.
2. Common Impurities and Their Prevention:
-
Unreacted Starting Material: If you observe unreacted starting materials, it indicates an incomplete reaction.
-
Solution: Increase the reaction time, temperature, or the equivalents of the limiting reagent.
-
-
Over-alkylation Product: As mentioned earlier, the product amine can react further.
-
Solution: Control the stoichiometry of the reactants carefully.
-
-
Hydrolysis Products: If your starting materials or intermediates are sensitive to water, hydrolysis can be a problem.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 3: My reaction seems to stall before completion. What troubleshooting steps should I take?
Answer:
A stalled reaction can be frustrating. Here’s a systematic approach to diagnose and resolve the issue.
1. Re-evaluate Reaction Conditions:
-
Temperature: Gently increasing the reaction temperature can often provide the necessary activation energy to push the reaction to completion.
-
Concentration: A reaction might stall if it is too dilute. Try increasing the concentration of the reactants.
-
Catalyst Activity: If you are using a catalyst (e.g., Pd/C), it may have lost its activity.
-
Solution: Use fresh catalyst.
-
2. Check Reagent Quality:
-
Reducing Agent: The reducing agent may have degraded over time.
-
Solution: Use a fresh batch of the reducing agent.
-
-
Amine Source: Ensure the amine starting material is pure and has not decomposed.
3. Monitor for Inhibitors:
-
Certain functional groups or impurities can act as inhibitors. If you suspect this, purifying your starting materials more rigorously might be necessary.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for 4-Methyl-1,4-oxazepan-6-amine?
The most prevalent and versatile method for synthesizing 1,4-oxazepane derivatives is through reductive amination .[1][2] This typically involves the reaction of a suitable dialdehyde or keto-aldehyde precursor with methylamine, followed by reduction of the resulting imine or enamine intermediate.
Another approach involves the intramolecular cyclization of an appropriately functionalized amino alcohol.[5] This can be achieved through various methods, including Brønsted or Lewis acid-catalyzed etherification.[5]
How can I best purify the final product?
Purification of 4-Methyl-1,4-oxazepan-6-amine generally involves the following steps:
-
Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and water-soluble impurities.
-
Extraction: The product is then extracted into an organic solvent.
-
Chromatography: Silica gel column chromatography is the most common method for purifying the crude product.[5][6] A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The addition of a small amount of triethylamine to the eluent can help to prevent the amine product from streaking on the silica gel.
-
Recrystallization/Distillation: Depending on the physical properties of the final compound, recrystallization from a suitable solvent system or distillation under reduced pressure can be employed for further purification.
What are the key safety considerations when synthesizing this compound?
-
Reagent Handling: Many reagents used in this synthesis can be hazardous. For example, sodium cyanoborohydride is highly toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Quenching: Be cautious when quenching reactions involving reactive hydrides. Quench slowly with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride) while cooling the reaction mixture.
-
Solvent Safety: Organic solvents are often flammable. Avoid open flames and use heating mantles with care.
Experimental Protocols
Optimized Protocol for Reductive Amination using STAB
This protocol provides a general guideline. Optimization may be required based on your specific starting materials.
-
Dissolve the keto-aldehyde precursor (1.0 eq) and methylamine (1.2 eq, as a solution in THF or as a salt) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Monitor the gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Typical Conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective for imine reduction | Highly toxic, requires pH control | Methanol, pH 4-6 |
| Sodium Triacetoxyborohydride (STAB) | Mild, less toxic, no pH control needed | More expensive | Dichloromethane, Acetic Acid |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Clean, high yielding | Not compatible with all functional groups | Methanol or Ethanol, H₂ balloon or Parr shaker |
Visualizations
Reductive Amination Workflow
Caption: General workflow for the synthesis of 4-Methyl-1,4-oxazepan-6-amine via reductive amination.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- Dave, R., & Rout, B. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Bioorganic & Medicinal Chemistry, 19(18), 5545-5554.
- Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- Takeda, K., et al. (2012). 1,4-oxazepane derivatives.
- Castillo Millán, J., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379.
- Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(24), 8097.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Intramolecular reductive aminations for the formation of azepanes. (2023).
- Kiricojevi, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
- Synthesis of Functionalized Azepines via Cu(I)
- 6-Methyl-1,4-oxazepan-6-ol hydrochloride. (n.d.). Sigma-Aldrich.
- Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. (2018).
- Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018).
Sources
- 1. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
Navigating the Purification Maze: A Technical Support Guide for Polar 1,4-Oxazepane Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges of polar 1,4-oxazepane derivatives. As a researcher, scientist, or drug development professional, you are likely aware of the synthetic utility of the 1,4-oxazepane scaffold. However, the very features that make these molecules promising candidates—their polarity and basic nitrogen—often turn their purification into a significant bottleneck. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to streamline your purification workflows and ensure the integrity of your compounds.
The inherent polarity of 1,4-oxazepane derivatives, often coupled with the basicity of the nitrogen atom, can lead to a host of purification issues. These include poor retention and co-elution with polar impurities in reversed-phase chromatography, as well as strong, irreversible binding or streaking on traditional silica gel in normal-phase chromatography.[1][2][3] Furthermore, the stability of the 1,4-oxazepane ring system, particularly the ether linkage, can be compromised under harsh acidic conditions, leading to compound degradation during purification.[4][5]
This guide will equip you with the knowledge to anticipate and overcome these challenges. We will explore a range of purification techniques, from traditional methods with crucial modifications to more advanced strategies, providing you with a decision-making framework to select the optimal approach for your specific derivative.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of polar 1,4-oxazepane derivatives in a question-and-answer format.
Q1: My polar 1,4-oxazepane derivative shows little to no retention on a C18 column and elutes in the void volume. How can I improve its retention in reversed-phase chromatography?
A1: This is a classic problem for highly polar compounds that lack sufficient hydrophobic character to interact with the nonpolar C18 stationary phase.[3] Here are several strategies to enhance retention:
-
Utilize a Polar-Embedded or Polar-Endcapped Column: These columns contain polar functional groups within or at the end of the alkyl chains, which increases the stationary phase's affinity for polar analytes through alternative interaction mechanisms.
-
Employ Ion-Pairing Chromatography: For basic 1,4-oxazepane derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral ion pair with your protonated compound, increasing its hydrophobicity and retention on the C18 column. Be mindful that ion-pairing agents can be difficult to remove from the final product and may not be compatible with mass spectrometry (MS).[6]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3] It utilizes a polar stationary phase (e.g., silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[7][8]
Q2: My basic 1,4-oxazepane derivative is streaking badly on a silica gel column, and the recovery is low. What's causing this, and how can I fix it?
A2: The streaking and poor recovery are likely due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the surface of the silica gel.[1][9] This can lead to irreversible adsorption and poor peak shape.[1] Here are effective solutions:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include:
-
Use an Alternative Stationary Phase:
-
Formation of a Less Polar Derivative: If possible, temporarily protect the basic nitrogen with a suitable protecting group (e.g., Boc or Cbz) to reduce its polarity and basicity.[2] The protected compound will likely behave better during chromatography. The protecting group can then be removed after purification.
Q3: I suspect my 1,4-oxazepane derivative is degrading on my silica gel column, as I'm observing multiple new spots on my TLC plates after chromatography. What could be the cause?
A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The 1,4-oxazepane ring, specifically the ether linkage, can be susceptible to acid-catalyzed hydrolysis, especially if there are activating groups present in the molecule.[4][5]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.
-
Switch to a Less Acidic Stationary Phase: As mentioned in the previous point, basic or neutral alumina and amine-functionalized silica are excellent alternatives that are less likely to cause degradation of acid-sensitive compounds.[9]
-
Minimize Contact Time: If you must use silica, try to perform the purification as quickly as possible to minimize the time your compound is in contact with the stationary phase.
Q4: My 1,4-oxazepane derivative is soluble in water, making extraction from aqueous workups difficult. How can I efficiently isolate my compound?
A4: This is a common challenge with highly polar, water-soluble compounds.
-
Acid-Base Extraction: If your derivative is basic, you can use an acid-base extraction to move it between aqueous and organic layers.
-
Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[10]
-
Separate the aqueous layer and cool it in an ice bath.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate your compound.[10]
-
Back-extract your neutral compound into an organic solvent.[10]
-
-
Use of a More Polar Organic Solvent for Extraction: If your compound has some solubility in less polar organic solvents, repeated extractions with a larger volume of solvent may be effective. Solvents like n-butanol can sometimes be effective for extracting polar compounds from aqueous solutions.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography technique for purifying polar 1,4-oxazepane derivatives?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your derivative (e.g., its exact polarity, basicity, and stability). However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective starting point for highly polar compounds that perform poorly in both normal and reversed-phase chromatography.[3] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also a powerful option.
Q2: Are there any non-chromatographic methods for purifying polar 1,4-oxazepane derivatives?
A2: Yes, several non-chromatographic techniques can be effective, either alone or in combination with chromatography:
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization can be a highly effective and scalable purification method.[5]
-
Salt Formation and Recrystallization: For basic derivatives, forming a salt (e.g., a hydrochloride or tartrate salt) can sometimes facilitate crystallization and purification. The free base can then be regenerated after purification.[2]
-
Acid-Base Extraction: As detailed in the troubleshooting guide, this can be a powerful technique for removing non-basic or non-acidic impurities.[10]
Q3: Can Supercritical Fluid Chromatography (SFC) be used for the purification of polar 1,4-oxazepane derivatives?
A3: Yes, Supercritical Fluid Chromatography (SFC) is increasingly being used for the purification of polar compounds.[12][13] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol.[13][14] It offers several advantages, including fast separations and reduced solvent usage.[14] For polar and basic compounds, the addition of modifiers to the mobile phase can be crucial for achieving good peak shape and resolution.[13]
Q4: How can I monitor the progress of my column chromatography when my polar compound doesn't move much on standard silica TLC plates?
A4: This is a common issue. Here are some solutions:
-
Use a More Polar Mobile Phase for TLC: Try highly polar solvent systems for your TLC analysis, such as dichloromethane:methanol:ammonium hydroxide.[2]
-
Use a Different TLC Plate: Consider using TLC plates with a different stationary phase that mirrors your column choice, such as alumina or C18 reversed-phase plates.
-
Staining: If your compound is not UV-active, you will need to use a chemical stain to visualize the spots on your TLC plate. Permanganate or ninhydrin stains are often effective for visualizing polar, nitrogen-containing compounds.
Data and Protocols at a Glance
Table 1: Recommended Starting Conditions for Different Chromatographic Techniques
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine or Ammonia[1][2] | Best for moderately polar, basic compounds. Modifier is crucial to prevent streaking. |
| Alumina (Basic or Neutral) | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Good alternative to silica for basic compounds to avoid degradation.[9] | |
| Reversed-Phase Chromatography | C18 (with polar-embedding or endcapping) | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Suitable for derivatives with some hydrophobic character. Acid modifier improves peak shape for basic compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Diol, or Amide | Acetonitrile/Water (e.g., 95:5 to 60:40 gradient) with a buffer (e.g., ammonium formate) | Excellent for very polar compounds that are not retained in reversed-phase.[3] |
| Ion-Exchange Chromatography | Strong or Weak Cation Exchange | Aqueous buffer with increasing salt concentration or pH gradient | Suitable for charged, basic compounds.[6] |
| Supercritical Fluid Chromatography (SFC) | Various (Silica, Diol, Chiral phases) | Supercritical CO₂ with a polar co-solvent (e.g., Methanol) and an additive (e.g., diethylamine) | A "green" and fast alternative, particularly for chiral separations.[13][14] |
Experimental Protocol: Acid-Base Extraction for a Polar Basic 1,4-Oxazepane Derivative
This protocol outlines a general procedure for separating a basic 1,4-oxazepane derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously, venting frequently. Allow the layers to separate. The protonated basic 1,4-oxazepane will be in the aqueous layer.[10]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH (aq) or saturated NaHCO₃ (aq) with stirring until the solution is basic (check with pH paper).[10]
-
Back-Extraction: Add an organic solvent (e.g., 50 mL of dichloromethane) to the basified aqueous solution in a separatory funnel. Shake vigorously. The deprotonated, neutral 1,4-oxazepane will now be in the organic layer.[10]
-
Drying and Concentration: Separate the organic layer, and repeat the back-extraction of the aqueous layer with fresh organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified basic product.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a novel polar 1,4-oxazepane derivative.
Caption: A decision tree for selecting a purification strategy.
References
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Faraday Discussions (RSC Publishing). (n.d.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Retrieved from [Link]
-
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
RSC Advances. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2006, September 15). Polar Compouds Separation_Column Recommendation. Retrieved from [Link]
-
ResearchGate. (2025, October 20). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Retrieved from [Link]
-
LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, September 3). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
ResearchGate. (2026, January 5). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
Semantic Scholar. (2023, November 21). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Retrieved from [Link]
-
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? r/chemistry. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of substituted benzo[b][5][15]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Please give suggestion: high polar impurity purification - Chromatography Forum [chromforum.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Video: Supercritical Fluid Chromatography [jove.com]
- 14. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-1,4-oxazepan-6-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1,4-oxazepan-6-amine. This guide is designed to provide in-depth, practical solutions to common challenges arising from the unique structural properties of this versatile building block. The inherent steric hindrance of this secondary amine can often lead to low yields or failed reactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve your synthetic goals.
Understanding the Challenge: The Structure of 4-Methyl-1,4-oxazepan-6-amine
The primary challenge in reactions involving 4-Methyl-1,4-oxazepan-6-amine stems from steric hindrance. The seven-membered 1,4-oxazepane ring adopts a pseudo-chair conformation, and the methyl group on the nitrogen at position 4, along with the axial or equatorial positioning of the amine at position 6, creates a sterically congested environment. This bulkiness can impede the approach of reagents to the nitrogen of the amine, significantly slowing down or preventing desired transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Buchwald-Hartwig Amination with Aryl Halides
Question: I am attempting a Buchwald-Hartwig amination to couple 4-Methyl-1,4-oxazepan-6-amine with 2-bromotoluene, but I am observing very low conversion, with the major side-product being the hydrodehalogenation of my aryl bromide. What is causing this and how can I improve my yield?
Answer: This is a classic issue when dealing with sterically hindered secondary amines. The low yield is likely due to two competing factors:
-
Slow Oxidative Addition/Reductive Elimination: The bulky nature of your amine slows down the key steps in the catalytic cycle.
-
Competitive β-Hydride Elimination: This side reaction becomes dominant when the desired C-N bond formation is slow, leading to the undesired hydrodehalogenated arene.[1]
To overcome this, we need to select a catalyst system specifically designed to accommodate sterically demanding substrates.
The key is to use a palladium catalyst with bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps while creating a more open coordination sphere around the palladium center, making it more accessible to the hindered amine.[2][3]
Recommended Catalyst Systems:
| Catalyst System | Ligand Type | Key Advantages |
| G3/G4 Buchwald Palladacycles with Biarylphosphine Ligands (e.g., RuPhos, XPhos) | Monophosphine Biaryl | Excellent for hindered substrates; promotes fast C-N bond formation.[1] |
| Pd₂(dba)₃ with Josiphos or other bulky ferrocenyl ligands | Bidentate Ferrocenylphosphine | High thermal stability and efficiency in coupling hindered partners.[4] |
| Copper-based Catalysts with Pyrrole-ol Ligands | N,O-bidentate | An emerging alternative to palladium for coupling hindered amines, especially with aryl iodides.[5][6][7] |
Step-by-Step Experimental Protocol (Buchwald-Hartwig):
-
Pre-reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol %), and RuPhos (4 mol %).
-
Reagent Addition: Add 4-Methyl-1,4-oxazepan-6-amine (1.2 equiv) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).
-
Solvent: Add anhydrous, degassed toluene or CPME (Cyclopentyl methyl ether).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
Issue 2: Failed Acylation with Standard Reagents
Question: I'm trying to acylate 4-Methyl-1,4-oxazepan-6-amine with acetyl chloride, but the reaction is sluggish and incomplete, even with a base like triethylamine. How can I drive this reaction to completion?
Answer: The low reactivity is due to the steric hindrance around the secondary amine, which reduces its nucleophilicity. Standard acylating agents like acetyl chloride may not be reactive enough to overcome this barrier efficiently.
-
Use a More Reactive Acylating Agent: Switching to a more electrophilic source can significantly improve reaction rates. Acetic anhydride is often a better choice than acetyl chloride for hindered amines.[8]
-
Employ a Catalyst: A nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts along with a stoichiometric base (like triethylamine or proton sponge) to facilitate the reaction.
-
Alternative Acylation Methods: For particularly stubborn cases, consider using potassium acyltrifluoroborates, which can acylate amines under acidic conditions and often show different selectivity profiles.[9]
Optimized Acylation Protocol:
-
Setup: In a round-bottom flask, dissolve 4-Methyl-1,4-oxazepan-6-amine (1.0 equiv) in dichloromethane (DCM).
-
Base and Catalyst: Add triethylamine (1.5 equiv) and DMAP (0.1 equiv).
-
Acylating Agent: Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water, and extract the product with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
Visualizing the Solution: Reaction Workflows
A logical workflow is crucial when troubleshooting. The following diagram illustrates a decision-making process for optimizing a challenging C-N coupling reaction.
Caption: Decision workflow for troubleshooting C-N coupling reactions.
The following diagram illustrates the proposed catalytic cycle for a Buchwald-Hartwig amination using a bulky monophosphine ligand, which helps to accommodate the sterically hindered 4-Methyl-1,4-oxazepan-6-amine.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
-
FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. Retrieved from [Link]
-
Cook, A. M., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
-
Cook, A. M., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]
-
Wang, X., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. Available at: [Link]
-
Cook, A. M., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][10][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kim, H., Carroll, F. I., & Lee, Y. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Retrieved from [Link]
-
Kim, H. O., Gardner, B., & Kahn, M. (1995). Acylation of sterically hindered secondary amines and acyl hydrazides. Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Fors, B. P., et al. (2013). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. Retrieved from [Link]
-
Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. Retrieved from [Link]
-
Li, C., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]
-
ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]
-
YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
-
Anglada, J. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Omega. Available at: [Link]
-
Wang, C., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]
-
Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
Sources
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fastercapital.com [fastercapital.com]
- 11. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1,4-oxazepan-6-amine Alkylation
An in-depth guide to optimizing reaction conditions for the alkylation of 4-Methyl-1,4-oxazepan-6-amine, designed for chemistry professionals.
Welcome to the technical support resource for the N-alkylation of 4-Methyl-1,4-oxazepan-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind optimizing this crucial transformation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of 4-Methyl-1,4-oxazepan-6-amine?
There are two principal strategies for introducing an alkyl group onto the secondary amine of the 1,4-oxazepane ring:
-
Reductive Amination: This is often the most reliable and preferred method for achieving clean, mono-alkylation.[1] The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[2] This method elegantly avoids the common issue of over-alkylation.[3]
-
Direct Alkylation: This classic SN2 approach uses an alkyl halide (or sulfonate) as the electrophile. While straightforward, this method is notoriously difficult to control. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction that forms a quaternary ammonium salt—a phenomenon known as over-alkylation.[4][5]
Q2: Why is over-alkylation such a significant problem in direct alkylation, and how can it be minimized?
Over-alkylation occurs because the N-alkylation of a secondary amine produces a tertiary amine. This tertiary amine product can itself act as a nucleophile, reacting with the alkylating agent to form a quaternary ammonium salt.[6] This "runaway" reaction leads to a mixture of products and reduces the yield of the desired tertiary amine.[4]
Strategies to Minimize Over-alkylation:
-
Stoichiometry Control: Using a large excess of the starting amine (4-Methyl-1,4-oxazepan-6-amine) relative to the alkylating agent can statistically favor the mono-alkylation pathway.[6]
-
Slow Addition: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the electrophile, thereby reducing the rate of the second alkylation step.[7]
-
Method Selection: The most effective strategy is to avoid direct alkylation altogether and use reductive amination, which is inherently self-limiting and does not suffer from this issue.[3]
Q3: How do I choose the optimal base and solvent for my alkylation reaction?
The choice of base and solvent is critical for reaction success and depends on the chosen method.
-
For Direct Alkylation: A base is required to neutralize the acid (e.g., HBr, HCl) generated during the reaction.[8] A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is a common choice. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents like DMF or acetonitrile.[8][9] The solvent should be anhydrous and inert to the reaction conditions. Polar aprotic solvents (DMF, DMSO, CH₃CN) are generally preferred as they effectively solvate the transition state in SN2 reactions.[10]
-
For Reductive Amination: The reaction is typically run under weakly acidic conditions to promote iminium ion formation, so a strong base is not required. The choice of solvent is dictated by the solubility of the reactants and the compatibility with the reducing agent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices when using sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Q4: What are the best analytical techniques for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method. A typical mobile phase would be a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes), often with a small amount of a basic modifier like triethylamine (1-2%) to prevent the amine from streaking on the silica plate. Staining with ninhydrin can be used to visualize the secondary amine starting material (which gives a color, typically yellow or purple), while the tertiary amine product will not stain with ninhydrin but can be visualized with potassium permanganate or UV light if it contains a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is invaluable. It allows for the clear identification of the starting material, desired product, and any side products (like the over-alkylated species) by their respective mass-to-charge ratios (m/z).
Section 2: Troubleshooting Guide
Problem: Low or no conversion of the starting material.
This is a common issue that can often be resolved by systematically checking your reagents and conditions.
-
Possible Cause 1: Inactive Alkylating Agent or Carbonyl Compound.
-
Solution: Verify the purity and integrity of your electrophile. Alkyl halides can degrade over time, and aldehydes can oxidize to carboxylic acids. Use a freshly opened bottle or purify the reagent before use. Confirm its identity via NMR if necessary.
-
-
Possible Cause 2: Ineffective Reducing Agent (for Reductive Amination).
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.[3] Ensure they have been stored in a desiccator and handled under an inert atmosphere. Using a freshly opened bottle is recommended.
-
-
Possible Cause 3: Insufficiently Strong Base (for Direct Alkylation).
-
Solution: If the reaction stalls, the base may be too weak to effectively neutralize the generated acid, leading to protonation of the starting amine and shutting down its nucleophilicity.[8] Consider switching to a stronger base like Cs₂CO₃ or using a stronger, non-nucleophilic organic base.
-
-
Possible Cause 4: Inappropriate Temperature.
-
Solution: While some alkylations proceed at room temperature, others require heating to overcome the activation energy barrier. If the reaction is sluggish, consider gently heating the mixture (e.g., to 40-60 °C) while monitoring for side product formation.
-
Problem: The reaction is messy on TLC/LC-MS, with multiple spots detected.
This usually points to over-alkylation or side reactions.
-
Possible Cause 1: Over-alkylation (Direct Alkylation Method).
-
Solution: This is the most likely culprit. The tertiary amine product is reacting further to form a quaternary salt.[4]
-
Switch to Reductive Amination: This is the most robust solution to prevent over-alkylation.[1]
-
Modify Direct Alkylation Conditions: If you must use direct alkylation, add the alkylating agent very slowly (e.g., via syringe pump) to a cooled solution of a significant excess (3-5 equivalents) of the 4-Methyl-1,4-oxazepan-6-amine.[6][7]
-
-
-
Possible Cause 2: Elimination Side Reaction.
-
Solution: If using a sterically hindered or secondary alkyl halide, an E2 elimination reaction may compete with the desired SN2 substitution, especially with a strong, bulky base. Use a less-hindered alkylating agent if possible, or a less-basic condition (e.g., K₂CO₃ instead of KOtBu).
-
-
Possible Cause 3: Degradation of Starting Material or Product.
-
Solution: The 1,4-oxazepane ring can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if your substrates are air-sensitive.
-
Problem: The product is formed but is difficult to isolate and purify.
Amine purification can be challenging due to their basicity and polarity.
-
Possible Cause 1: Co-elution with Starting Material or Impurities.
-
Solution (Chromatography): Optimize your column chromatography conditions. Adding a small percentage (0.5-1%) of triethylamine or ammonia in methanol to your eluent can significantly improve peak shape and separation by preventing the amines from interacting strongly with the acidic silica gel.
-
-
Possible Cause 2: Product is Water-Soluble.
-
Solution (Work-up): During the aqueous work-up, the protonated amine salt may have high water solubility.
-
Basify before Extraction: Ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent. This deprotonates the amine, making it more soluble in the organic phase.
-
Use a Different Extraction Solvent: If the product has moderate polarity, solvents like ethyl acetate or dichloromethane may not be sufficient. Try extracting with a solvent mixture like 9:1 DCM:Isopropanol.
-
Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities.[9]
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination (Preferred Method)
This method is highly recommended for its selectivity and generally high yields.
Materials:
-
4-Methyl-1,4-oxazepan-6-amine (1.0 equiv)
-
Aldehyde or Ketone (1.1-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Methyl-1,4-oxazepan-6-amine (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv) in anhydrous DCM (to make a ~0.1 M solution).
-
Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, but is often not necessary.
-
Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 10 minutes. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
Use this method with caution and be prepared to optimize conditions to minimize over-alkylation.
Materials:
-
4-Methyl-1,4-oxazepan-6-amine (3.0 equiv)
-
Alkyl Halide (e.g., Iodide or Bromide) (1.0 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous powder) (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, combine 4-Methyl-1,4-oxazepan-6-amine (3.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous acetonitrile (to make a ~0.2 M solution based on the alkyl halide).
-
Stir the suspension vigorously.
-
In a separate flask, prepare a dilute solution of the alkyl halide (1.0 equiv) in acetonitrile.
-
Add the alkyl halide solution to the amine suspension dropwise via an addition funnel or syringe pump over 1-2 hours at room temperature.
-
After the addition is complete, continue stirring at room temperature or heat to 40-50 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the alkyl halide is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and wash with water to remove excess starting amine and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Data & Visualization
Table 1: Comparison of Alkylation Methods
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Primary Challenge | Over-alkylation[4][5] | Moisture-sensitive reagents[3] |
| Selectivity | Often poor, yields mixtures | Excellent for mono-alkylation[1] |
| Typical Base | K₂CO₃, Cs₂CO₃, DIPEA[8] | None required (weakly acidic) |
| Typical Solvent | DMF, Acetonitrile[9] | DCM, DCE[1] |
| Reducing Agent | None | NaBH(OAc)₃, NaBH₃CN[3] |
| General Yield | Variable to moderate | Good to excellent |
Diagrams
Caption: Reaction Pathways for N-Alkylation.
Caption: Troubleshooting Workflow for Low Yield.
References
- BenchChem.
- BenchChem Technical Support.
- Organic Chemistry Frontiers. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing.
- Semantic Scholar. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
- Wikipedia.
- Master Organic Chemistry.
- BenchChem.
- Master Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable.
- BenchChem.
- Organic Letters.
- The Journal of Organic Chemistry. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- Wikipedia. Solvent effects.
- BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of 4-Methyl-1,4-oxazepan-6-amine Enantiomers
Welcome to the technical support center for the chiral separation of 4-Methyl-1,4-oxazepan-6-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. While specific literature on the chiral resolution of this exact molecule is not widely published, the principles and methodologies outlined here are derived from extensive experience with structurally similar chiral amines and heterocyclic compounds.[1][2][3] This resource aims to equip you with the foundational knowledge and actionable protocols to develop a robust and efficient separation method.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the approach to separating the enantiomers of 4-Methyl-1,4-oxazepan-6-amine.
Q1: Which chromatographic technique should I start with for separating 4-Methyl-1,4-oxazepan-6-amine enantiomers?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this type of chiral separation.[4] However, for initial screening and method development, SFC is often the preferred starting point.
-
Rationale: SFC frequently offers faster analysis times, higher efficiency, and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase, thereby reducing organic solvent consumption.[5][6] For chiral compounds, especially amines, SFC can provide unique selectivity and improved peak shapes compared to traditional HPLC modes.[4][5] HPLC remains a viable and complementary technique, particularly if SFC instrumentation is unavailable.[7]
Q2: What types of Chiral Stationary Phases (CSPs) are most likely to be successful?
The choice of CSP is the most critical factor in achieving chiral separation.[8][9] For a compound like 4-Methyl-1,4-oxazepan-6-amine, which contains both a secondary amine and a cyclic ether moiety, polysaccharide-based and crown-ether-based CSPs are the most promising candidates.
-
Primary Recommendation (Polysaccharide-based CSPs): Start your screening with columns based on amylose and cellulose derivatives. These are broadly applicable and have a high success rate for a wide range of chiral compounds, including amines.[7][8][10]
-
Key derivatives to screen: Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), and other halogenated or substituted phenylcarbamate derivatives.
-
-
Secondary Recommendation (Crown-ether-based CSPs): These CSPs are specifically designed for the resolution of primary and secondary amines.[11][12] They operate on a principle of forming inclusion complexes and can offer excellent selectivity where polysaccharide phases may fall short.[12]
Q3: What are the typical starting mobile phase conditions for screening?
A systematic screening approach with a variety of mobile phases is the most efficient path to success.[13][14]
-
For SFC: A standard approach is to use a gradient of a polar alcohol modifier in CO2.
-
Typical Modifier: Methanol or Ethanol.
-
Additives: For basic compounds like your amine, the addition of a basic additive is often crucial to prevent peak tailing and improve resolution. However, sometimes an acidic additive can provide the necessary interaction for separation on certain CSPs.[5][15] A common screening strategy involves using both acidic and basic additives in separate runs.
-
Basic Additive Example: 0.1-0.3% Diethylamine (DEA) or Triethylamine (TEA) in the modifier.
-
Acidic Additive Example: 0.1-0.3% Trifluoroacetic Acid (TFA) in the modifier.
-
-
-
For HPLC (Normal Phase):
Q4: Do I need to derivatize my compound for chiral separation?
For 4-Methyl-1,4-oxazepan-6-amine, derivatization should not be necessary as a first-line approach. Direct separation using modern CSPs is the most common and preferred method.[16] Derivatization is typically considered a secondary strategy if direct methods fail, as it adds complexity and potential for racemization.[16]
Troubleshooting Guide
This section addresses specific problems you may encounter during method development and provides causal explanations and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation or very poor resolution (Rs < 1.0) on multiple CSPs. | 1. Inappropriate CSP Selection: The chosen CSPs may not have the correct chiral recognition mechanism for your molecule. 2. Sub-optimal Mobile Phase: The mobile phase composition is preventing effective interaction between the analyte and the CSP.[17] | 1. Expand CSP Screening: If initial screening on 2-3 polysaccharide columns fails, expand the screen to include CSPs with different selectors (e.g., chlorinated or different substitution patterns) and consider a different class of CSPs, such as crown-ether based columns.[11][12] 2. Systematically Vary Mobile Phase: a. Change the Modifier: Switch from Methanol to Ethanol (or vice-versa) in your SFC or HPLC mobile phase. This can significantly alter selectivity. b. Screen Additives: Test a range of acidic and basic additives (e.g., TFA, DEA, TEA) and their concentrations. The nature of the additive can dramatically influence separation.[5][7][15] |
| Poor peak shape (tailing or fronting). | 1. Secondary Interactions with Silica: The basic amine group can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to tailing.[15] 2. Inappropriate Additive Concentration: Insufficient or incorrect type of additive to mask silanol activity. | 1. Add/Optimize Basic Additive: For basic compounds, ensure a basic additive like DEA or TEA is present in the mobile phase (typically 0.1-0.5%). This will compete for active sites on the silica surface.[7] 2. Use an Immobilized CSP: Immobilized polysaccharide CSPs are often more robust and can tolerate a wider range of solvents and additives, which can be used to improve peak shape.[18] |
| Irreproducible retention times or resolution. | 1. Column "Memory Effect": Residual additives from previous analyses can adsorb onto the stationary phase and alter its selectivity in subsequent runs.[19] 2. Unstable Mobile Phase: Evaporation of a volatile component (especially in HPLC) can change the mobile phase composition over time. 3. Insufficient Column Equilibration: The column is not fully equilibrated with the new mobile phase before injection. | 1. Dedicated Columns & Flushing: If possible, dedicate columns to specific mobile phase/additive types (e.g., acidic vs. basic). Thoroughly flush the column with an appropriate solvent (like IPA) when changing between methods with different additives.[19] 2. Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent reservoirs capped.[20] 3. Ensure Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. |
| High column backpressure. | 1. Blockage of Inlet Frit: Particulate matter from the sample or mobile phase may have blocked the column inlet frit.[18] 2. Sample Precipitation: The sample may be precipitating on the column if it is not fully soluble in the mobile phase.[18] | 1. Use Guard Column/In-line Filter: Always use a guard column or an in-line filter to protect the analytical column. 2. Reverse Flush Column: As a diagnostic, disconnect the column from the detector and reverse flush it at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[18] 3. Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. |
Experimental Protocols & Methodologies
Protocol 1: Initial SFC Screening for Chiral Separation
This protocol outlines a systematic approach to screen for the chiral separation of 4-Methyl-1,4-oxazepan-6-amine using SFC.
1. Sample Preparation:
-
Prepare a stock solution of the racemic analyte at approximately 1 mg/mL.
-
A recommended solvent is a 1:1 mixture of Methanol:Ethanol or another solvent combination that ensures complete solubility.
2. SFC System and Columns:
-
System: An analytical SFC system with a UV detector and back-pressure regulator.
-
Columns: Utilize an automated column switcher with a set of 3-5 polysaccharide-based chiral columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3-chloro-5-methylphenylcarbamate)).
3. Chromatographic Conditions:
| Parameter | Condition A (Basic Additive) | Condition B (Acidic Additive) |
| Mobile Phase A | Supercritical CO2 | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol with 0.2% DEA | Methanol with 0.2% TFA |
| Gradient | 5% to 40% B over 5 minutes | 5% to 40% B over 5 minutes |
| Hold | Hold at 40% B for 1 minute | Hold at 40% B for 1 minute |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Column Temperature | 40 °C | 40 °C |
| Detection | UV at 220 nm (or lambda max) | UV at 220 nm (or lambda max) |
| Injection Volume | 2 µL | 2 µL |
4. Data Evaluation:
-
Execute the screening sequence, injecting the sample onto each column under both acidic and basic conditions.
-
Review the resulting chromatograms for any sign of peak splitting or separation.
-
For promising separations, calculate the resolution (Rs). A value >1.5 is generally considered baseline separation.
-
Select the best column/mobile phase combination for further optimization (e.g., modifying the gradient slope, temperature, or modifier type).
Workflow & Visualization
The process of chiral method development can be visualized as a logical flow from initial screening to final optimization.
Caption: Chiral method development workflow from preparation to validation.
References
-
Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Ghanem, A., & Wang, C. (2011). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Chirality, 23(3), 240-246. Retrieved from [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(19), 6593. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Altria, K. D. (2006). Capillary Electrophoresis for Pharmaceutical Analysis. In Capillary Electrophoresis of Small Molecules and Ions. Humana Press. Retrieved from [Link]
-
Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]
-
Pătruț, E., Muntean, D., & Muntean, G. (2022). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 27(15), 4945. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International, 25(4). Retrieved from [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
Xue, H. B., Jiao, Y. N., & Li, H. (2012). Capillary Electrophoresis Separation of the Six Pairs of Chiral Pharmaceuticals Enantiomers. Asian Journal of Chemistry, 24(12), 5525-5528. Retrieved from [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-206. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Welch, C. J., Biba, M., & Regalado, E. L. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9), 754-763. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International, 35(3), 114-121. Retrieved from [Link]
-
Al-Majed, A. A., & Al-Zehouri, J. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(9), 165. Retrieved from [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(10). Retrieved from [Link]
-
Tiritan, M. E., Pinto, M., & Fernandes, C. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1935. Retrieved from [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 24-28. Retrieved from [Link]
-
Pharmaceutical Technology. (2003). Supercritical Fluid Chiral Separations. Retrieved from [Link]
-
ResearchGate. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Retrieved from [Link]
-
Chromatography Forum. (2010). Chiral separation problem. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2023). Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Signal Transduction and Targeted Therapy, 7(1), 359. Retrieved from [Link]
-
Shaabani, A., et al. (2012). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Journal of the Brazilian Chemical Society, 23(4), 723-727. Retrieved from [Link]
-
Khan, M. A., et al. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Chemosphere, 364, 143083. Retrieved from [Link]
-
Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity, 2(5). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biojournals.us [biojournals.us]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. columnex.com [columnex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 4-Methyl-1,4-oxazepan-6-amine under acidic conditions
Here is the technical support center for Stability Issues of 4-Methyl-1,4-oxazepan-6-amine under Acidic Conditions.
Welcome to the technical support guide for 4-Methyl-1,4-oxazepan-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability challenges in acidic environments. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail essential experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of 4-Methyl-1,4-oxazepan-6-amine.
Q1: What is 4-Methyl-1,4-oxazepan-6-amine and what are its key structural features?
A1: 4-Methyl-1,4-oxazepan-6-amine is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. Its key structural features include a tertiary amine (N-methyl group), a primary amine, and an ether linkage within the heterocyclic ring system. These functional groups dictate its chemical reactivity and stability profile.
Q2: Why is the stability of this compound a concern under acidic conditions?
A2: The primary concern stems from the 1,4-oxazepane ring, which contains an ether linkage. Ether bonds are susceptible to cleavage under strong acidic conditions, a reaction known as acid-catalyzed hydrolysis.[1] This can lead to the opening of the heterocyclic ring and the formation of degradation products, compromising the integrity and purity of the compound.
Q3: What are the likely degradation pathways for this molecule in an acidic medium?
A3: The most probable degradation pathway involves the protonation of the ether oxygen atom within the oxazepane ring. This makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening hydrolysis.[2][3] Additionally, while amides are generally more stable than esters, the amine groups can influence reactivity and may be involved in other complex degradation reactions under harsh conditions.[4]
Q4: How can I monitor the stability of 4-Methyl-1,4-oxazepan-6-amine during my experiments?
A4: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with UV or Mass Spectrometric (MS) detection.[1][5] A stability-indicating method is one that can accurately separate the intact parent compound from all potential degradation products, allowing for precise quantification of its decay over time.
Part 2: In-Depth Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Rapid Loss of Compound in Acidic Solutions
Symptoms:
-
A significant and rapid decrease in the peak area corresponding to 4-Methyl-1,4-oxazepan-6-amine in HPLC analysis of samples prepared in acidic buffers (e.g., pH < 4).
-
The appearance of one or more new, unidentified peaks in the chromatogram that grow over time as the parent peak diminishes.
Possible Causes & Scientific Rationale:
-
Acid-Catalyzed Hydrolysis: This is the most likely cause. The ether oxygen of the oxazepane ring gets protonated, activating the ring for nucleophilic attack by water, which results in cleavage of the C-O bond and ring opening.[1][3] The rate of this reaction is highly dependent on the concentration of hydronium ions (i.e., the pH).
-
High Temperature: Elevated temperatures accelerate most chemical reactions, including hydrolysis.[6][7] If your acidic solution is heated or stored at room temperature for an extended period, the degradation rate will increase significantly.
Solutions & Experimental Strategies:
-
pH Adjustment: If your experimental design permits, increase the pH of the solution to a less acidic range (e.g., pH 4-7). The stability of the compound is expected to improve significantly as the concentration of the acid catalyst decreases.
-
Buffer Selection: Utilize a well-characterized buffer system appropriate for the target pH. Ensure the buffer components themselves are non-reactive with your compound.
-
Temperature Control: Conduct all experiments at controlled, low temperatures (e.g., 2-8 °C) to minimize the rate of degradation. Prepare solutions fresh and use them immediately.
-
Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study. This involves intentionally exposing the compound to harsh acidic conditions (e.g., 0.1 M HCl) and analyzing the resulting mixture to identify the degradation products.[8][9] This provides definitive evidence of the instability and helps in developing a stability-indicating analytical method.
dot
Caption: Troubleshooting workflow for rapid compound loss.
Issue 2: My reaction requires strongly acidic conditions, but the molecule is degrading. How can I proceed?
Symptoms:
-
The desired chemical transformation is occurring, but yields are low.
-
HPLC/LC-MS analysis shows significant amounts of both the starting material and its degradation products, in addition to the desired product.
Possible Causes & Scientific Rationale:
-
Competitive Reaction Rates: The rate of acid-catalyzed degradation is competing with the rate of your desired reaction. The amine functionalities in 4-Methyl-1,4-oxazepan-6-amine are nucleophilic and can be reactive, but these reactions are often incompatible with the conditions that degrade the oxazepane ring.[10][11]
Solutions & Experimental Strategies:
-
Amine Protection: The most robust strategy is to protect the amine groups before subjecting the molecule to harsh acidic conditions. The primary amine is particularly susceptible to undesired side reactions.[10]
-
Boc Protection: Using di-tert-butyl dicarbonate (Boc₂O), you can convert the primary amine into a tert-butoxycarbonyl (Boc) protected carbamate.[12][13] Carbamates are significantly less nucleophilic and are generally stable to many reaction conditions.[11] The Boc group itself is cleaved by strong acid (like TFA), so this strategy is suitable if the subsequent reaction conditions are compatible or if the deprotection can be the final step.[12][13]
-
-
Protonation as Protection: In some cases, protonating the amines by forming an ammonium salt can reduce their nucleophilicity and prevent side reactions.[10] However, this strategy does not prevent the acid-catalyzed hydrolysis of the oxazepane ring and may even exacerbate it by requiring a high acid concentration.
dot
Caption: Workflow for reactions requiring acidic conditions.
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for investigating and mitigating stability issues.
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade 4-Methyl-1,4-oxazepan-6-amine to identify its degradation products and understand its degradation kinetics. This is crucial for developing a stability-indicating analytical method.[6][8][9]
Materials:
-
4-Methyl-1,4-oxazepan-6-amine
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks, pipettes
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of 4-Methyl-1,4-oxazepan-6-amine in acetonitrile.
-
Prepare Stressed Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 1.0 mL of 1 M HCl. Dilute to the mark with a 50:50 mixture of water and acetonitrile. This creates a final concentration of 100 µg/mL in 0.1 M HCl.
-
Prepare Control Sample: Prepare a similar sample but replace the 1 M HCl with 1.0 mL of water. This is your t=0 control.
-
Incubation: Store the stressed sample in a controlled temperature environment (e.g., 60 °C).
-
Time-Point Analysis: Withdraw aliquots from the stressed sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization & Analysis: Before injection, neutralize each aliquot with an equivalent amount of 1 M NaOH to stop the degradation and protect the HPLC column.
-
Analyze: Analyze the control and all stressed samples using a stability-indicating HPLC or LC-MS method. Monitor the decrease in the parent peak and the formation of new peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify 4-Methyl-1,4-oxazepan-6-amine and separate it from its potential degradation products.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a mildly acidic pH for good peak shape of amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient is essential to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[14] |
| Detection (UV) | 210 nm | Wavelength suitable for compounds lacking a strong chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
Part 4: Visualization of Degradation Pathway
The following diagram illustrates the proposed acid-catalyzed hydrolytic degradation of 4-Methyl-1,4-oxazepan-6-amine.
dot
Caption: Proposed mechanism for acid-catalyzed ring opening.
References
- Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Slideshare. Protection for amino group and amino acid. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
YouTube. (2016). CHEM 2533 Midterm Question #2: Acid Catalyzed Hydrolysis of a Cyclic Imine. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
National Institutes of Health (NIH). (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
-
ACS Publications. (2012). Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
National Institutes of Health (NIH). (2021). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
National Institutes of Health (NIH). (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
-
MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Impact Factor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
- Google Patents. (2012).
-
ResearchGate. Troubleshooting amine plants. [Link]
-
ResearchGate. (2018). (PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Br∅nsted Acid-Catalyzed Intramolecular Etherification Reaction. [Link]
-
RSC Publishing. (2025). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
ResearchGate. (2017). (PDF) Degradation Pathway. [Link]
-
National Institutes of Health (NIH). (1987). Study on the stability of the oxime HI 6 in aqueous solution. [Link]
-
PubChem. (R)-4-Methyl-1,4-oxazepan-6-yl(8- | C24H27FN6O4 | CID 146488814. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ijsdr.org [ijsdr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Troubleshooting the Cyclization Step in Oxazepane Synthesis
Welcome to our dedicated technical support guide for the synthesis of oxazepanes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming the seven-membered oxazepane ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to overcome common challenges in this critical cyclization step.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My intramolecular Williamson ether synthesis to form the oxazepane ring is resulting in low to no yield. What are the likely causes and how can I fix it?
Answer:
Low yields in the intramolecular Williamson ether synthesis of oxazepanes are a common hurdle, often related to the entropic and enthalpic barriers of forming a seven-membered ring. Let's break down the potential causes and solutions.
Causality Behind the Challenge:
The formation of a seven-membered ring is kinetically and thermodynamically less favored than the formation of five- or six-membered rings. The primary competing reaction is intermolecular dimerization or polymerization, especially at high concentrations. Additionally, the choice of base and solvent is critical to ensure the nucleophile (alkoxide) is sufficiently reactive and the electrophile (usually a tosylate or halide) is accessible.
Troubleshooting Steps:
-
High Dilution is Key: The principle of high dilution favors intramolecular reactions over intermolecular ones. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules finding each other.
-
Protocol: A typical starting concentration for these reactions is in the range of 0.01-0.05 M. If you are still observing intermolecular side products, try reducing the concentration further to 0.001-0.005 M. This can be achieved by slowly adding the substrate to a large volume of refluxing solvent containing the base over several hours using a syringe pump.
-
-
Choice of Base and Solvent: The base should be strong enough to deprotonate the alcohol, but not so reactive that it causes decomposition. The solvent needs to be non-protic and able to dissolve the substrate and the base.
-
Recommendations:
-
Bases: Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide (KOtBu) can also be used, particularly in THF. For more sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can be effective, as the cesium ion can act as a template, coordinating with both the alkoxide and the leaving group to facilitate cyclization.
-
Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices. DMF can be particularly effective at solvating the reactants and promoting the reaction, but it can be harder to remove during workup.
-
-
-
Leaving Group Quality: The rate of the S(_N)2 reaction is highly dependent on the quality of the leaving group.
-
Hierarchy of Leaving Groups: I⁻ > Br⁻ > Cl⁻ > OTs > OMs. If you are using a chloride, consider converting it to a bromide or iodide via a Finkelstein reaction prior to the cyclization step. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.
-
Experimental Workflow for Optimizing Cyclization:
Caption: Troubleshooting workflow for low-yield oxazepane cyclization.
Question 2: My reductive amination cyclization is stalling, or I'm seeing significant amounts of the intermediate imine/enamine. How can I drive the reaction to completion?
Answer:
This is a common issue in intramolecular reductive amination for forming larger rings like oxazepanes. The cyclization to form the seven-membered ring imine can be slow, and if the reducing agent is too reactive, it can reduce the starting aldehyde before cyclization occurs.
Causality Behind the Challenge:
The rate-limiting step can be either the initial imine formation or the subsequent reduction. The pH of the reaction is crucial; it needs to be acidic enough to protonate the carbonyl group and facilitate nucleophilic attack by the amine, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic. For the reduction step, the choice of reducing agent is critical to ensure it selectively reduces the imine in the presence of the starting aldehyde.
Troubleshooting Steps:
-
pH Control: The optimal pH for imine formation is typically between 4 and 6.
-
Protocol: You can add a mild acid catalyst like acetic acid to your reaction mixture. If you are using a borohydride-based reducing agent, the reaction is often self-pH-regulating to some extent, but the addition of a catalytic amount of acid can be beneficial.
-
-
Choice of Reducing Agent: A reducing agent that is selective for the imine over the aldehyde is essential.
-
Recommendations:
-
Sodium cyanoborohydride (NaBH₃CN): This is the classic choice for reductive amination as it is more reactive towards the protonated imine (iminium ion) than towards the aldehyde at neutral to slightly acidic pH.
-
Sodium triacetoxyborohydride (STAB): This is a milder and less toxic alternative to NaBH₃CN. It is often the reagent of choice for modern reductive aminations as it is effective and does not require strict pH control.
-
Avoid Sodium Borohydride (NaBH₄): This reagent is generally too reactive and will readily reduce the aldehyde before cyclization has a chance to occur.
-
-
-
Water Scavenging: The formation of the imine is a condensation reaction that produces water. Removing this water can help drive the equilibrium towards the imine, and subsequently the cyclized product.
-
Protocol: The addition of molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water and improve the yield.
-
Data Summary for Reagent Selection:
| Reagent | Typical Solvent(s) | pH Requirement | Key Advantage |
| NaBH₃CN | MeOH, EtOH, DCE | Mildly acidic (4-6) | High selectivity for iminium ions |
| NaBH(OAc)₃ (STAB) | DCE, THF, CH₂Cl₂ | No strict control | Mild, effective, and less toxic |
| H₂/Pd-C | MeOH, EtOH | Neutral | Catalytic, clean workup |
Question 3: I am attempting a ring-closing metathesis (RCM) to form an oxazepane, but I am getting primarily dimerization or oligomerization. What can I do?
Answer:
Ring-closing metathesis is a powerful tool for forming cyclic structures, but like other cyclization methods for medium-sized rings, it is susceptible to competing intermolecular reactions. The choice of catalyst and reaction conditions is paramount.
Causality Behind the Challenge:
The success of an RCM reaction depends on the equilibrium between the intramolecular cyclization and the intermolecular acyclic diene metathesis (ADMET). For the formation of a seven-membered ring, which is entropically disfavored, the intermolecular pathway can dominate, especially at higher concentrations. The catalyst's activity and stability also play a crucial role.
Troubleshooting Steps:
-
Strict High Dilution: As with other cyclization methods, high dilution is the first and most critical parameter to adjust.
-
Protocol: Start at a concentration of 0.01 M and be prepared to go down to 0.001 M. Use a syringe pump to add the diene substrate to a solution of the catalyst in the refluxing solvent over an extended period (4-12 hours).
-
-
Catalyst Selection and Loading: The choice of Grubbs catalyst can have a significant impact on the outcome.
-
Recommendations:
-
Grubbs 2nd Generation and Hoveyda-Grubbs 2nd Generation catalysts are generally more active and stable, making them good starting points for challenging RCM reactions.
-
For substrates with potentially coordinating functional groups, the Hoveyda-Grubbs catalysts can be particularly effective.
-
Catalyst loading is typically in the range of 1-5 mol%. Higher loadings can sometimes promote decomposition, so it's a parameter worth optimizing.
-
-
-
Solvent and Temperature: The reaction is typically run in non-coordinating solvents at elevated temperatures.
-
Solvents: Dichloromethane (DCM) or toluene are the most common solvents for RCM.
-
Temperature: Running the reaction at the reflux temperature of the solvent is standard practice.
-
Diagram of RCM Cyclization vs. Dimerization:
Caption: Competing pathways in ring-closing metathesis.
Detailed Experimental Protocol
Protocol: High-Dilution Intramolecular Williamson Ether Synthesis of an Oxazepane
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
N-(hydroxyalkyl)-p-toluenesulfonamide precursor
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Base Suspension:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a rubber septum, add sodium hydride (1.5 equivalents).
-
Wash the NaH three times with anhydrous hexanes under an inert atmosphere (N₂ or Ar) to remove the mineral oil.
-
Add anhydrous THF to create a suspension with a final reaction concentration of 0.005 M (e.g., for a 1 mmol reaction, use 200 mL of THF).
-
-
Preparation of the Substrate Solution:
-
In a separate flame-dried flask, dissolve the N-(hydroxyalkyl)-p-toluenesulfonamide precursor (1.0 equivalent) in anhydrous THF (e.g., 50 mL for a 1 mmol reaction).
-
-
Reaction Setup and Execution:
-
Heat the NaH suspension in THF to reflux.
-
Using a syringe pump, add the substrate solution to the refluxing NaH suspension over a period of 8-12 hours. This slow addition is crucial for maintaining high dilution.
-
After the addition is complete, allow the reaction to reflux for an additional 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Gallagher, T. C., & Jones, S. W. (2008). Comprehensive Organic Synthesis II (2nd ed.). Elsevier. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH. [Link]
Technical Support Center: Enhancing the Solubility of 4-Methyl-1,4-oxazepan-6-amine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-1,4-oxazepan-6-amine derivatives. This document provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome solubility issues. Our approach is grounded in fundamental physicochemical principles to empower you with the rationale behind each experimental choice.
Understanding the Molecule: The Key to Solubility Enhancement
4-Methyl-1,4-oxazepan-6-amine and its derivatives possess key structural features that dictate their solubility. The presence of a primary amine and a tertiary amine within the oxazepane ring makes these compounds basic. This basicity is the most critical handle for manipulating aqueous solubility. The pKa of the conjugate acids of simple alkylamines is typically in the range of 10-11.[1] The pKa of the conjugate acids of tertiary and cyclic amines can vary, but often fall within a similar range.[2][3] Therefore, it is reasonable to assume that the amine functionalities in your derivatives will be protonated at physiological pH, a factor that can be leveraged to improve solubility.
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
This section is designed to address specific experimental problems you may be facing.
Problem 1: My 4-Methyl-1,4-oxazepan-6-amine derivative has precipitated out of my aqueous buffer during my experiment.
Root Cause Analysis: Precipitation of a basic compound like a 4-Methyl-1,4-oxazepan-6-amine derivative from an aqueous buffer is often due to the pH of the solution being at or above the pKa of the compound's conjugate acid, leading to the formation of the less soluble free base.
Solutions:
-
pH Adjustment: The most straightforward approach is to lower the pH of your buffer. By decreasing the pH, you increase the proportion of the protonated, and therefore more water-soluble, form of your compound.[4][]
-
Actionable Step: Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0) and test the solubility of your derivative in each. Start with a concentration relevant to your assay.
-
Causality: At a pH below the pKa of the amine groups, the equilibrium will shift towards the formation of the more soluble ammonium salt.
-
-
Use of Co-solvents: If pH adjustment alone is insufficient or incompatible with your experimental system, the addition of a water-miscible organic co-solvent can increase solubility.[6][7]
-
Actionable Step: Prepare your aqueous buffer with a small percentage (e.g., 1-10% v/v) of a co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[][8]
-
Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving organic molecules. They work by reducing the self-association of water, which in turn lowers the energy required to create a cavity for the solute.[]
-
Problem 2: I need to prepare a high-concentration stock solution of my derivative, but it has poor aqueous solubility even at low pH.
Root Cause Analysis: For some derivatives, particularly those with increased lipophilicity, the intrinsic solubility of the salt form may still be limited.
Solutions:
-
Salt Formation and Screening: Preparing a stable, crystalline salt of your compound with a suitable counter-ion can significantly enhance its aqueous solubility and dissolution rate.[9][10][11][][13]
-
Actionable Step: Conduct a salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, sulfate, tosylate) to identify a salt form with optimal solubility and stability.[9]
-
Causality: The formation of a salt disrupts the crystal lattice of the free base, and the choice of counter-ion can influence the hydration and crystal packing of the resulting salt, leading to improved solubility.[10]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[14][15][16][17]
-
Actionable Step: Prepare solutions of your derivative in the presence of varying concentrations of β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Causality: The lipophilic part of your derivative can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[16]
-
Problem 3: My amorphous derivative is initially soluble but crashes out of solution over time.
Root Cause Analysis: Amorphous forms of compounds have higher kinetic solubility than their crystalline counterparts but are thermodynamically unstable and tend to crystallize over time, leading to precipitation.[18][19][20][21]
Solutions:
-
Amorphous Solid Dispersions (ASDs): Dispersing your amorphous compound in a polymer matrix can stabilize the amorphous form and inhibit crystallization.[19][22]
-
Actionable Step: Prepare an ASD of your derivative with a suitable polymer carrier such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone (PVP).[18]
-
Causality: The polymer increases the glass transition temperature (Tg) of the mixture and sterically hinders the molecular mobility required for crystallization. The polymer can also form hydrogen bonds with the drug molecule, further stabilizing the amorphous state.[19]
-
-
Use of Precipitation Inhibitors: Adding a small amount of a precipitation inhibitor to your formulation can help maintain a supersaturated solution of the amorphous drug.
-
Actionable Step: Include polymers like HPMC or PVP in your formulation. These can act as precipitation inhibitors.
-
Causality: These polymers can adsorb onto the surface of newly formed crystal nuclei, preventing their growth into larger particles that would precipitate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of my 4-Methyl-1,4-oxazepan-6-amine derivative that I should determine to understand its solubility?
A1: The most critical parameters are the pKa of the ionizable amine groups and the logarithm of the octanol-water partition coefficient (logP). The pKa will tell you the pH range in which your compound is ionized and thus more soluble.[23] The logP is a measure of the compound's lipophilicity; a higher logP generally correlates with lower aqueous solubility.
Q2: How does the pH of a solution affect the solubility of my amine-containing derivative?
A2: As basic compounds, 4-Methyl-1,4-oxazepan-6-amine derivatives exist in equilibrium between the un-ionized (free base) and ionized (protonated salt) forms in aqueous solution. The position of this equilibrium is dictated by the pH of the solution and the pKa of the amine. At a pH below the pKa, the ionized form predominates, which is significantly more water-soluble due to its charge and ability to form stronger interactions with water molecules.
Q3: When should I consider using a co-solvent versus pursuing salt formation?
A3: Co-solvents are a good initial strategy for exploratory in vitro experiments where a quick and simple method to increase solubility is needed. However, high concentrations of co-solvents can sometimes interfere with biological assays. Salt formation is a more robust, long-term strategy, particularly for in vivo studies and formulation development, as it can provide a stable, solid form with improved and predictable solubility characteristics.[11]
Q4: Are there any potential downsides to using cyclodextrins?
A4: While effective, cyclodextrins can be expensive, and their large molecular size can sometimes limit the drug loading capacity in a formulation. At high concentrations, some cyclodextrins can exhibit toxicity.[14] It is crucial to use the minimum concentration of cyclodextrin necessary to achieve the desired solubility.
Q5: What is the difference between an amorphous solid dispersion and a nanosuspension?
A5: An amorphous solid dispersion (ASD) involves dissolving the drug and a polymer carrier in a solvent and then removing the solvent to form a solid, amorphous matrix where the drug is molecularly dispersed.[22] A nanosuspension, on the other hand, consists of crystalline drug particles reduced to the nanometer size range and stabilized in a liquid medium by surfactants or polymers.[24][25][26][27][28] Both techniques increase the dissolution rate, but through different mechanisms: ASDs by eliminating the crystal lattice energy and nanosuspensions by increasing the surface area.
Data Presentation
Table 1: Estimated Physicochemical Properties of 4-Methyl-1,4-oxazepan-6-amine Core Structure
| Property | Estimated Value/Range | Rationale/Implication for Solubility |
| pKa (Primary Amine) | 9.5 - 10.5 | The primary amine will be protonated at physiological pH, contributing to aqueous solubility. |
| pKa (Tertiary Amine) | 9.0 - 10.0 | The tertiary amine in the oxazepane ring will also be protonated at physiological pH, further enhancing solubility. |
| LogP | Low to Moderate | The presence of polar amine and ether functional groups suggests a relatively low to moderate lipophilicity, which is favorable for aqueous solubility, but this will be highly dependent on the nature of the substituents in the derivatives. |
Note: These are estimated values based on typical ranges for similar functional groups.[1][2] Experimental determination is highly recommended for specific derivatives.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[4] | Simple, rapid, and cost-effective. | Potential for precipitation upon pH change; may not be suitable for all biological systems. |
| Co-solvents | Reduces the polarity of the solvent system.[6] | Easy to implement for initial studies. | Can interfere with some biological assays; potential for toxicity at high concentrations. |
| Salt Formation | Creates a new solid form with different crystal lattice energy and hydration properties.[10] | Provides a stable, crystalline solid with improved solubility and dissolution. | Not all compounds form stable salts; requires screening to find the optimal counter-ion. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a hydrophilic host.[14] | Significant increase in solubility; can mask taste. | Can be expensive; large molecular size may limit drug loading. |
| Amorphous Solid Dispersion | Eliminates the crystal lattice energy barrier to dissolution.[20] | Substantial increase in apparent solubility and dissolution rate. | Amorphous form is thermodynamically unstable and can recrystallize; requires a stabilizing polymer. |
| Nanosuspension | Increases the surface area of the drug particles, leading to faster dissolution.[24] | Applicable to a wide range of poorly soluble drugs; can be used for various routes of administration. | Requires specialized equipment for production; potential for particle aggregation. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers: Prepare 100 mM phosphate or acetate buffers at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add excess compound: Add an excess amount of your 4-Methyl-1,4-oxazepan-6-amine derivative to a known volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the data: Plot the measured solubility as a function of pH.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Select a polymer: Choose a suitable polymer carrier such as PVP K30 or HPMCAS-LG.
-
Dissolve drug and polymer: Dissolve your derivative and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:3 by weight.
-
Evaporate the solvent: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the solid: Further dry the resulting solid under vacuum for 24 hours to remove any residual solvent.
-
Characterize the ASD: Scrape the solid from the flask and characterize it using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine its glass transition temperature (Tg).
Visualizations
Diagram 1: pH-Dependent Solubility of a Basic Compound
Caption: Impact of pH on the ionization and solubility of an amine.
Diagram 2: Decision Tree for Solubility Enhancement
Caption: Workflow for selecting a solubility enhancement strategy.
References
-
Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. (n.d.). PubMed. Retrieved from [Link]
-
Study of pKa values of alkylamines based on density functional theory. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). Retrieved from [Link]
-
Complex formation between ?-cyclodextrin and amines in water and DMF solvents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]
-
Nanosuspension technology and its applications in drug delivery. (2025, August 2). Retrieved from [Link]
-
Nanosuspension Technologies for Delivery of Drugs. (2017, April 21). Science and Education Publishing. Retrieved from [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved from [Link]
-
Nanosuspension: An Assuring Novel Drug Delivery System. (2013, April 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
The Emerging Role of Nanosuspensions for Drug Delivery and Stabil... (2021, December 1). Ingenta Connect. Retrieved from [Link]
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (n.d.). PubMed. Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. Retrieved from [Link]
-
Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Salt Screening. (2021, February 14). Improved Pharma. Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.). MDPI. Retrieved from [Link]
-
Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. (2008, December 1). ACS Publications. Retrieved from [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH. Retrieved from [Link]
-
AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (n.d.). MDPI. Retrieved from [Link]
-
Amorphous Solid Dispersions: Advances in Drug Solubility. (2022, November 25). Cellets. Retrieved from [Link]
-
Video: Basicity of Aliphatic Amines. (2023, April 30). JoVE. Retrieved from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. (2014, October 20). R Discovery. Retrieved from [Link]
-
Saturated Heterocycles with Applications in Medicinal Chemistry. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
-
How to increase the solubility of practically insoluble raw materials? (2016, October 13). ResearchGate. Retrieved from [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Retrieved from [Link]
-
Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (2023, August 21). PubMed. Retrieved from [Link]
-
Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.). Retrieved from [Link]
-
10.5. Saturated Six Membered Heterocycles: Piperazine Morpholine. (n.d.). Scribd. Retrieved from [Link]
-
An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (2025, August 2). Retrieved from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]
-
Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
-
The Essential of the Solubility for Drug Action. (2023, September 21). Crimson Publishers. Retrieved from [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC - NIH. Retrieved from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2025, August 7). ResearchGate. Retrieved from [Link]
Sources
- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. longdom.org [longdom.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmtech.com [pharmtech.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. cellets.com [cellets.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. drughunter.com [drughunter.com]
- 24. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanosuspension technology and its applications in drug delivery [wisdomlib.org]
- 26. Nanosuspension Technologies for Delivery of Drugs [pubs.sciepub.com]
- 27. globalresearchonline.net [globalresearchonline.net]
- 28. The Emerging Role of Nanosuspensions for Drug Delivery and Stabil...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Navigating the Characterization of 1,4-Oxazepane Compounds
A Message from Your Application Scientist:
Welcome to the technical support guide for the characterization of 1,4-oxazepane derivatives. As a seven-membered saturated heterocycle, this scaffold presents unique and often non-intuitive challenges during analysis.[1][2][3] Its inherent flexibility and the interplay of its ether and amine functionalities can lead to ambiguous data if not approached with the right strategy. This guide is designed to address the most common pitfalls encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. My goal is to equip you with the expertise to not only troubleshoot your immediate challenges but also to design more robust characterization workflows for these valuable molecules.
Section 1: Stability and Handling FAQs
The 1,4-oxazepane ring, containing both an amine and an ether, has specific vulnerabilities that can compromise sample integrity before characterization even begins.
Question: My 1,4-oxazepane derivative appears to be degrading in acidic solution. What is the likely cause and how can I prevent it?
Answer: This is a classic pitfall. The most common degradation pathway for the 1,4-oxazepane scaffold, particularly at a pH below 4, is the acid-catalyzed hydrolysis of the ether linkage within the seven-membered ring.[4] The 1,4-disposition of the heteroatoms creates a structure with the properties of a cyclic ether and a cyclic secondary amine.[5] While the amine will be protonated and stable in acid, the ether oxygen can also be protonated, activating the adjacent C-O bonds for nucleophilic attack by water, leading to ring-opening.
Troubleshooting Steps:
-
pH Control: If your experimental conditions allow, adjust the pH of your solutions to a neutral or near-neutral range (pH 6-8).[4]
-
Buffer Selection: Use a buffer system appropriate for your target pH that is known to be non-reactive with your compound.
-
Temperature Management: Hydrolysis is a thermally dependent process. Perform your experiments at lower temperatures (e.g., 4 °C) to significantly decrease the rate of degradation.[4]
-
Forced Degradation Study: To confirm the degradation pathway, conduct a forced degradation study. Exposing a small sample to acidic conditions (e.g., 0.1 M HCl) and monitoring by HPLC-MS will help you definitively identify the ring-opened product and confirm the instability.[4]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Pitfalls
The conformational flexibility of the seven-membered ring is the single greatest challenge in NMR characterization, often leading to spectra that are difficult to interpret.
Question: The ¹H NMR signals for my 1,4-oxazepane are very broad and poorly resolved at room temperature. Did I make a mistake during synthesis or purification?
Answer: This is highly unlikely to be a purity issue and is instead the most frequently reported NMR artifact for this class of compounds. The 1,4-oxazepane ring is not a static structure; it exists in a dynamic equilibrium between multiple low-energy conformations (e.g., chair, boat, twist-boat). At room temperature, the rate of interconversion between these conformers is often on the same timescale as the NMR experiment itself. This intermediate exchange rate leads to significant broadening of the NMR signals, sometimes to the point where they are nearly indistinguishable from the baseline.
Workflow for Resolving Conformational Broadening:
Question: How can I definitively confirm the connectivity of my 1,4-oxazepane derivative when the 1D NMR is ambiguous?
Answer: For scaffolds like 1,4-oxazepane, 2D NMR is not optional; it is essential for unambiguous structural confirmation.[6] These experiments provide a correlation map of the molecular architecture, bypassing the resolution issues of 1D spectra.
| Experiment | Purpose | Typical Correlations in a 1,4-Oxazepane Core |
| COSY | Identifies ¹H-¹H spin-spin couplings (protons on adjacent carbons). | H-2 ↔ H-3; H-5 ↔ H-6; H-6 ↔ H-7 |
| HSQC | Correlates protons directly to their attached carbons (one-bond ¹H-¹³C). | H-2 → C-2; H-3 → C-3; H-5 → C-5; H-6 → C-6; H-7 → C-7 |
| HMBC | Shows longer-range (2-3 bond) ¹H-¹³C correlations. Crucial for connecting fragments. | H-2 → C-7 (across N); H-7 → C-2 (across N); H-3 → C-5 (across O); H-5 → C-3 (across O) |
| NOESY/ROESY | Detects through-space proximity of protons, revealing conformational and stereochemical details. | H-3(axial) ↔ H-5(axial) may suggest a specific chair-like conformation. |
Table 1: Key 2D NMR experiments for 1,4-oxazepane characterization.[6]
Protocol 1: General Procedure for 2D NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Temperature Optimization: Based on your VT-¹H NMR experiments, choose the temperature that provides the sharpest, most informative spectrum.
-
Acquisition: At the optimized temperature, acquire a standard suite of 2D experiments: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Start with the HSQC to assign all protonated carbons.
-
Use the COSY to "walk" along the proton spin systems (e.g., from H-2 to H-3).
-
Use the HMBC to piece together the fragments. Look for key correlations across the heteroatoms (N and O) to confirm the seven-membered ring structure.[6]
-
Section 3: Mass Spectrometry (MS) Challenges
Fragmentation of the 1,4-oxazepane ring can be highly predictable if you understand the underlying principles of amine and ether fragmentation.
Question: I am having trouble observing the molecular ion peak for my 1,4-oxazepane compound using Electron Ionization (EI). Is my sample degrading?
Answer: Not necessarily. It is common for aliphatic amines and ethers to show weak or even absent molecular ion (M⁺˙) peaks in EI-MS.[7][8] The radical cation formed upon electron impact is often unstable and undergoes rapid fragmentation. The primary fragmentation pathway for both amines and ethers is α-cleavage, which is the homolytic cleavage of a C-C bond adjacent to the heteroatom. This results in a resonance-stabilized cation that is often the base peak in the spectrum.
| Fragmentation Type | Description | Common Neutral Loss | Resulting m/z Fragment |
| Nitrogen α-Cleavage | The C-C bond adjacent to the nitrogen atom breaks. The largest substituent is preferentially lost. | Loss of a radical from C2 or C7. | [M - R•]⁺ |
| Oxygen α-Cleavage | The C-C bond adjacent to the oxygen atom breaks. | Loss of a radical from C3 or C5. | [M - R'•]⁺ |
| Ring Cleavage | Complex rearrangements following initial α-cleavage can lead to smaller fragments. | C₂H₄, C₂H₅N, etc. | Varies |
Table 2: Expected EI Mass Spectrometry Fragmentation of the 1,4-Oxazepane Core.
Recommendation: If you need to confirm the molecular weight, switch to a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart much less energy into the molecule, and you will almost certainly observe a strong signal for the protonated molecule, [M+H]⁺.
Section 4: Chromatographic and Purification Hurdles
The synthesis of substituted 1,4-oxazepanes often results in complex stereoisomeric mixtures that can be challenging to separate.[9][10]
Question: My synthesis produced a mixture of diastereomers that are inseparable on standard silica gel chromatography. What are my options?
Answer: This is a very common and frustrating issue. Due to the flexible nature of the ring, diastereomers of 1,4-oxazepanes can have very similar polarities, making them difficult to resolve on standard stationary phases. Several research groups have reported that diastereomeric mixtures of 1,4-oxazepane derivatives are often inseparable or require extensive purification.[9][11]
Workflow for Chiral/Diastereomeric Separation:
Protocol 2: Systematic Screening for Chiral Separation
-
Technique Selection: Supercritical Fluid Chromatography (SFC) is often the preferred starting point due to its high efficiency and speed.[12] However, HPLC provides complementary selectivity.
-
Column Screening: The most successful chiral stationary phases (CSPs) for a broad range of compounds are polysaccharide-based (e.g., derivatives of amylose and cellulose).[12] Use an automated column switcher to screen a set of 3-6 different polysaccharide CSPs.
-
Mobile Phase Screening:
-
For SFC: Start with a simple gradient of CO₂ and a modifier (e.g., methanol).
-
For HPLC: Screen different modes (Normal Phase, Reversed Phase, Polar Organic).
-
-
Additive Screening: Systematically screen both acidic (e.g., trifluoroacetic acid) and basic (e.g., diethylamine) additives at varying concentrations. The choice of additive can dramatically impact selectivity and peak shape.
-
Optimization: Once initial "hits" are identified, optimize the separation by fine-tuning the mobile phase composition, gradient, flow rate, and temperature.
| Problem | Possible Cause | Solution |
| Poor Resolution (Rs < 1.5) | Inappropriate CSP or mobile phase. | Screen a wider variety of columns and mobile phase/additive combinations.[12] |
| Drifting Retention Times | Insufficient column equilibration; Temperature fluctuations. | Flush the column with at least 20-30 column volumes of the new mobile phase before injection; Use a column thermostat for precise temperature control.[12] |
| Peak Tailing/Broadening | Secondary interactions with the stationary phase; Sample overload. | Add a mobile phase additive (acid or base) to improve peak shape; Reduce the sample concentration or injection volume.[12] |
Table 3: Common Troubleshooting for Chiral Chromatography.
References
- BenchChem. (n.d.). Stability issues of 1,4-Oxazepane derivatives in solution.
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers.
- BenchChem. (n.d.). Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
- Uhrínová, I., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
- Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
- Uhrínová, I., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
- Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Insuasty, B., et al. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate.
- Srivastava, A. K., & Panda, G. (2018). A new route to 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde. ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Madigan, R. P., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[5]arenes. ChemRxiv. Retrieved from
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Bioactivity Analysis of 4-Methyl-1,4-oxazepan-6-amine Derivatives: Exploring CNS and Antimicrobial Potential
In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The 1,4-oxazepane moiety, a seven-membered heterocycle, has garnered interest due to its structural relationship to established pharmacophores like morpholines and diazepanes.[1] This guide provides a comprehensive comparative analysis of the bioactivity of 4-Methyl-1,4-oxazepan-6-amine and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into its potential as a modulator of central nervous system (CNS) targets and its prospective antimicrobial properties, benchmarked against relevant compounds.
The rationale for investigating this specific scaffold stems from the privileged nature of the 1,4-oxazepane ring in interacting with biological targets. Patent literature suggests that derivatives of 1,4-oxazepane exhibit monoamine reuptake inhibitory activity, indicating potential applications in treating depression and anxiety.[2][3] Furthermore, other substituted 1,4-oxazepanes have been identified as selective ligands for the dopamine D4 receptor, a target implicated in schizophrenia.[4][5] This dual potential for CNS modulation warrants a thorough investigation.
Beyond the CNS, the broader family of heterocyclic compounds is a rich source of antimicrobial agents.[6][7] Therefore, this guide will also explore the antibacterial potential of 4-Methyl-1,4-oxazepan-6-amine derivatives, providing a holistic view of their bioactive landscape.
Comparative Bioactivity Landscape
To contextualize the bioactivity of 4-Methyl-1,4-oxazepan-6-amine derivatives, a comparative analysis against a panel of reference compounds is essential. The selection of these comparators is driven by their established mechanisms of action and structural relevance.
| Compound Class | Specific Example | Rationale for Comparison |
| Test Compound | 4-Methyl-1,4-oxazepan-6-amine | The core molecule of interest. |
| Monoamine Reuptake Inhibitor | Imipramine | A well-characterized tricyclic antidepressant to benchmark potential antidepressant/anxiolytic activity. |
| Dopamine D4 Receptor Ligand | L-745,870 | A selective D4 antagonist to compare potential antipsychotic activity.[8] |
| Structural Analog (Oxazepane) | 2,4-disubstituted 1,4-oxazepane | To understand the influence of substitutions on the 1,4-oxazepane scaffold.[4][5] |
| Scaffold Contribution Control | N-methyl-2-aminoheptane | A simple aliphatic amine to assess the contribution of the oxazepane ring to bioactivity. |
| Antibacterial Control | Ciprofloxacin | A broad-spectrum fluoroquinolone antibiotic to evaluate potential antibacterial efficacy.[7] |
Postulated Signaling Pathways and Mechanisms of Action
Based on existing literature for related compounds, we can hypothesize the potential signaling pathways that 4-Methyl-1,4-oxazepan-6-amine derivatives might modulate.
Central Nervous System Activity
Two primary CNS-related mechanisms are proposed:
-
Monoamine Reuptake Inhibition: The structural similarity to known monoamine reuptake inhibitors suggests that these derivatives could bind to and block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). This inhibition would lead to increased synaptic concentrations of these neurotransmitters, a mechanism central to the action of many antidepressants and anxiolytics.[2]
-
Dopamine D4 Receptor Antagonism: The 1,4-oxazepane scaffold has been shown to be a viable template for dopamine D4 receptor ligands.[4][5] Antagonism of the D4 receptor is a therapeutic strategy for certain psychotic disorders. These derivatives may act as antagonists, blocking the binding of dopamine and modulating downstream signaling pathways.
Caption: Postulated CNS mechanisms of 4-Methyl-1,4-oxazepan-6-amine derivatives.
Antimicrobial Activity
The mechanism of action for novel heterocyclic antibacterial agents can be diverse. A plausible hypothesis is the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Caption: Hypothetical antimicrobial mechanism of action.
Experimental Protocols for Bioactivity Assessment
To empirically validate the hypothesized bioactivities, a series of robust and standardized in vitro assays are proposed.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine if the derivatives inhibit the activity of MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters.[9][10]
Principle: A fluorometric method is employed where MAO reacts with a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[11] The signal is inversely proportional to the MAO inhibitory activity of the test compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, MAO-A and MAO-B enzymes, substrate solution (p-tyramine), HRP, and fluorescent probe as per the manufacturer's instructions (e.g., Assay Genie's MAO Inhibitor Screening Kit).
-
Compound Dilution: Prepare a serial dilution of the 4-Methyl-1,4-oxazepan-6-amine derivatives and control inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) in assay buffer.
-
Assay Plate Preparation: Add the diluted compounds and controls to a 96-well black microplate.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the reaction mixture containing the substrate, HRP, and fluorescent probe to all wells.
-
Signal Detection: Measure the fluorescence intensity at an excitation/emission wavelength of 530/585 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Dopamine D4 Receptor Binding Assay
This radioligand binding assay will assess the affinity of the derivatives for the dopamine D4 receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D4 receptor in a membrane preparation from cells expressing the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine D4 receptor.[12]
-
Compound Dilution: Prepare serial dilutions of the 4-Methyl-1,4-oxazepan-6-amine derivatives and a known D4 ligand (e.g., L-745,870) in binding buffer.
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand, and the diluted test compounds or vehicle.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the percentage of inhibition for each compound concentration. Calculate the Ki (inhibitory constant) from the IC₅₀ values using the Cheng-Prusoff equation.
Antibacterial Susceptibility Testing (Broth Microdilution)
This assay will determine the minimum inhibitory concentration (MIC) of the derivatives against representative Gram-positive and Gram-negative bacteria.[13]
Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Bacterial Culture Preparation: Grow overnight cultures of test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Dilute the overnight culture in CAMHB to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the 4-Methyl-1,4-oxazepan-6-amine derivatives and a control antibiotic (e.g., Ciprofloxacin) in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Summary of Expected Data and Interpretation
The data from these assays will be compiled to provide a clear comparative overview of the bioactivity of the 4-Methyl-1,4-oxazepan-6-amine derivatives.
Table of Expected Bioactivity Data:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Dopamine D4 Ki (nM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4-Methyl-1,4-oxazepan-6-amine Derivative 1 | |||||
| 4-Methyl-1,4-oxazepan-6-amine Derivative 2 | |||||
| Imipramine | |||||
| L-745,870 | |||||
| 2,4-disubstituted 1,4-oxazepane | |||||
| N-methyl-2-aminoheptane | |||||
| Ciprofloxacin |
Concluding Remarks
This guide outlines a comprehensive framework for the comparative bioactivity assessment of 4-Methyl-1,4-oxazepan-6-amine derivatives. The proposed experimental approach, grounded in established methodologies, will enable a robust evaluation of their potential as CNS modulators and antimicrobial agents. The resulting data will be invaluable for guiding future lead optimization efforts and elucidating the therapeutic promise of this intriguing heterocyclic scaffold.
References
- WO2012046882A1 - 1,4-oxazepane derivatives - Google P
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. (URL: [Link])
-
Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. (URL: [Link])
-
Design and Synthesis of Antibacterial Heterocycle-Based Compounds - MDPI. (URL: [Link])
-
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (URL: [Link])
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (URL: [Link])
-
(PDF) Heterocycle Compounds with Antimicrobial Activity - ResearchGate. (URL: [Link])
-
(PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction - ResearchGate. (URL: [Link])
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (URL: [Link])
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. (URL: [Link])
-
Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonent Efficacy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A - Impactfactor. (URL: [Link])
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])
-
ELISA Kit for Dopamine Receptor D4 (DRD4) - Cloud-Clone. (URL: [Link])
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC - NIH. (URL: [Link])
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (URL: [Link])
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (URL: [Link])
-
Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit • Catalogue Code: RTDL00310 - Assay Genie. (URL: [Link])
-
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (URL: [Link])
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. - SciSpace. (URL: [Link])
-
Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. (URL: [Link])
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotics | Special Issue : Design and Synthesis of Antibacterial Heterocycle-Based Compounds [mdpi.com]
- 7. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. assaygenie.com [assaygenie.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. pnrjournal.com [pnrjournal.com]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Situating 4-Methyl-1,4-oxazepan-6-amine
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral amines have emerged as indispensable tools in this pursuit, serving as versatile catalysts and auxiliaries that orchestrate the stereoselective formation of complex molecular architectures.[1][2] This guide provides a comparative analysis of various classes of chiral amines in key asymmetric transformations, offering a framework for understanding the potential utility of lesser-explored scaffolds like 4-Methyl-1,4-oxazepan-6-amine. While direct experimental data for this specific compound in asymmetric catalysis is not yet prevalent in peer-reviewed literature, a critical examination of its structural attributes in the context of well-established chiral amines can provide valuable insights for researchers and drug development professionals.
The Central Role of Chiral Amines in Asymmetric Catalysis
Chiral amines are foundational to the field of organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions.[3] Their efficacy stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, which then guide the stereochemical outcome of a reaction.[4] The structural diversity of chiral amines, from rigid bicyclic systems to flexible acyclic structures, allows for a high degree of tunability, enabling chemists to achieve remarkable levels of enantioselectivity and diastereoselectivity.[5][6]
Unveiling 4-Methyl-1,4-oxazepan-6-amine: A Structural Perspective
4-Methyl-1,4-oxazepan-6-amine is a chiral cyclic amine characterized by a seven-membered 1,4-oxazepane ring. Its structure presents several features that could be advantageous in asymmetric catalysis:
-
A Chiral Scaffold: The inherent chirality of the oxazepane ring provides the necessary asymmetric environment to induce stereoselectivity.
-
A Primary Amine: The primary amine functionality is a key reactive site for the formation of catalytically active iminium ions or can act as a hydrogen-bond donor to orient substrates.[7]
-
Conformational Flexibility: The seven-membered ring possesses greater conformational flexibility compared to more rigid five- or six-membered rings. This could allow for a more adaptable catalyst-substrate interaction but may also present challenges in achieving high levels of stereocontrol.[8]
-
Potential for Bifunctionality: The presence of both a primary amine and a tertiary amine, along with an ether oxygen, offers multiple points for potential interaction with substrates and reagents, potentially leading to cooperative catalytic effects.
The synthesis of chiral 1,4-oxazepane derivatives has been an area of active research, with various strategies developed to access these scaffolds from readily available starting materials like amino acids.[1][2][9] This growing accessibility paves the way for their exploration as novel chiral catalysts and ligands.
A Comparative Analysis with Established Chiral Amines
To contextualize the potential of 4-Methyl-1,4-oxazepan-6-amine, we will compare its structural class to two of the most successful and widely studied classes of chiral amine organocatalysts: proline and its derivatives, and C₂-symmetric diamines.
Proline and its Derivatives: The "Simplest Enzyme"
L-proline is often hailed as the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[10] Its rigid five-membered ring structure is crucial for creating a well-defined chiral environment in the transition state.[11]
Performance Comparison:
| Catalyst Class | Representative Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Proline & Derivatives | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | up to >99:1 | up to >99% | [12][13] |
| Michael Addition (Propanal + Nitrostyrene) | up to 95:5 | up to 99% | [14] | |
| C₂-Symmetric Diamines | Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde) | up to 98:2 | up to 99% | [15] |
| Michael Addition (Various ketones + Nitrostyrenes) | up to >99:1 | up to >99% | [16] |
Analysis: Proline and its derivatives consistently deliver high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. The rigidity of the pyrrolidine ring is a key factor in achieving this high degree of control. In comparison, the flexible seven-membered ring of 4-Methyl-1,4-oxazepan-6-amine might lead to lower enantioselectivities due to a greater number of accessible transition state conformations. However, this flexibility could also be advantageous for certain substrates where a more adaptable active site is required.
C₂-Symmetric Diamines: The Power of Symmetry
C₂-symmetric chiral diamines, such as those derived from 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), are another cornerstone of asymmetric catalysis.[6][17] The C₂-symmetry simplifies the number of possible transition states, often leading to very high levels of enantioselectivity.[18][19][20] These diamines are frequently used as chiral ligands in metal-catalyzed reactions and as organocatalysts themselves.[5][21][22]
Analysis: The lack of C₂-symmetry in 4-Methyl-1,4-oxazepan-6-amine means that it would likely operate through a different catalytic model. The stereochemical outcome would be dictated by the specific arrangement of substituents on the chiral oxazepane ring. While high enantioselectivities are achievable with non-symmetric catalysts, catalyst design and optimization can be more complex.
Experimental Protocols: Benchmarking Asymmetric Reactions
To provide a practical context for evaluating chiral amine performance, detailed protocols for two fundamental asymmetric reactions are provided below. These protocols are based on established literature procedures for well-known chiral amines and can serve as a starting point for screening new catalysts like 4-Methyl-1,4-oxazepan-6-amine.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by a Chiral Primary Amine
This protocol is adapted from studies on primary amine-catalyzed aldol reactions.[23][24]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
Chiral Amine Catalyst (e.g., a proline derivative or a new amine) (0.1 mmol, 10 mol%)
-
Brønsted Acid Co-catalyst (e.g., Benzoic Acid) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Dichloromethane, 2.0 mL)
Procedure:
-
To a stirred solution of the aldehyde and the chiral amine catalyst in the solvent at the desired temperature (e.g., room temperature or 0 °C), add the Brønsted acid co-catalyst.
-
Add the ketone to the reaction mixture.
-
Stir the reaction mixture for the specified time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[25]
Protocol 2: Asymmetric Michael Addition Catalyzed by a Chiral Diamine
This protocol is a generalized procedure based on literature reports for chiral diamine-catalyzed Michael additions.[26][27]
Materials:
-
α,β-Unsaturated Ketone (1.0 mmol)
-
Michael Donor (e.g., a ketone or an aldehyde) (1.5 mmol)
-
Chiral Diamine Catalyst (0.1 mmol, 10 mol%)
-
Acid Additive (e.g., Acetic Acid) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene, 2.0 mL)
Procedure:
-
In a reaction vessel, dissolve the chiral diamine catalyst and the acid additive in the solvent.
-
Add the Michael donor to the catalyst solution and stir for a few minutes.
-
Add the α,β-unsaturated ketone to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from -20 °C to room temperature) for the required duration (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
Future Outlook and the Potential of 1,4-Oxazepane Scaffolds
The field of asymmetric organocatalysis is continually evolving, with a constant search for novel chiral scaffolds that can offer unique reactivity and selectivity. While proline derivatives and C₂-symmetric diamines remain the workhorses of the field, the exploration of new catalyst architectures is crucial for expanding the scope of asymmetric transformations.
4-Methyl-1,4-oxazepan-6-amine, with its distinct seven-membered heterocyclic structure, represents an intriguing yet underexplored candidate in this endeavor. Its conformational flexibility, while a potential challenge, could also be a source of novel reactivity, particularly with substrates that are not well-suited to more rigid catalysts. Future research focused on the synthesis of a variety of chiral 1,4-oxazepane-based amines and their systematic evaluation in benchmark asymmetric reactions will be essential to unlock their full potential. Such studies will not only broaden our arsenal of chiral catalysts but also deepen our fundamental understanding of the intricate factors that govern stereoselection in organocatalysis.
References
-
Uhlíková, T., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]
-
Uhlíková, T., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]
-
Kizirian, J.-C. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 108(1), 140-205. [Link]
-
Uhlíková, T., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]
-
Maruoka, K., & Ooi, T. (2003). Design of N-Spiro C₂-Symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts: Synthesis and Application to Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 125(35), 10674-10684. [Link]
-
Kizirian, J.-C. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 108(1), 140-205. [Link]
-
Ortega, N., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13936-13998. [Link]
-
Zhang, Z., et al. (2018). Asymmetric Synthesis of Chiral Seven-Membered NHCs, Their Transition-Metal Complexes and Application in Asymmetric Catalysis. Angewandte Chemie International Edition, 57(40), 13249-13253. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. University College London. [Link]
-
Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. [Link]
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London). [Link]
-
Alza, E., et al. (2018). Development of C₂-Symmetric Chiral Bifunctional Triamines: Synthesis and Application in Asymmetric Organocatalysis. Organic Letters, 20(16), 4806-4810. [Link]
- Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569.
-
Vershinin, V. S., et al. (2017). Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. Journal of the American Chemical Society, 139(29), 9831–9834. [Link]
-
Skibinska, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16676-16686. [Link]
-
Sato, M., et al. (2004). Efficient Preparation of Optically Pure C₂-Symmetrical Cyclic Amines for Chiral Auxiliary. Synthesis, 2004(09), 1434-1438. [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Seven-Membered N-Heterocycles and Carbocycles. [Link]
-
Maruoka, K., & Ooi, T. (2003). Design of N-Spiro C₂-Symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts: Synthesis and Application to Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 125(35), 10674-10684. [Link]
-
ResearchGate. (n.d.). Organocatalytic methods for CC bond formation. [Link]
-
Ghorai, P., & Kumar, A. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 1046-1055. [Link]
-
Skibinska, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16676-16686. [Link]
-
Kumar, A., & Kaur, H. (2017). Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews, 117(1), 413-493. [Link]
-
Wang, W., et al. (2007). Chiral amine/chiral acid as an excellent organocatalytic system for the enantioselective tandem oxa-Michael-aldol reaction. Organic & Biomolecular Chemistry, 5(9), 1381-1383. [Link]
-
Kanemasa, S. (2003). Enantioselective Michael Additions through Double Catalytic Activation Using Chiral Lewis Acid and Amine Catalysts. Enantioselective Michael Additions through Double Catalytic Activation Using Chiral Lewis Acid and Amine Catalysts. [Link]
-
Gupta, K., et al. (2023). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 25(3), 450-455. [Link]
-
List, B., et al. (2000). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 122(38), 9336-9337. [Link]
-
Kaźmierczak, M., & Mlynarski, J. (2018). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 23(11), 2951. [Link]
-
Al-Gharabli, S. I., & Al-Zoubi, R. M. (2013). Organocatalytic methods for C-C bond formation. Drug Discovery Today: Technologies, 10(1), e29-e36. [Link]
-
Pellissier, H. (2011). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Advanced Synthesis & Catalysis, 353(10), 1613-1666. [Link]
-
Tsogoeva, S. B. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 46(38), 7069-7081. [Link]
-
Zhao, H. (2024). Recent advances in enzymatic carbon–carbon bond formation. Catalysis Science & Technology, 14, 4568-4592. [Link]
-
Deng, Y., et al. (2013). Highly enantioselective aldol reactions between acetaldehyde and activated acyclic ketones catalyzed by chiral primary amines. Chemistry–A European Journal, 19(22), 7143-7150. [Link]
-
Castignoli, F., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts, 13(5), 823. [Link]
-
Ortega, N., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13936-13998. [Link]
-
Guizzetti, S., & Benaglia, M. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(22), 5437. [Link]
-
Deng, Y., et al. (2013). Highly Enantioselective Aldol Reactions between Acetaldehyde and Activated Acyclic Ketones Catalyzed by Chiral Primary Amines. Chemistry – A European Journal, 19(22), 7143-7150. [Link]
-
Arai, T., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595-3597. [Link]
-
Kumar, A., & Kaur, H. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2358-2414. [Link]
-
Ortega, N., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13936-13998. [Link]
-
Zhang, H.-H., et al. (2024). Catalytic asymmetric synthesis of atropisomers bearing multiple chiral elements: An emerging field. Angewandte Chemie International Edition, 63(1), e202311053. [Link]
-
Taber, D. F. (2004). Asymmetric Synthesis of Nitrogen Heterocycles. Organic Chemistry Highlights. [Link]
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. alfachemic.com [alfachemic.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Highly enantioselective aldol reactions between acetaldehyde and activated acyclic ketones catalyzed by chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sci-Hub. Highly Enantioselective Aldol Reactions between Acetaldehyde and Activated Acyclic Ketones Catalyzed by Chiral Primary Amines / Chemistry – A European Journal, 2013 [sci-hub.ru]
- 25. mdpi.com [mdpi.com]
- 26. BJOC - Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones [beilstein-journals.org]
- 27. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1,4-oxazepan-6-amine Analogs as Dopamine D4 Receptor Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of analogs based on the 4-Methyl-1,4-oxazepan-6-amine scaffold. The 1,4-oxazepane moiety is a seven-membered heterocyclic ring that has garnered significant interest in medicinal chemistry for its diverse pharmacological applications, including targeting central nervous system disorders.[1] By systematically modifying the core structure and evaluating the corresponding changes in biological activity, we can elucidate key structural features that govern ligand affinity and selectivity, particularly for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in conditions like schizophrenia.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It will detail the causality behind experimental design, present comparative data from binding affinity studies, and provide robust, self-validating protocols for key assays.
The 1,4-Oxazepane Scaffold: Rationale and Points of Modification
The 1,4-oxazepane ring system serves as a versatile scaffold in drug design. Its seven-membered structure provides a unique conformational landscape compared to more common six-membered rings like morpholine or piperazine, potentially allowing for novel interactions with target proteins.[2] Our focus is on analogs of 4-Methyl-1,4-oxazepan-6-amine, a core structure amenable to systematic modification at several key positions to explore the chemical space and optimize biological activity.
The primary points for analog development on this scaffold are:
-
The Amine at C6 (R¹): This position allows for the introduction of various substituents to probe interactions within the ligand-binding pocket of the target receptor.
-
The Nitrogen at N4 (R²): The methyl group at this position can be altered to investigate the impact of size, electronics, and lipophilicity on affinity and selectivity.
-
The Oxazepane Ring: The stereochemistry and substitution on the ring itself can influence the overall conformation and presentation of pharmacophoric elements.
Below is a diagram of the core scaffold highlighting these key positions for modification.
Caption: Core structure of 4-Methyl-1,4-oxazepan-6-amine with key modification points.
Comparative Analysis: SAR at the Dopamine D4 Receptor
A series of 2,4-disubstituted 1,4-oxazepane analogs were synthesized and evaluated for their binding affinity at the human dopamine D4 receptor. The following table summarizes the structure-activity relationship based on competitive radioligand binding assays.[2][3]
| Analog ID | R¹ Substituent (at C6-Amine) | R² Substituent (at N4) | Dopamine D4 Ki (nM) |
| 1 | H | p-Chlorobenzyl | 105 |
| 2 | H | Benzyl | 140 |
| 3 | H | p-Methoxybenzyl | 215 |
| 4 | H | 3,4-Dichlorobenzyl | 45 |
| 5 | p-Chlorophenyl | Benzyl | 78 |
| 6 | p-Methoxyphenyl | Benzyl | 95 |
Interpretation of SAR Data:
-
Influence of the N4 Substituent (R²): The nature of the benzyl group at the N4 position significantly impacts binding affinity. Comparing analogs 1 , 2 , and 3 , we observe that electron-withdrawing groups on the benzyl ring (e.g., p-chloro in analog 1 ) are more favorable than electron-donating groups (e.g., p-methoxy in analog 3 ). The highest affinity in this subset is achieved with a 3,4-dichloro substitution (analog 4 ), suggesting that specific electronic and steric interactions in this region of the binding pocket are critical.[2]
-
Influence of the C6-Amine Substituent (R¹): While the initial screen focused on an unsubstituted amine (R¹=H), further modifications introducing aryl groups (analogs 5 and 6 ) were explored. The introduction of a p-chlorophenyl or p-methoxyphenyl group at the amine maintained respectable affinity, indicating that this vector can be explored for further optimization, potentially to enhance selectivity or modulate functional activity.[2]
-
Ring System Importance: The study also compared these 1,4-oxazepane derivatives to analogous morpholine structures. The data indicated that the larger, more flexible seven-membered 1,4-oxazepane ring can be beneficial for affinity, depending on the substitution pattern.[2]
Experimental Design and Protocols
The generation of reliable SAR data hinges on robust and well-controlled experimental protocols. The following sections detail the methodologies for determining binding affinity and assessing metabolic stability, crucial parameters in early-stage drug discovery.
Overall Experimental Workflow for SAR Studies
A systematic SAR study follows a logical progression from chemical synthesis to biological evaluation and data analysis. This iterative cycle allows for the refinement of molecular design based on empirical data.
Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.
Protocol 1: Dopamine D4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor. Radioligand binding is a gold-standard method for quantifying ligand-receptor interactions.[4][5][6]
Causality and Rationale: This assay measures the ability of a non-radioactive test compound to displace a known high-affinity radioligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, which is then converted to an inhibition constant (Ki) to reflect the true affinity of the compound for the receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone (a known dopamine receptor ligand), prepared in assay buffer to a final concentration of 0.2 nM.
-
Receptor Source: Membrane preparations from CHO cells stably expressing the human dopamine D4 receptor. Thaw on ice and dilute in assay buffer to a concentration of 10 µg protein per well.
-
Test Compounds: Prepare a serial dilution series of the 1,4-oxazepane analogs in DMSO, then dilute further in assay buffer. Final DMSO concentration in the assay should be ≤1%.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radioactive, potent D4 ligand (e.g., Haloperidol).
-
Total Binding (TB) Control: Assay buffer with DMSO vehicle only.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilution, NSB control, or TB control.
-
Add 25 µL of the diluted [³H]-Spiperone solution.
-
Initiate the binding reaction by adding 100 µL of the diluted receptor membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters three times with 500 µL of ice-cold assay buffer to remove non-specifically bound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well and seal the plate.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)]).
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Self-Validation System: The inclusion of Total Binding (TB) and Non-Specific Binding (NSB) wells is critical. The difference between TB and NSB defines the specific binding window of the assay. If this window is too narrow, the assay is not sensitive enough. A known D4 antagonist should also be run as a positive control to ensure the assay is performing as expected.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality and Rationale: Assessing metabolic stability is a critical component of early drug discovery, as it helps predict the in vivo half-life of a compound.[7][8] This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in human liver microsomes (HLM). A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute in incubation buffer to a final protein concentration of 0.5 mg/mL.
-
Test Compounds: Prepare a 1 mM stock solution in DMSO. The final test compound concentration in the incubation will be 1 µM.
-
NADPH Regenerating System (Cofactor): Solution A (NADP⁺, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This system continuously generates the NADPH required for CYP enzyme activity.
-
Positive Controls: Verapamil (high clearance) and Warfarin (low clearance).
-
Negative Control: Incubation without the NADPH regenerating system to measure non-enzymatic degradation.
-
-
Assay Procedure:
-
Pre-warm the incubation buffer, HLM solution, and Solution A to 37°C in a water bath.
-
In a 96-well plate, add the test compound to the HLM solution to achieve a 1 µM concentration. Mix gently.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (Solutions A and B).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (50 µL) of the reaction mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction in the aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent test compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the initial linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein: Cl_int = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Self-Validation System: The use of high-clearance (Verapamil) and low-clearance (Warfarin) controls ensures the microsomal preparation and NADPH system are active and that the assay can distinguish between stable and unstable compounds. The negative control (without NADPH) confirms that compound loss is due to enzymatic metabolism and not chemical instability.
Conclusion and Future Directions
The SAR studies of 4-Methyl-1,4-oxazepan-6-amine analogs have identified key structural features that modulate affinity for the dopamine D4 receptor. Specifically, electron-withdrawing substituents on an N4-benzyl group enhance binding, demonstrating the importance of this region for receptor interaction. The flexibility of the seven-membered oxazepane ring appears to be a favorable feature compared to smaller heterocyclic systems.
Future work should focus on:
-
Expanding the diversity at the C6-amine position to further probe the ligand-binding pocket and potentially identify determinants of selectivity against other dopamine receptor subtypes.
-
Conducting functional assays to determine whether these high-affinity ligands act as agonists, antagonists, or biased ligands at the D4 receptor.[9][10]
-
Profiling promising analogs in a broader panel of in vitro ADME assays to assess properties like permeability, plasma protein binding, and potential for drug-drug interactions.[11]
By integrating these multifaceted experimental approaches, the 1,4-oxazepane scaffold can be further optimized to develop potent and selective ligands with desirable drug-like properties.
References
- Charles River Laboratories. In Vitro ADME Assays.
- ICE Bioscience. In Vitro ADME Assays and Services.
- Protein Science. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay.
- University of Groningen Research Portal. Unlocking GPCR–ligand interactions: Measuring binding affinities with thermal shift assay.
- WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. Published June 23, 2022.
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
- Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results.
- BioDuro. In Vitro ADME.
- Creative Biogene. GPCR Screening & Profiling with Binding Assays.
- Agilent. ADME Assays.
- PubMed. Cellular assays as portals to seven-transmembrane receptor-based drug discovery.
- 7TM Phosphorylation Assay Kits.
- Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
- Benchchem. Application Notes & Protocols: Synthesis and Structure-Activity Relationship (SAR) Studies of Alliacol A Analogs.
- RSC Publishing. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Published June 24, 2024.
- PubMed Central. Functionally biased signalling properties of 7TM receptors – opportunities for drug development for the ghrelin receptor.
- PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
- Benchchem. An In-depth Technical Guide to 1,4-Oxazepane Derivatives and their Analogues.
- ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. multispaninc.com [multispaninc.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 7. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Cellular assays as portals to seven-transmembrane receptor-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionally biased signalling properties of 7TM receptors – opportunities for drug development for the ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the Synthetic Efficacy of Routes to 1,4-Oxazepanes
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique, flexible three-dimensional structure imparts favorable pharmacokinetic properties, rendering it a valuable core in a variety of biologically active compounds. Notably, derivatives of this scaffold have found clinical applications as antidepressants and antipsychotics, highlighting their importance in drug discovery and development.[3] However, the synthesis of this seven-membered ring can be challenging. This guide provides a comparative analysis of the most effective synthetic routes to 1,4-oxazepanes, offering insights into the mechanistic underpinnings, experimental protocols, and relative efficacies of each approach to aid researchers in this field.
I. Intramolecular Cyclization of N-Substituted Amino Alcohols: A Versatile and Fundamental Approach
A cornerstone in the synthesis of 1,4-oxazepanes is the intramolecular cyclization of a suitably functionalized acyclic N-substituted amino alcohol.[2] This strategy is highly versatile, with the choice of activating groups on the nitrogen and the nature of the hydroxyl group dictating the specific cyclization conditions.
A. Intramolecular Williamson Ether Synthesis
This classical approach involves the deprotonation of the hydroxyl group in an N-substituted amino alcohol, which then acts as a nucleophile to displace a leaving group on the nitrogen substituent, forming the seven-membered ring.
Mechanistic Insight: The reaction proceeds via an SN2 mechanism. A strong base is used to generate an alkoxide from the alcohol, which then attacks an electrophilic carbon on the N-substituent, leading to ring closure. The efficiency of this reaction is highly dependent on the concentration of the substrate to favor the intramolecular reaction over intermolecular polymerization.
General Experimental Protocol:
-
Dissolve the N-substituted amino alcohol precursor in a suitable aprotic solvent (e.g., THF, DMF).
-
Add a strong base, such as sodium hydride (NaH), at 0 °C to deprotonate the alcohol.
-
Allow the reaction to warm to room temperature or heat as necessary to facilitate the intramolecular nucleophilic substitution.
-
Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a proton source (e.g., water, saturated NH₄Cl solution).
-
Extract the product with an organic solvent and purify by column chromatography.
B. Brønsted Acid-Catalyzed Intramolecular Etherification
An alternative to base-mediated cyclization is the use of a Brønsted acid to catalyze the intramolecular etherification of N-tethered bis-alcohols.[4]
Mechanistic Insight: This reaction proceeds through the formation of a benzylic carbocation as a key intermediate. The protonation of one of the hydroxyl groups by the Brønsted acid leads to the formation of a good leaving group (water). Subsequent loss of water generates a carbocation, which is then trapped by the remaining hydroxyl group to form the 1,4-oxazepane ring.
General Experimental Protocol:
-
Dissolve the N-tethered bis-alcohol in a suitable solvent such as p-dioxane.
-
Add a catalytic amount of a strong Brønsted acid (e.g., H₂SO₄).
-
Heat the reaction mixture to the required temperature, carefully controlling it to ensure selective formation of the desired product.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, neutralize the acid, and work up the reaction mixture by extraction.
-
Purify the product by column chromatography.
Caption: Intramolecular Cyclization Strategies for 1,4-Oxazepane Synthesis.
II. Tandem Reactions: A Strategy for Efficiency
Tandem, or cascade, reactions offer an elegant and atom-economical approach to complex molecules from simple starting materials in a single pot. For the synthesis of benzo-fused 1,4-oxazepanes, a copper-catalyzed tandem C-N coupling/C-H carbonylation has proven effective.[3][5]
Mechanistic Insight: This reaction is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4] Initially, a C-N bond is formed between an aniline and a vinyl halide. This is followed by an intramolecular C-H carbonylation, where a carbon monoxide molecule (generated in situ from carbon dioxide) is inserted to form the seven-membered ring.
General Experimental Protocol: [4]
-
Combine the aniline, vinyl halide, copper(I) iodide (CuI), a suitable ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol), and a base (e.g., Cs₂CO₃) in a solvent like DMSO.
-
Stir the mixture under a carbon dioxide atmosphere at an elevated temperature (e.g., 100 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Caption: Copper-Catalyzed Tandem Synthesis of Benzo-fused 1,4-Oxazepanes.
III. The Ugi Four-Component Reaction: A Gateway to Complexity
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity.[6][7] In the context of 1,4-oxazepane synthesis, the Ugi reaction is employed to construct a linear precursor that can then undergo a post-condensation intramolecular cyclization.
Mechanistic Insight: The U-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. By choosing a bifunctional starting material, for example, an amino alcohol or a carboxylic acid with a pendant nucleophile, the resulting Ugi product is primed for a subsequent cyclization step. For instance, an Ugi product containing a hydroxyl group and a propargyl moiety can undergo a base-mediated 7-exo-dig intramolecular cyclization to yield a 1,4-benzoxazepine-5(2H)-one.[6]
General Experimental Protocol (Two-Step): [6]
-
Ugi Reaction: Combine the aldehyde, amine, carboxylic acid, and isocyanide in a suitable solvent (e.g., methanol) and stir at room temperature.
-
Cyclization: After the Ugi reaction is complete, remove the solvent. Dissolve the crude Ugi product in a suitable solvent (e.g., DMF) and add a base (e.g., K₂CO₃). Heat the mixture to effect cyclization.
-
Work up the reaction and purify the final product by column chromatography.
Caption: Ugi Reaction-Based Strategy for 1,4-Oxazepine Synthesis.
IV. The Modified Pictet-Spengler Reaction: A Classic Approach to Fused Systems
The Pictet-Spengler reaction is a well-established method for the synthesis of tetrahydroisoquinolines and related fused heterocycles.[8] A modified version of this reaction has been successfully applied to the synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f][6][8]oxazepines.[9][10]
Mechanistic Insight: This modified reaction involves the formation of an N-formyliminium ion from a 2-phenoxyethanamine and an aldehyde.[9] This iminium ion is a potent electrophile that undergoes an intramolecular electrophilic aromatic substitution with the phenoxy ring to form the seven-membered ring. The use of a strong acid catalyst, such as trifluoroacetic acid, is crucial for the formation of the reactive iminium species.[9]
General Experimental Protocol (One-Pot): [9]
-
React 2-phenoxyethanamine with an aldehyde in a suitable solvent.
-
Add a formylating agent to the resulting imine.
-
Introduce a strong acid catalyst (e.g., trifluoroacetic acid) to promote the cyclization.
-
After the reaction is complete, hydrolyze the N-formyl group to obtain the final product.
Caption: Modified Pictet-Spengler Reaction for Fused 1,4-Oxazepine Synthesis.
V. Ring-Closing Metathesis (RCM): A Modern Tool for Unsaturated Rings
Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide range of cyclic compounds, including nitrogen-containing heterocycles.[11] This reaction is particularly useful for accessing unsaturated 1,4-oxazepane derivatives.
Mechanistic Insight: RCM involves the intramolecular reaction of a diene substrate in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts). The catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the formation of a cyclic olefin and a volatile byproduct (e.g., ethylene). The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the reaction.
General Experimental Protocol:
-
Dissolve the diene precursor in a degassed solvent (e.g., dichloromethane, toluene).
-
Add the RCM catalyst (e.g., Grubbs' second-generation catalyst) under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and remove the catalyst residues.
-
Purify the product by column chromatography.
Caption: Ring-Closing Metathesis for Unsaturated 1,4-Oxazepane Synthesis.
Comparative Efficacy of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Intramolecular Williamson Ether Synthesis | Base-mediated intramolecular SN2 reaction. | Moderate to Good | Well-established, readily available starting materials. | Can be prone to intermolecular side reactions, requires strong base. |
| Brønsted Acid-Catalyzed Etherification | Acid-catalyzed intramolecular cyclization of bis-alcohols. | Moderate to Good | Metal-free, utilizes a catalytic amount of acid. | Requires specific bis-alcohol precursors, potential for side reactions. |
| Copper-Catalyzed Tandem Reaction | One-pot C-N coupling and C-H carbonylation. | Good to Excellent[3] | High atom economy, convergent synthesis. | Requires a metal catalyst, limited to benzo-fused systems. |
| Ugi Reaction/Intramolecular Cyclization | Multicomponent reaction followed by cyclization. | Good to Excellent[6] | Rapid generation of complexity, high diversity. | Multi-step process, requires careful design of starting materials. |
| Modified Pictet-Spengler Reaction | Intramolecular electrophilic aromatic substitution. | Moderate to Good[9] | Forms fused ring systems, can be a one-pot procedure. | Limited to specific aromatic precursors, requires strong acid. |
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of dienes. | Good to Excellent[11] | Forms unsaturated rings, tolerant of many functional groups. | Requires a metal catalyst, starting dienes may require multi-step synthesis. |
Conclusion
The synthesis of the 1,4-oxazepane scaffold can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. Classical methods such as intramolecular cyclizations remain highly relevant and versatile. Modern catalytic methods, including copper-catalyzed tandem reactions and ring-closing metathesis, offer high efficiency and functional group tolerance. Multicomponent reactions like the Ugi reaction provide a powerful platform for the rapid generation of diverse 1,4-oxazepane libraries. A thorough understanding of the mechanistic principles behind each of these synthetic strategies is paramount for the successful design and execution of synthetic routes toward novel 1,4-oxazepane derivatives with potential therapeutic applications.
References
-
Pandey, S., Kumar, S. V., Kant, R., & Chauhan, P. M. S. (2014). Base mediated 7-exo-dig intramolecular cyclization of Ugi–propargyl precursors: a highly efficient and regioselective synthetic approach toward diverse 1,4-benzoxazepine-5(2H)-ones. Organic & Biomolecular Chemistry, 12(30), 5346-5350*. [Link]
-
Zhao, X., Zhang, J., Zheng, Z., & Xu, R. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. [Link]
-
Saitoh, T., Horiguchi, Y., & Sano, T. (2017). Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenzo[f][6][8]oxazepines Using a Modified Pictet-Spengler Reaction. HETEROCYCLES, 94(2), 341. [Link]
-
Saitoh, T., Kitabatake, M., Sugihara, Y., Ono, Y., Horiguchi, Y., & Mohri, K. (2017). Short Synthesis of 5-Substituted-2,3,4,5-tetrahydro-Benzo[f][6][8]thiazepines by Using a Modified Pictet-Spengler Reaction. HETEROCYCLES, 94(6), 1063. [Link]
-
Sharma, U., Kumar, A., & Van der Eycken, E. V. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 579. [Link]
-
Zhao, X., Zhang, J., Zheng, Z., & Xu, R. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. [Link]
-
RSC Advances. (2015). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 5(10), 7189-7201*. [Link]
-
Castillo, J., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379. [Link]
-
Li, Y., Meng, J. P., Lei, J., Chen, Z. Z., Tang, D. Y., Zhu, J., Zhang, J., & Xu, Z. G. (2017). Efficient Synthesis of Fused Oxazepino-isoquinoline Scaffolds via an Ugi, Followed by an Intramolecular Cyclization. ACS combinatorial science, 19(5), 324–330. [Link]
-
Sharma, U., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 579. [Link]
-
Sano, T., et al. (2017). Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenzo[f][6][8]oxazepines Using a Modified Pictet-Spengler Reaction. HETEROCYCLES, 94(2), 341-355. [Link]
-
De Kimpe, N., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(12), 6210-6222. [Link]
-
Gribble, G. W. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 763. [Link]
-
Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
-
Kumar, A., & Van der Eycken, E. V. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 6, 579. [Link]
-
Reddy, B. V. S., et al. (2005). New application of Pictet-Spengler reaction leading to the synthesis of an unusual seven-membered heterocyclic ring system. The Journal of Organic Chemistry, 70(12), 4889-4892. [Link]
-
Reddy, C. R., et al. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Organic Letters, 14(12), 3134-3137. [Link]
-
McLaughlin, M., & Hsung, R. P. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 2848-2870. [Link]
-
Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17260-17270. [Link]
-
Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][6][8]oxazepine synthesis. Arkivoc, 2014(3), 250-270. [Link]
Sources
- 1. New application of Pictet-Spengler reaction leading to the synthesis of an unusual seven-membered heterocyclic ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Constrained Heterocycles Employing Two Post-Ugi Cyclization Methods for Rapid Library Generation with In Cellulo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
In vitro ADME properties of compounds derived from 4-Methyl-1,4-oxazepan-6-amine
An Expert's Guide to Evaluating the In Vitro ADME Properties of Novel 4-Methyl-1,4-oxazepan-6-amine Derivatives
Introduction: The Critical Role of Early ADME Assessment in Drug Discovery
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties, not a lack of potency.[1][2] Therefore, integrating in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies early in the discovery pipeline is essential for identifying and prioritizing compounds with the highest probability of success.[3][4] These assays provide critical insights into a compound's potential behavior in vivo, guiding medicinal chemistry efforts to optimize for a balanced profile of potency, selectivity, and drug-like properties.[1][2]
This guide focuses on establishing a robust in vitro ADME screening cascade for a novel chemical series derived from the 4-Methyl-1,4-oxazepan-6-amine scaffold. Saturated heterocyclic scaffolds are increasingly prevalent in drug design as they can provide improved three-dimensionality (Fsp³), which often correlates with better solubility and metabolic stability compared to their flat, aromatic counterparts.[5][6] By systematically evaluating key ADME parameters, we can build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) to select the most promising candidates for further development.
Our approach will be tiered, starting with high-throughput assays and progressing to more complex, lower-throughput studies for the most promising compounds. This ensures efficient use of resources while generating the decision-driving data needed to advance a project.
Caption: Tiered in vitro ADME screening cascade for lead optimization.
Comparative Analysis of 4-Methyl-1,4-oxazepan-6-amine Derivatives
To illustrate the power of this screening cascade, we will analyze a hypothetical dataset for a parent compound (Compound A) and three derivatives (B, C, and D) based on the 4-Methyl-1,4-oxazepan-6-amine core. These analogs represent typical modifications a medicinal chemistry team might explore to improve overall properties.
| Parameter | Compound A (Parent) | Compound B (Added Polar Group) | Compound C (Blocked Metabolism Site) | Compound D (Lipophilic Addition) | Desired Range |
| Kinetic Solubility (µM) | 45 | >200 | 55 | 15 | >50 |
| LogD @ pH 7.4 | 2.8 | 1.9 | 2.9 | 3.9 | 1-3 |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 6.2 | 9.1 | 11.5 | >5 (High) |
| Caco-2 Efflux Ratio (ER) | 3.1 | 1.5 | 3.5 | 2.8 | <2 |
| MDR1-MDCK ER | 3.8 | 1.2 | 4.2 | 3.1 | <2 |
| HLM Clint (µL/min/mg) | 125 | 110 | 18 | 190 | <20 (Low) |
| Human PPB (% Unbound) | 12% | 25% | 11% | 2% | >5% |
| CYP3A4 IC₅₀ (µM) | 18 | >50 | 25 | 8 | >10 |
Interpretation and Strategic Insights
-
Compound A (Parent): This compound exhibits moderate solubility and good passive permeability (high Papp A→B). However, it has three significant liabilities: it is a substrate of efflux transporters (Caco-2 and MDR1-MDCK ER > 2), it has high clearance in human liver microsomes (HLM), and it has borderline CYP3A4 inhibition potential.[7][8][9] The high clearance suggests it is rapidly metabolized, which would likely lead to a short half-life in vivo.[10][11]
-
Compound B (Added Polar Group): The introduction of a polar functional group (e.g., a hydroxyl) has successfully addressed several of Compound A's issues. Solubility is dramatically improved, and the compound is no longer an efflux substrate (ER < 2).[7] This is a common strategy to disrupt recognition by efflux transporters like P-glycoprotein (P-gp). The percentage of unbound drug in plasma has also favorably increased.[12] However, the metabolic clearance remains high, indicating the primary metabolic soft spot was not addressed by this modification.
-
Compound C (Blocked Metabolism Site): This analog represents a targeted modification (e.g., fluorination or methylation) at a predicted site of metabolism.[13] The effect is profound: HLM clearance is now very low, suggesting excellent metabolic stability.[14] This is a highly desirable outcome. Unfortunately, this modification appears to have slightly worsened the efflux liability. This is a common trade-off in drug design; improving one parameter can negatively impact another.
-
Compound D (Lipophilic Addition): This modification, aimed perhaps at increasing potency, has had a detrimental effect on ADME properties. The increased lipophilicity (higher LogD) has decreased solubility, significantly increased metabolic clearance, and worsened CYP3A4 inhibition.[15] The low fraction of unbound drug in plasma is also a concern, as only the unbound drug is available to exert a pharmacological effect.[12][16]
Detailed Experimental Protocols
The following sections provide standardized, self-validating protocols for the key in vitro ADME assays discussed.
Metabolic Stability in Human Liver Microsomes (HLM)
Causality: This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[10][11] A high rate of metabolism (high intrinsic clearance, Clint) often predicts high hepatic clearance and a short half-life in vivo. The assay requires an NADPH regenerating system, as CYPs are NADPH-dependent enzymes.[17][18]
Protocol:
-
Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[10]
-
Reaction Mixture: Prepare a master mix of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.[18]
-
Initiation: Add the test compound (final concentration 1 µM; final DMSO concentration <0.5%) to the microsomal solution and pre-warm at 37°C for 5 minutes.
-
Incubation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Quenching: Immediately stop the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard.[11] This step precipitates the proteins and halts enzymatic activity.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance by plotting the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg/mL protein)).[11][18]
-
Controls: Run positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) and a negative control (incubation without NADPH) to ensure the system is performing correctly.[11]
Caco-2 Permeability and Efflux Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions.[19][20] This makes it an excellent model for predicting intestinal permeability and identifying if a compound is a substrate of efflux transporters like P-gp, which are expressed on the apical surface.[9]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for ~21 days to allow for differentiation and monolayer formation.[20]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values >300 Ω·cm² to ensure tight junction integrity.[19][20] A Lucifer Yellow rejection assay can also be performed as a secondary check.[20]
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.
-
Dosing:
-
A→B Transport (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.
-
B→A Transport (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[9][19]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).[20]
-
-
Controls: Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls. A known P-gp substrate (e.g., Digoxin) should also be run to confirm transporter activity.[9] An ER ≥ 2 suggests the compound is a substrate for active efflux.[20]
MDR1-MDCK Efflux Assay
Causality: While Caco-2 cells express multiple transporters, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene specifically overexpresses P-glycoprotein (P-gp).[21][22] This makes it a more direct and less ambiguous assay for identifying P-gp substrates.[21] A high efflux ratio in this assay is a strong indicator of P-gp-mediated transport, which can limit oral absorption and brain penetration.[7][8]
Protocol: The protocol is very similar to the Caco-2 assay, with key differences:
-
Cell Line: Use MDCK cells transfected with the human MDR1 gene (MDCK-MDR1). Wild-type MDCK cells can be used as a negative control.[21]
-
Culture Time: MDCK cells form a confluent monolayer much faster than Caco-2 cells, typically within 4-5 days.[7][23]
-
Interpretation: An efflux ratio ≥ 2 is indicative of P-gp mediated efflux.[7] The Papp (A→B) value can be used to rank compounds for their passive permeability.[7]
-
Controls: Prazosin is often used as a positive control for P-gp substrate activity.[7]
Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)
Causality: Drugs can bind reversibly to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[12] According to the "free drug hypothesis," only the unbound fraction of the drug is available to distribute into tissues, interact with its target, and be cleared.[12] Therefore, measuring the percent unbound is critical for interpreting PK/PD relationships. The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique that uses a semipermeable membrane to separate the free drug from the protein-bound drug.[12][16]
Protocol:
-
Device Preparation: Use a RED device plate, which consists of single-use inserts divided by a semipermeable membrane (typically 8 kDa molecular weight cutoff).
-
Sample Preparation: Add the test compound to plasma (human, rat, etc.) at a final concentration of 1-5 µM.
-
Loading: Add the plasma-drug mixture to one chamber (the plasma chamber) of the RED insert and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[16]
-
Equilibration: Seal the plate and incubate at 37°C with shaking for ~4 hours to allow the free drug to reach equilibrium across the membrane.[12][16]
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: Combine the plasma aliquot with an equal volume of clean buffer, and the buffer aliquot with an equal volume of clean plasma. This "matrix matching" is crucial to avoid differential matrix effects during LC-MS/MS analysis. Add acetonitrile to precipitate proteins.
-
Quantification: Analyze the samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration, while the concentration in the plasma chamber represents the total (free + bound) concentration.
-
Calculation: Calculate the Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]. Percent Unbound = fu * 100.
-
Controls: Warfarin (highly bound) and Verapamil (moderately bound) are often used as control compounds.[12]
Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[15][24][25] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma concentrations and potential toxicity.[24] FDA guidance recommends testing for inhibition of key isoforms like CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[15][25]
Protocol:
-
System: Use human liver microsomes (which contain all CYP enzymes) or recombinant human CYP isoforms.[15][26]
-
Reaction Mixture: For each CYP isoform, prepare a reaction mixture in a 96-well plate containing HLM or recombinant enzyme, phosphate buffer, and a specific probe substrate for that isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 0.1 to 50 µM) to determine a dose-response curve.
-
Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding an NADPH regenerating system.
-
Quenching: After a short incubation period (chosen to be in the linear range of metabolite formation), stop the reaction with cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS to quantify the amount of the specific metabolite formed from the probe substrate.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[15]
-
Controls: Include a vehicle control (no inhibitor) and a known positive control inhibitor for each isoform (e.g., ketoconazole for CYP3A4).[25]
References
-
Selvita. In Vitro ADME. [Link]
-
PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
Creative Biolabs. MDCK Permeability. [Link]
-
Caco2 assay protocol. Caco2 assay protocol. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
BioDuro. In Vitro ADME. [Link]
-
AxisPharm. MDCK-MDR1 Permeability Assay. [Link]
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. [Link]
-
Sygnature Discovery. Plasma Protein Binding - Technical Notes. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
-
BioAgilytix Labs. Protein Binding Assays. [Link]
-
Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
PubMed. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. [Link]
-
Oriental Journal of Chemistry. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. [Link]
-
PMC - NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
PMC - PubMed Central. Late-Stage Saturation of Drug Molecules. [Link]
-
ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
Iraqi Journal of Science. Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
Iraqi Journal of Science. Synthesis and Characterization of New Oxazepines Derived From D-Erythroascorbic Acid. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. [Link]
-
PubChem. 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine. [Link]
-
Iraqi Journal of Market Research and Consumer Protection. SYNTHESIS, CHARACTERIZATION, AND STUDY THE BIOLOGICAL ACTIVITY OF SOME SCHIFF'S BASES, AND 1,3 - OXAZEPINE COMPOUNDS DERIVED. [Link]
-
ResearchGate. In Vitro ADME Properties of Some Analogues a. [Link]
-
ResearchGate. ADME Properties of compound 6. | Download Table. [Link]
-
Iraqi Journal of Science. Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. [Link]
-
Impactfactor.org. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. [Link]
- Google Patents.
Sources
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. Metabolic Stability Assays [merckmillipore.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 22. enamine.net [enamine.net]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Validating the Mechanism of Action for Novel Therapeutics: A Comparative Guide for 4-Methyl-1,4-oxazepan-6-amine Based Drugs
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for novel small molecule inhibitors, using the hypothetical 4-Methyl-1,4-oxazepan-6-amine based drug, "Compound X," as a case study. For researchers, scientists, and drug development professionals, establishing a clear and verifiable MoA is a cornerstone of preclinical and clinical success. This document offers a multi-pronged, experimentally-driven approach to move from a putative target to a well-supported biological function.
We will navigate through a logical progression of experiments designed to build a robust MoA dossier. This journey begins with confirming direct physical interaction between the drug and its intended target, proceeds to an analysis of the immediate downstream signaling consequences, and culminates in the observation of cellular phenotypic changes. Each step is designed to be self-validating, with clear decision points and comparative analyses against alternative methodologies.
Section 1: Confirming Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that the drug binds to its intended target within the complex environment of a living cell.[1][2] This is a critical checkpoint to ensure that observed cellular effects are not due to off-target activities.[3] Here, we compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Binding Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[4][5][6][7][8] The binding of a small molecule, such as Compound X, can increase the melting temperature (Tm) of its target protein. This shift in thermal stability is then quantified to confirm target engagement.[9][10]
Caption: CETSA experimental workflow for assessing target engagement.
-
Cell Culture and Treatment: Plate target cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Compound X or a vehicle control for a predetermined time.
-
Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Kinobeads Competition Binding Assay
For kinase targets, kinobeads offer a powerful chemoproteomic approach to assess target engagement and selectivity.[11][12] This method utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13][14] The binding of a test compound to its target kinase in a cell lysate will prevent the kinase from binding to the beads.
Caption: Kinobeads competition binding assay workflow.
-
Lysate Preparation: Lyse cultured cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Compound Incubation: Incubate the cell lysate with increasing concentrations of Compound X or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads to the lysate and incubate to allow for the binding of kinases not occupied by Compound X.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
LC-MS/MS Analysis: Digest the eluted proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by Compound X to generate affinity spectra and determine the IC50 values.
Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization of the target protein.[6][7] | Competitive binding of the drug against immobilized broad-spectrum inhibitors.[12] |
| Throughput | Moderate to high, adaptable to plate-based formats.[6] | High, suitable for profiling against hundreds of kinases simultaneously.[13] |
| Target Scope | Broadly applicable to most soluble and some membrane proteins.[5] | Primarily for ATP-competitive kinase inhibitors. |
| Readout | Western Blot, ELISA, Mass Spectrometry.[4][10] | Mass Spectrometry.[12] |
| Key Advantage | Directly measures engagement in intact cells.[8] | Provides a broad selectivity profile across the kinome.[13] |
| Key Limitation | Target must be thermally stable enough for a measurable shift. | Not suitable for allosteric inhibitors or non-kinase targets. |
Section 2: Delineating Downstream Signaling Pathways
Once target engagement is confirmed, the next logical step is to investigate the immediate consequences on the downstream signaling pathway.[15][16][17] This provides a mechanistic link between target modulation and cellular function.
Analysis of Protein Phosphorylation by Western Blotting
For many signaling pathways, particularly those involving kinases, a key downstream event is the phosphorylation or dephosphorylation of substrate proteins.[18][19] Western blotting is a robust and widely used technique to detect changes in the phosphorylation status of specific proteins.[20][21][22]
Caption: RT-qPCR workflow for gene expression analysis.
-
RNA Isolation: Treat cells with Compound X and isolate total RNA using a suitable kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. [23]3. qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene. [23]
Section 3: Assessing Cellular Phenotypic Consequences
The culmination of MoA validation is to demonstrate that the molecular changes induced by the drug translate into a measurable cellular phenotype. [24][25][26][27]The choice of phenotypic assay should be guided by the predicted biological function of the target pathway.
Cell Viability and Proliferation Assays
If the target pathway is involved in cell survival or proliferation, assessing the effect of Compound X on cell viability is crucial. Several assays are available, each with a different underlying principle.
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product. [28][29] | Inexpensive and well-established. | Can be influenced by changes in cellular metabolism that are independent of viability. |
| CellTiter-Glo® | Quantifies ATP levels, which are indicative of metabolically active cells. [28][29][30][31] | Highly sensitive and has a broad linear range. [31] | ATP levels can fluctuate with cellular stress. |
| Real-Time Glo™ | Measures the reducing potential of viable cells. [32] | Allows for real-time, continuous monitoring of cell viability. | May not be an endpoint assay. |
Apoptosis Assays
If the intended MoA of Compound X is to induce programmed cell death, specific apoptosis assays should be employed. [33][34]
| Assay | Principle | Detection Stage | Method |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. [35] | Early apoptosis. | Flow cytometry or fluorescence microscopy. |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis. [33][35] | Mid- to late-stage apoptosis. [33] | Plate-based luminescence or fluorescence assays. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. [34] | Late apoptosis. | Flow cytometry or fluorescence microscopy. |
-
Cell Treatment: Treat cells with Compound X for the desired time.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Conclusion
Validating the mechanism of action for a novel therapeutic candidate like a 4-Methyl-1,4-oxazepan-6-amine based drug is a systematic and multi-faceted process. By employing a logical sequence of experiments, from confirming target engagement with techniques like CETSA or Kinobeads, to delineating downstream signaling through phospho-protein and gene expression analysis, and finally to observing the resulting cellular phenotypes such as changes in viability or apoptosis, researchers can build a compelling and robust MoA profile. This integrated approach, which combines biophysical, biochemical, and cell-based assays, is essential for de-risking drug development programs and provides a solid foundation for further preclinical and clinical investigation. The comparative data and detailed protocols provided in this guide serve as a valuable resource for scientists dedicated to the rigorous validation of novel therapeutic agents.
References
- Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation - Benchchem. (n.d.). BenchChem.
- Western blot for phosphorylated proteins. (n.d.). Abcam.
- Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate.
- Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech Group.
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- A Researcher's Guide to Confirming Small Molecule Target Engagement. (n.d.). BenchChem.
- GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.).
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023, August 15). YouTube.
- Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. (2012).
- The target landscape of clinical kinase drugs. (n.d.). PMC - NIH.
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (n.d.). Bio-Techne.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
- Target Engagement Assay Services. (n.d.). Concept Life Sciences.
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications.
- Gene Expression as a Cellular Phenotypic Assay in Drug Discovery. (n.d.).
- Apoptosis Marker Assays for HTS. (2021, July 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Gene Expression Analysis by Reverse Transcription Quantitative PCR. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- Brief guide to RT-qPCR. (n.d.). PMC - NIH.
- Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius.
- What to Consider When Choosing Apoptotic Assays. (2018, March 8). Biocompare.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (n.d.). PMC.
- Are You Choosing the Right Cell Viability Assay? (2019, September 25). Visikol.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- RT-qPCR – Quantitative Reverse Transcription PCR. (n.d.). Sigma-Aldrich.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
- Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? (2024, August 22).
- Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V. (n.d.). Biotium.
- CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.). Promega Corporation.
- Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. (2009, July 7). PMC - PubMed Central.
- Phenotypic screening. (n.d.). Wikipedia.
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- Quantitative Real Time PCR Protocol. (n.d.). Stack Lab.
- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2025, December 16). PubMed Central.
- Phenotypic profiling in drug discovery. (2019, June 5). Drug Target Review.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
- Phenotypic Screening. (n.d.). BioScience - Sygnature Discovery.
- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024, November 28). PubMed Central.
- Full article: Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis.
- In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? (2019, April 10).
- Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. (n.d.). MDPI.
- Integrative miRNA–mRNA Network and Molecular Dynamics-Based Identification of Therapeutic Candidates for Paroxysmal Nocturnal Hemoglobinuria. (n.d.). MDPI.
- Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. (2023, March 23).
- A comparison of mechanistic signaling pathway activity analysis methods. (2018, June 3). Oxford Academic.
- Downstream Signaling Pathways → Area → Sustainability. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. news-medical.net [news-medical.net]
- 9. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. esg.sustainability-directory.com [esg.sustainability-directory.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. elearning.unite.it [elearning.unite.it]
- 24. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. technologynetworks.com [technologynetworks.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. m.youtube.com [m.youtube.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. researchgate.net [researchgate.net]
- 31. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 32. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
- 33. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 34. biocompare.com [biocompare.com]
- 35. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Practical Guide to Cross-Reactivity Profiling of 4-Methyl-1,4-oxazepan-6-amine Derivatives
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the selectivity of a potential therapeutic agent. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, contributing to the high attrition rates in clinical development. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical series, the 4-Methyl-1,4-oxazepan-6-amine derivatives, intended for researchers, scientists, and drug development professionals.
The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities.[1] The specific substitution pattern of 4-Methyl-1,4-oxazepan-6-amine suggests potential interactions with a variety of biological targets. A thorough understanding of its selectivity profile is therefore paramount. This guide will not only detail the requisite experimental protocols but also delve into the rationale behind these choices, empowering you to design and interpret robust cross-reactivity studies.
The Imperative of Early and Comprehensive Profiling
Identifying potential off-target liabilities early in the drug discovery process is a cost-effective strategy to mitigate risks and select candidates with a higher probability of success.[2][3] A tiered approach to safety pharmacology profiling is often the most efficient. This typically begins with broad screening panels to identify major liabilities, followed by more focused secondary assays to understand the mechanism of any observed off-target activity.[2]
For our 4-Methyl-1,4-oxazepan-6-amine series, we will outline a three-tiered strategy encompassing biochemical and cell-based assays to build a comprehensive selectivity profile.
Tier 1: Broad Liability Screening
The initial step is to screen our lead compound, which we'll call OXZ-461 , against a panel of targets known to be associated with adverse drug reactions (ADRs). Several contract research organizations (CROs) offer standardized safety panels for this purpose.[3][4][5][6] These panels typically include a diverse set of targets such as G-protein coupled receptors (GPCRs), kinases, ion channels, transporters, and enzymes.[4][6]
For OXZ-461, we will utilize a comprehensive panel, such as the SafetyScreen44 or a similar offering, to obtain an initial snapshot of its off-target interactions.[2][3]
Table 1: Hypothetical Tier 1 Safety Panel Results for OXZ-461 and Comparator
| Target Class | Target | OXZ-461 (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Potential Clinical Implication |
| GPCR | 5-HT2B | 85% | 12% | Cardiac valvulopathy |
| H1 | 65% | 8% | Sedation | |
| M1 | 5% | 3% | - | |
| Kinase | CDK2 | 92% | 88% | Cell cycle inhibition (potential on/off-target) |
| hERG | 15% | 18% | Low risk of QT prolongation | |
| Ion Channel | Nav1.5 | 10% | 12% | - |
| Transporter | DAT | 48% | 5% | CNS side effects |
This data is illustrative and intended for instructional purposes.
The results from this initial screen will guide our subsequent investigations. For OXZ-461, the significant inhibition of the 5-HT2B and H1 receptors, as well as the CDK2 kinase, warrants further investigation. The moderate activity at the dopamine transporter (DAT) should also be followed up.
Tier 2: Deconvolution of Off-Target Hits
With the primary off-target liabilities identified, the next step is to determine the potency and mechanism of these interactions. This involves generating dose-response curves to calculate IC50 or Ki values for the hits from Tier 1.
Kinase Cross-Reactivity Profiling
The high degree of conservation in the ATP-binding site of kinases makes cross-reactivity among kinase inhibitors a common challenge.[7][8] A focused kinome scan is a prudent next step. Several platforms are available for large-scale kinase profiling.[8][9][10]
-
Reagents and Materials : Kinase, substrate, ATP, ADP-Glo™ Kinase Assay kit, test compounds (OXZ-461, Comparator A), and kinase buffer.
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate, and buffer.
-
Add the test compounds to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
GPCR Functional Assays
For the identified GPCR hits (5-HT2B and H1), it is crucial to determine if OXZ-461 acts as an agonist, antagonist, or allosteric modulator.[11] This requires functional assays that measure downstream signaling events.[11][12][13]
-
Cell Culture : Culture cells stably expressing the GPCR of interest (e.g., H1 receptor) in the appropriate medium.
-
Assay Procedure :
-
Seed the cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of OXZ-461.
-
To determine antagonist activity, pre-incubate the cells with the test compound dilutions before adding a known agonist at its EC80 concentration.
-
To determine agonist activity, add the test compound dilutions directly to the cells.
-
Incubate for the appropriate time to allow for cAMP production.
-
Lyse the cells and detect cAMP levels using a suitable kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis : Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists).
Table 2: Hypothetical Tier 2 IC50/EC50 Data for OXZ-461
| Target | Assay Type | OXZ-461 IC50/EC50 (nM) | Comparator A IC50/EC50 (nM) |
| Primary Target | Biochemical Assay | 15 | 10 |
| CDK2 | Kinase Inhibition | 85 | 60 |
| 5-HT2B | Calcium Flux (Gq) | 250 (antagonist) | >10,000 |
| H1 | cAMP (Gi) | 500 (antagonist) | >10,000 |
| DAT | Radioligand Binding | 1,200 | >10,000 |
This data is illustrative and intended for instructional purposes.
These results provide a more quantitative understanding of the off-target activities. The sub-micromolar activity at CDK2, 5-HT2B, and H1 receptors confirms these as significant off-targets that need to be addressed in the lead optimization phase.
Tier 3: Cellular Target Engagement and Phenotypic Screening
While biochemical and recombinant cell-based assays are essential, it is crucial to confirm target engagement in a more physiologically relevant context.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended (and unintended) targets in intact cells or even tissues.[14][15][16][17][18]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for assessing target engagement in cells.
By performing CETSA for the primary target and the identified off-targets (e.g., CDK2), one can confirm that OXZ-461 engages these proteins in a cellular environment. A shift in the melting temperature of the protein in the presence of the compound indicates binding.
Phenotypic Screening
Finally, to understand the functional consequences of the off-target activities, targeted phenotypic assays are employed. For example, a cell proliferation assay could be used to assess the impact of CDK2 inhibition by OXZ-461.
Interpreting the Data and Driving Lead Optimization
The comprehensive cross-reactivity profile generated through this tiered approach provides a roadmap for the medicinal chemistry team. For OXZ-461, the key challenges are:
-
Improving Kinase Selectivity : The activity on CDK2 may be undesirable if the primary target is not a kinase. Structure-activity relationship (SAR) studies will be needed to dial out this activity while maintaining potency at the primary target.
-
Mitigating GPCR-Mediated Side Effects : The 5-HT2B and H1 receptor antagonism could lead to cardiac and CNS side effects, respectively. These liabilities must be addressed through chemical modifications.
-
Assessing the Impact of DAT Inhibition : The weaker but still present DAT inhibition needs to be monitored, as it could have implications for CNS-related indications or side effects.
Conclusion
The cross-reactivity profiling of 4-Methyl-1,4-oxazepan-6-amine derivatives, as illustrated with the hypothetical compound OXZ-461, is a multi-faceted process that is integral to successful drug development. By employing a systematic, tiered approach that combines broad liability screening with detailed mechanistic and cellular assays, researchers can build a deep understanding of a compound's selectivity profile. This knowledge is not only crucial for identifying and mitigating potential safety risks but also for guiding the lead optimization process to generate safer and more efficacious medicines. The methodologies and strategies outlined in this guide provide a robust framework for navigating the complexities of selectivity profiling and making data-driven decisions in your drug discovery programs.
References
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Mishra, R. K., et al. (2015). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics, 16(Suppl 18), S5. Retrieved from [Link]
-
Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1257–1266. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Nguyen, T. T. T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(10), e4420. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-181. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209–2219. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and studies of biological activity of 1,3-oxazepine-4,7-dione derivitives. Organic and Medicinal Chemistry Letters, 2(1), 24. Retrieved from [Link]
-
Al-Obaidi, A. S. M., et al. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. International Journal of Pharmaceutical Quality Assurance, 9(4), 438-445. Retrieved from [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Retrieved from [Link]
- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
-
ResearchGate. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. Retrieved from [Link]
Sources
- 1. Buy (R)-1,4-oxazepan-6-ol | 1022915-33-8 [smolecule.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pharmaron.com [pharmaron.com]
- 5. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
A Comparative Benchmarking Guide to Novel 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic landscape for neuropsychiatric disorders, including depression and anxiety, has long been dominated by drugs targeting monoamine transporters.[1][2] However, the quest for agents with improved efficacy and tolerability remains a significant challenge in medicinal chemistry. This guide provides a comprehensive framework for benchmarking a new series of 1,4-oxazepane derivatives against established monoamine reuptake inhibitors (MRIs). The 1,4-oxazepane scaffold, a seven-membered heterocycle, offers a unique three-dimensional architecture that is increasingly recognized for its potential in developing novel central nervous system (CNS) agents.[3][4] We will detail the scientific rationale, experimental protocols, and data interpretation necessary to rigorously evaluate these new chemical entities, providing a clear pathway from initial screening to preclinical evaluation.
Introduction: The Rationale for Novel Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic availability of these key neurotransmitters.[1][5] While existing selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and norepinephrine-dopamine reuptake inhibitors (NDRIs) are mainstays in treating various psychiatric conditions, their limitations, such as delayed onset of action and significant side effects, underscore the need for continued innovation.[1][2]
The 1,4-oxazepane ring system is a "privileged scaffold" in medicinal chemistry due to its conformational flexibility, which allows for diverse interactions with biological targets.[3][4] Its application has been explored for various CNS disorders, including schizophrenia and epilepsy.[4] We hypothesize that this scaffold can be leveraged to design novel MRIs with distinct selectivity profiles and improved pharmacokinetic properties.
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust benchmarking strategy necessitates a multi-faceted evaluation, progressing from in vitro characterization to in vivo assessment. This ensures a comprehensive understanding of a compound's potential.
Compound Selection
-
Test Compounds: A library of novel 1,4-oxazepane derivatives (e.g., OXA-1, OXA-2, OXA-3) with systematic structural modifications.
-
Reference Compounds:
-
SSRI: Fluoxetine
-
SNRI: Venlafaxine
-
NDRI: Bupropion
-
Triple Reuptake Inhibitor (TRI): Cocaine (as a non-selective agent)[1]
-
Logical Workflow
The benchmarking process follows a logical progression from initial binding affinity to functional activity and finally to in vivo effects. This tiered approach allows for early deselection of non-promising candidates, conserving resources.
Caption: High-level experimental workflow for benchmarking novel 1,4-oxazepane derivatives.
In Vitro Benchmarking Protocols
Monoamine Transporter Binding Affinity
Objective: To determine the binding affinity (Ki) of the 1,4-oxazepane derivatives for SERT, NET, and DAT.
Methodology: Radioligand binding assays are the gold standard for determining drug-transporter interaction profiles.[6][7]
Step-by-Step Protocol:
-
Cell Culture: Utilize HEK293 cells stably expressing human SERT, NET, or DAT.
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate cell membranes.
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition
Objective: To assess the functional potency (IC50) of the compounds in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.
Methodology: Cell-based neurotransmitter uptake assays provide a functional measure of transporter inhibition.[8][9]
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells expressing the respective human monoamine transporters in 96-well plates.[9]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compounds for 15 minutes at 37°C.[9]
-
Uptake Initiation: Add a mixture of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and unlabeled monoamine to initiate uptake.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition at each concentration and determine the IC50 value.
Comparative Data Analysis: In Vitro Results
The following tables present hypothetical data for our novel 1,4-oxazepane derivatives compared to established MRIs.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| OXA-1 | 15.2 | 250.6 | 890.1 |
| OXA-2 | 350.4 | 22.5 | 45.8 |
| OXA-3 | 8.9 | 12.3 | 15.7 |
| Fluoxetine | 1.1 | 550.0 | 2800.0 |
| Venlafaxine | 25.0 | 400.0 | 6200.0 |
| Bupropion | 5260.0 | 2900.0 | 526.0 |
| Cocaine | 300.0 | 250.0 | 500.0 |
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| OXA-1 | 20.5 | 310.2 | 1100.5 |
| OXA-2 | 410.8 | 30.1 | 55.3 |
| OXA-3 | 12.1 | 15.8 | 20.4 |
| Fluoxetine | 2.5 | 780.0 | 3500.0 |
| Venlafaxine | 35.0 | 530.0 | 7800.0 |
| Bupropion | 7800.0 | 4100.0 | 650.0 |
| Cocaine | 450.0 | 350.0 | 600.0 |
Interpretation of In Vitro Data:
-
OXA-1 demonstrates a promising profile as a selective serotonin reuptake inhibitor, with a Ki and IC50 for SERT that are significantly lower than for NET and DAT.
-
OXA-2 appears to be a potent norepinephrine-dopamine reuptake inhibitor, with good selectivity over the serotonin transporter.
-
OXA-3 exhibits a triple reuptake inhibitor profile, with potent activity at all three monoamine transporters.
In Vivo Benchmarking Protocols
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic properties and behavioral effects.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of the lead candidates, with a focus on CNS penetration.
Methodology: In vivo pharmacokinetic studies in rodents are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]
Step-by-Step Protocol:
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Drug Administration: Administer the test compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood and brain tissue samples at various time points post-administration.
-
Sample Analysis: Analyze the concentration of the parent drug in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio (Kp). The unbound brain to unbound plasma concentration ratio (Kp,uu) is a critical measure of brain penetration.[11]
Behavioral Assays
Objective: To evaluate the antidepressant-like and stimulant-like effects of the lead candidates in established rodent models.
Methodology: The forced swim test is a widely used behavioral assay for screening potential antidepressant drugs.[12][13]
Step-by-Step Protocol (Forced Swim Test):
-
Animal Model: Use male C57BL/6 mice.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (IP) 30-60 minutes before the test.
-
Test Procedure: Individually place mice in a cylinder of water for a 6-minute session.[13]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.[13]
-
Data Analysis: Compare the immobility time between drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of antidepressant-like activity.
Comparative Data Analysis: In Vivo Results
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Route | t1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio (Kp) |
| OXA-1 | IV | 4.2 | - | 1250 | 2.5 |
| PO | 5.1 | 450 | 1100 | ||
| OXA-2 | IV | 3.8 | - | 980 | 1.8 |
| PO | 4.5 | 380 | 850 | ||
| Fluoxetine | PO | 18.0 | 250 | 4500 | 3.0 |
Table 4: Behavioral Effects in Mice (Forced Swim Test)
| Compound (Dose, mg/kg) | Immobility Time (seconds) | % Decrease vs. Vehicle |
| Vehicle | 150 ± 12 | - |
| OXA-1 (10) | 85 ± 9 | 43% |
| OXA-2 (10) | 110 ± 10 | 27% |
| Fluoxetine (10) | 75 ± 8 | 50% |
Interpretation of In Vivo Data:
-
OXA-1 shows good oral bioavailability and significant brain penetration, comparable to fluoxetine. Its robust effect in the forced swim test further supports its potential as an antidepressant.
-
OXA-2 also demonstrates favorable pharmacokinetics and a notable, albeit less potent, antidepressant-like effect in this initial screen.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1,4-oxazepane derivatives can be achieved through various established methods, often involving intramolecular cyclization.[3] The systematic modification of substituents on the 1,4-oxazepane scaffold allows for the exploration of the structure-activity relationship (SAR). For example, variations in the aryl substituents can significantly impact the affinity and selectivity for the different monoamine transporters.[14]
Caption: Synthetic and SAR workflow for 1,4-oxazepane derivatives.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the systematic benchmarking of novel 1,4-oxazepane derivatives against existing monoamine reuptake inhibitors. The presented protocols provide a robust framework for assessing binding affinity, functional potency, pharmacokinetic properties, and in vivo efficacy. The hypothetical data for the OXA series demonstrates how this approach can identify promising lead candidates with distinct pharmacological profiles.
Future work will involve expanding the library of 1,4-oxazepane derivatives to further refine the SAR, conducting more extensive behavioral pharmacology studies to assess anxiolytic and other CNS effects, and initiating preliminary toxicology assessments for the most promising candidates. This rigorous, data-driven approach is critical for the successful development of the next generation of monoamine reuptake inhibitors.
References
- Grokipedia. Monoamine reuptake inhibitor.
- Health Sciences. (2025). Monoamine reuptake inhibition: Significance and symbolism.
- Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36567-36576.
- BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
- Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?.
- ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments.
- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
- Syvänen, S., & Lindhe, Ö. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 58(9), 1131–1146.
- Cryan, J. F., & Holmes, A. (2005). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.8.
- Rothman, R. B., Baumann, M. H., & Blough, B. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693.
- Al-Amin, M., & Rahman, M. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(1), 1-11.
- Reichel, A. (2012). Pharmacokinetics of CNS Penetration. In L. Di & E. H. Kerns (Eds.), Blood–Brain Barrier in Drug Discovery: Optimizing Brain Exposure of CNS Drugs and Minimizing Brain Side Effects for Peripheral Drugs (pp. 7-41). John Wiley & Sons.
- Kim, J., Lee, S. Y., & Lee, Y. S. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(11), 5946.
- Baumann, M. H., & Rothman, R. B. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Guan, L., Jia, F., & Liu, Y. (2022). Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 13, 929569.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Monoamine reuptake inhibition: Significance and symbolism [wisdomlib.org]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purification of Chiral Oxazepanes: A Head-to-Head Comparison
Introduction: The Oxazepane Scaffold and the Chirality Challenge
The 1,4-oxazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its conformational flexibility allows it to interact with a wide range of biological targets. However, the synthesis of oxazepanes often results in racemic mixtures—pairs of non-superimposable mirror-image molecules called enantiomers. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines requiring that the pharmacological and toxicological properties of each enantiomer be characterized, as they can exhibit vastly different effects in biological systems.[1] This places a critical importance on the robust and efficient purification of single enantiomers.
This guide provides an in-depth, head-to-head comparison of the primary methods used for the purification of chiral oxazepanes. Moving beyond a simple listing of techniques, we will explore the underlying principles, strategic selection criteria, and field-proven protocols to empower researchers to make informed decisions tailored to their specific project needs—from early-discovery screening to large-scale synthesis.
Chapter 1: Strategic Selection of a Purification Method
The choice of a purification strategy is not arbitrary; it is dictated by a project's specific constraints and goals. Before delving into the methods themselves, a scientist must consider several key factors. The interplay between these factors determines the most logical and resource-efficient path forward.
-
Scale of Purification: Are you purifying micrograms for initial screening, milligrams for in-vitro/in-vivo studies, or kilograms for clinical trials? The answer will heavily influence the feasibility of each technique.
-
Required Enantiomeric Excess (ee%): The target purity dictates the rigor of the method. Achieving >99% ee is a common requirement for clinical candidates and requires highly selective methods.
-
Throughput and Speed: In a drug discovery setting, speed is paramount. High-throughput screening of separation conditions is often necessary to quickly identify a viable method for dozens of new chemical entities.[2]
-
Development Stage: Early-stage discovery prioritizes speed and versatility, while late-stage development prioritizes scalability, cost-effectiveness, and robustness.[3]
-
Compound Properties: The solubility, stability, and functional groups present on the oxazepane molecule will influence its compatibility with different solvents, pH conditions, and resolving agents.
Below is a decision-making workflow to guide the selection process based on these primary considerations.
Caption: High-level decision workflow for selecting a chiral purification strategy.
Chapter 2: Chromatographic Resolution: The Modern Workhorse
Direct separation of enantiomers using chromatography is the most widely applied technique in both discovery and development settings.[1][4] The principle relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the column faster than the other.[5] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two dominant modalities.
Head-to-Head: SFC vs. HPLC
While both techniques are powerful, SFC has emerged as the preferred first-line approach for chiral separations in the pharmaceutical industry due to its significant advantages in speed and sustainability.[6][7][8]
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Rationale & Causality |
| Primary Mobile Phase | Supercritical CO₂ (often with a co-solvent like Methanol) | Organic Solvents (e.g., Hexane/Ethanol) or Aqueous Buffers | The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without a proportional increase in backpressure, leading to faster separations.[6][7] |
| Speed / Throughput | Very High (Typical run times 1-5 minutes) | Moderate to Low (Typical run times 5-20 minutes) | Higher optimal flow rates in SFC drastically reduce analysis time, making it ideal for high-throughput screening.[2][9] |
| Solvent Consumption | Low | High | SFC primarily uses CO₂, which is recycled, significantly reducing the consumption of organic solvents like hexane and isopropanol.[8] This makes it a "greener" technique. |
| Efficiency / Resolution | High to Very High | High | The properties of supercritical fluids often lead to sharper peaks and better chromatographic efficiency.[7] |
| Post-Purification | Simple | Labor-intensive | The CO₂ in the mobile phase evaporates upon depressurization, leaving the purified compound in a small volume of co-solvent, which simplifies and speeds up product isolation.[6][9] |
| Scalability | Excellent | Good | SFC is highly scalable from analytical to preparative scales, making it suitable for producing large quantities of material.[3][8] |
| Cost | Lower operational cost, higher initial investment | Higher operational cost (solvents), lower initial investment | The reduction in solvent purchase and disposal costs makes SFC more economical in the long run, despite higher instrument costs.[6] |
| Compound Solubility | Best for moderately polar to non-polar compounds | Highly versatile (Normal and Reversed-Phase) | The non-polar nature of CO₂ can limit the solubility of very polar compounds, which may be better suited for reversed-phase HPLC.[3] |
Experimental Protocol: Systematic Chiral SFC Method Development
This protocol describes a universal screening approach for resolving a novel racemic oxazepane, designed for maximum efficiency and success rate.[2][10]
1. Analyte & System Preparation:
-
Sample Preparation: Dissolve the racemic oxazepane at 1 mg/mL in a suitable solvent (e.g., Methanol/Ethanol 1:1). Ensure complete dissolution.
-
System Setup: Utilize an SFC system with an automated column and co-solvent switching valve.
-
Co-solvents: Prepare mobile phase B bottles with Methanol and Isopropanol. Additives are often unnecessary for initial screening but can be used for optimization.
2. Primary Screening Workflow:
-
Objective: To rapidly identify a CSP and co-solvent combination that provides any degree of separation.
-
Columns: Screen a standard set of four polysaccharide-based CSPs, which are successful for a wide range of compounds: Chiralpak® AD, AS, and Chiralcel® OD, OJ.[2][10]
-
Method:
-
Flow Rate: 3-4 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Gradient: A rapid generic gradient from 5% to 40% co-solvent over 5 minutes.
-
-
Screening Sequence: Run the sample on each of the four columns, first with Methanol as the co-solvent, then with Isopropanol. This constitutes an 8-injection screen. A success rate exceeding 95% is common with this approach.[2]
3. Optimization:
-
Objective: To improve the resolution (Rs > 1.5) and shorten the run time of the best hit from the primary screen.
-
Strategy: Switch to isocratic conditions based on the retention time of the enantiomers in the screening gradient.
-
Parameters to Adjust:
-
Co-solvent %: Fine-tune the percentage to optimize selectivity and retention.
-
Temperature: Lowering the temperature often increases selectivity, while raising it can improve peak shape.
-
Back Pressure: Increasing back pressure increases the density of the mobile phase, which can alter retention and selectivity.
-
Caption: Systematic workflow for chiral SFC method development.
Chapter 3: Classical and Enzymatic Resolution Methods
While chromatography is dominant, resolution techniques remain highly relevant, particularly for large-scale manufacturing or when chromatographic methods fail.[11] These methods involve converting the enantiomers into diastereomers, which have different physical properties and can be separated by non-chiral techniques.
Classical Chemical Resolution
This age-old technique involves reacting the racemic oxazepane (if it contains a basic or acidic functional group) with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[11][12] These salts have different solubilities and can be separated by fractional crystallization.
-
Causality & Application: This method's primary advantage is its scalability and low cost, making it highly attractive for producing kilograms of a drug substance.[11] However, it is labor-intensive, requires significant process development, and the theoretical maximum yield for the desired enantiomer is 50%.
-
Select Resolving Agent: Choose a commercially available, inexpensive chiral acid (e.g., tartaric acid, dibenzoyl-L-tartaric acid) or base (e.g., brucine, (R)-1-phenylethylamine) that will form a salt with the oxazepane.
-
Salt Formation: Dissolve the racemic oxazepane in a suitable solvent. Add 0.5 equivalents of the resolving agent to initiate the reaction. The goal is to selectively crystallize the salt of one diastereomer.
-
Crystallization: Allow the solution to cool slowly. If crystals do not form, try different solvents, concentrations, or seeding with a small crystal.
-
Isolation: Isolate the crystals by filtration. The solid will be enriched in one diastereomer, while the mother liquor will be enriched in the other.
-
Liberation of Enantiomer: Treat the isolated salt with an acid or base to break the salt and liberate the free, enantiomerically enriched oxazepane.
-
Purity Analysis: Check the enantiomeric excess (ee%) of the product using a developed chiral analytical method (like the SFC method above). Repeat crystallization if necessary to improve purity.
Enzymatic Kinetic Resolution
This method uses enzymes, typically lipases, as chiral catalysts to selectively react with one enantiomer of the racemic mixture.[13][14] For an oxazepane containing a hydroxyl or ester group, a lipase can be used to selectively acylate the alcohol or hydrolyze the ester of one enantiomer, leaving the other unreacted.
-
Causality & Application: Enzymatic resolutions are prized for their exceptional selectivity (often leading to very high ee%) and their operation under mild, environmentally friendly conditions.[13][15] The main drawback is the 50% maximum theoretical yield for the desired product, as the other enantiomer is consumed (or remains as starting material).[14]
-
Enzyme and Acyl Donor Selection: Screen several commercially available lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL)) and an acyl donor (e.g., vinyl acetate).[13]
-
Reaction Setup: Dissolve the racemic oxazepane alcohol in an organic solvent (e.g., tert-butyl methyl ether). Add the lipase (often immobilized on a solid support) and the acyl donor.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee% of both the acylated product and the remaining alcohol.
-
Workup: When 50% conversion is reached, filter off the immobilized enzyme (which can often be recycled).
-
Separation: The product mixture now contains an acylated oxazepane and the unreacted alcohol enantiomer. These are chemically different molecules and can be easily separated using standard achiral column chromatography.
-
Analysis: Determine the ee% of both the product and the unreacted starting material to confirm the selectivity of the enzyme.
Chapter 4: Comparative Summary and Future Outlook
The optimal method for purifying chiral oxazepanes is highly dependent on the specific context of the project. The table below provides a final, high-level comparison to guide strategic decisions.
| Method | Best For | Key Advantage | Key Disadvantage |
| SFC | Discovery & Prep: High-throughput screening, rapid purification of mg-g scale. | Speed and Efficiency: Fastest analysis times and simplified product isolation.[6][9] | Solubility Limitations: May not be suitable for highly polar compounds.[3] |
| HPLC | Versatility: When SFC fails, especially for very polar or poorly soluble compounds. | Flexibility: Wide range of stationary and mobile phases (NP, RP) available.[4][10] | Solvent Intensive: High consumption of organic solvents and slower run times.[6] |
| Classical Resolution | Process Chemistry: Large-scale (kg) manufacturing where cost is a primary driver. | Scalability & Low Cost: Very inexpensive reagents and established technology.[11] | Labor Intensive: Requires extensive process optimization; 50% max yield.[12] |
| Enzymatic Resolution | Green Chemistry: When high selectivity and mild conditions are required. | High Selectivity: Often achieves >99% ee under environmentally friendly conditions.[13][16] | 50% Max Yield: One enantiomer is consumed or modified.[14] |
Future Outlook: The field of chiral purification is continually evolving. The trend is firmly towards more efficient and sustainable methods. Advances in chiral stationary phase technology will continue to improve the success rates of chromatographic separations. Furthermore, the integration of continuous flow chemistry with enzymatic resolution and crystallization may offer pathways to overcome the 50% yield limitation of kinetic resolutions, promising a future where the large-scale production of single-enantiomer drugs is faster, cheaper, and greener than ever before.
References
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. (n.d.). University of Rostock. Retrieved from [Link]
-
Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. (2017). ResearchGate. Retrieved from [Link]
-
Racemization kinetics of enantiomeric oxazepams and stereoselective hydrolysis of enantiomeric oxazepam 3-acetates in rat liver microsomes and brain homogenate. (1991). PubMed. Retrieved from [Link]
-
A generic approach for chiral separations by supercritical fluid chromatography. (2014). Journal of Chromatography A. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]
-
Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. Retrieved from [Link]
-
Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. (2007). PubMed. Retrieved from [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. Retrieved from [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). National Institutes of Health. Retrieved from [Link]
-
Chiral Drugs: An Overview. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]
-
Synthesis of Chiral 1,4,2-Oxazaphosphepines. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. (2017). PubMed. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). Cureus. Retrieved from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (n.d.). MDPI. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Review Article: Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Reproducibility of synthetic protocols for 4-Methyl-1,4-oxazepan-6-amine
A Comparative Guide to the Reproducibility of Synthetic Protocols for 4-Methyl-1,4-oxazepan-6-amine
Introduction
4-Methyl-1,4-oxazepan-6-amine is a saturated seven-membered heterocyclic compound containing both nitrogen and oxygen atoms. The 1,4-oxazepane scaffold is of growing interest in medicinal chemistry, positioned as a valuable structural motif at the interface of diazepane, morpholine, and azepane derivatives.[1] Despite their potential, the exploration of 1,4-oxazepanes has been hampered by a lack of reliable and scalable synthetic routes.[1] This guide provides a comparative analysis of two plausible, literature-derived synthetic protocols for the preparation of 4-Methyl-1,4-oxazepan-6-amine, designed for researchers and professionals in drug development. The protocols are based on established methodologies for the synthesis of functionalized 1,4-oxazepanes.[1][2]
The objective of this guide is to offer a detailed, side-by-side comparison of two distinct synthetic strategies, enabling an informed decision on the most suitable route based on factors such as efficiency, scalability, and the availability of starting materials. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of potential challenges.
Proposed Synthetic Protocols
Given the absence of a direct, published synthesis for 4-Methyl-1,4-oxazepan-6-amine, two plausible synthetic routes have been devised based on established methods for the synthesis of substituted 1,4-oxazepanes.
Protocol 1: Reductive Amination of a Ketone Precursor
This protocol is based on the general strategy of constructing the 1,4-oxazepane ring followed by functionalization at the C-6 position. A key step involves the reductive amination of a ketone intermediate to install the desired amine functionality.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-1,4-oxazepan-6-one
-
To a solution of N-methyldiethanolamine (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Add glyoxal (1 equivalent) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1,4-oxazepan-6-one.
Step 2: Synthesis of 4-Methyl-1,4-oxazepan-6-amine
-
Dissolve 4-Methyl-1,4-oxazepan-6-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add ammonium acetate (10-20 equivalents) or a solution of ammonia in methanol to the reaction mixture.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2 equivalents), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the careful addition of water or a dilute acid solution.
-
Basify the reaction mixture with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 4-Methyl-1,4-oxazepan-6-amine.
Rationale and Discussion
The first step, an intramolecular cyclization, is a common method for the formation of heterocyclic rings. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the cyclized product by removing water. The second step, reductive amination, is a widely used and robust method for the conversion of ketones to amines. The choice of the reducing agent is important; sodium cyanoborohydride and sodium triacetoxyborohydride are favored as they are selective for the iminium ion intermediate and do not readily reduce the ketone starting material. A large excess of the ammonia source is used to favor the formation of the primary amine.
Protocol 2: Ring-Opening of an Aziridine Precursor
This protocol offers an alternative approach involving the construction of the 1,4-oxazepane ring through the ring-opening of an activated aziridine by an alcohol nucleophile.
Experimental Protocol
Step 1: Synthesis of 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-methylaziridine
-
To a solution of N-methyl-2-aminoethanol (1 equivalent) in a suitable solvent like dichloromethane, add a silyl protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents), and an amine base like triethylamine or imidazole (1.2 equivalents).
-
Stir the reaction at room temperature until the protection of the hydroxyl group is complete (monitored by TLC).
-
To the resulting N-methyl-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)amine, add a suitable aziridinating agent such as 2-chloro-N-methoxy-N-methylethanamine in the presence of a base.
-
Alternatively, a two-step procedure involving reaction with chloroacetyl chloride followed by intramolecular cyclization with a strong base can be employed.
-
Purify the resulting 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-methylaziridine by distillation or column chromatography.
Step 2: Synthesis of N-((4-methyl-1,4-oxazepan-6-yl)methyl)acetamide
-
In a dry reaction vessel under an inert atmosphere, dissolve the aziridine from the previous step in a suitable solvent like tetrahydrofuran (THF).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at a low temperature (e.g., -78 °C).
-
The Lewis acid will catalyze the intramolecular ring-opening of the aziridine by the protected hydroxyl group, which will subsequently be deprotected.
-
The resulting alcohol can then be converted to an amine. This can be achieved through a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to a mesylate or tosylate, followed by displacement with sodium azide and subsequent reduction.
-
A more direct approach would be to convert the alcohol to a leaving group and then displace with a protected amine equivalent.
-
The resulting amine is then acylated with acetyl chloride or acetic anhydride to yield N-((4-methyl-1,4-oxazepan-6-yl)methyl)acetamide.
Step 3: Deprotection to 4-Methyl-1,4-oxazepan-6-amine
-
The final step involves the hydrolysis of the acetamide protecting group. This can be achieved by heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
After neutralization and workup, the final product, 4-Methyl-1,4-oxazepan-6-amine, is obtained and can be purified by distillation or chromatography.
Rationale and Discussion
This route relies on the formation of the heterocyclic ring via an intramolecular ring-opening of an aziridine. This strategy can offer good control over stereochemistry if chiral starting materials are used. The use of a silyl protecting group for the hydroxyl is a standard procedure to prevent unwanted side reactions. The conversion of the resulting alcohol at the C-6 position to an amine requires several steps, which adds to the overall length of the synthesis. The final deprotection of the acetamide is a standard transformation.
Comparative Analysis
| Feature | Protocol 1: Reductive Amination | Protocol 2: Ring-Opening of Aziridine |
| Number of Steps | 2 | 3+ (depending on the amine installation) |
| Starting Materials | N-methyldiethanolamine, glyoxal | N-methyl-2-aminoethanol, aziridinating agent |
| Key Reactions | Intramolecular cyclization, Reductive amination | Aziridination, Intramolecular ring-opening, Functional group interconversions |
| Potential Yield | Moderate to good | Potentially lower due to multiple steps |
| Scalability | Good, reductive amination is generally scalable | May be more challenging to scale due to the use of sensitive reagents and multiple steps |
| Safety Considerations | Use of cyanoborohydride (toxic) | Use of Lewis acids and potentially azides (explosive) |
| Stereocontrol | Results in a racemic mixture | Potential for stereocontrol depending on the aziridination step |
Visualization of Synthetic Workflows
Caption: Workflow for Protocol 1 via Reductive Amination.
Caption: Workflow for Protocol 2 via Aziridine Ring-Opening.
Conclusion
Both proposed protocols offer viable, albeit distinct, strategies for the synthesis of 4-Methyl-1,4-oxazepan-6-amine, grounded in established synthetic methodologies for related heterocyclic systems.
Protocol 1 (Reductive Amination) appears to be the more straightforward and potentially more scalable route. Its two-step sequence relies on well-established and high-yielding reactions. However, it may offer limited control over stereochemistry, and the use of toxic cyanoborohydride requires careful handling.
Protocol 2 (Aziridine Ring-Opening) is a more elegant approach from a synthetic design perspective and may allow for stereocontrol. However, it is a longer and more complex synthesis, involving multiple steps of protection, activation, and deprotection, which could result in a lower overall yield and present greater challenges for scalability.
The choice between these two protocols will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of stereocontrol, and the available laboratory resources and expertise. For initial exploratory studies where stereochemistry is not a primary concern, Protocol 1 is likely the more practical choice. For applications where a specific stereoisomer is required, the development of a stereoselective variant of Protocol 2 would be a more appropriate, albeit more challenging, undertaking.
References
- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
- Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
-
Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.
- WO2012046882A1 - 1,4-oxazepane derivatives.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
- A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methyl-1,4-oxazepan-6-amine
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-1,4-oxazepan-6-amine, a substituted oxazepane derivative. Due to the limited availability of specific safety data for this compound, the following procedures are based on established best practices for the disposal of cyclic amines and analogous chemical structures.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on a hierarchy of waste management principles: pollution prevention, source reduction, reuse, recycling, and finally, treatment and disposal.[1] When direct reuse or recycling of 4-Methyl-1,4-oxazepan-6-amine is not feasible, a systematic approach to its disposal is crucial. This involves meticulous segregation, proper containment, and adherence to both institutional and regulatory guidelines.[2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[6]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.[6]
Segregation and Storage of Waste
Proper segregation of chemical waste is the most critical step in preventing hazardous reactions.[7] 4-Methyl-1,4-oxazepan-6-amine waste must be collected and stored separately from other waste streams.
Key Segregation Practices:
-
Dedicated Waste Container: Use a designated, properly labeled waste container for 4-Methyl-1,4-oxazepan-6-amine and its contaminated materials.
-
Incompatible Materials: Keep amine waste separate from acids, oxidizing agents, and halogenated compounds to prevent violent reactions.[7] Do not use metal containers for storage, as amines can be corrosive.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Methyl-1,4-oxazepan-6-amine," and any known hazard characteristics (e.g., "Corrosive," "Toxic").
-
Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat sources.[7]
Table 1: Chemical Incompatibility of Amines
| Incompatible with | Potential Hazard |
| Acids | Violent neutralization reaction, heat generation. |
| Oxidizing Agents | Fire and explosion hazard. |
| Halogenated Compounds | Potential for vigorous or violent reactions. |
| Copper and its alloys | Corrosion.[8] |
Step-by-Step Disposal Protocol
The recommended disposal method for 4-Methyl-1,4-oxazepan-6-amine is through a licensed hazardous waste disposal company.[4][7] Do not attempt to dispose of this chemical down the sanitary sewer, as amines can be harmful to aquatic life and may produce strong, noxious odors.[7][9]
Step 1: Waste Collection
-
Collect all waste containing 4-Methyl-1,4-oxazepan-6-amine, including residual amounts in original containers, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.
-
For liquid waste, use a funnel to transfer the chemical into the waste container to avoid spills. Do not use the same funnel for incompatible waste types.[1]
-
Keep the waste container securely capped when not in use.[1]
Step 2: Container Management
-
Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion.
-
Ensure the exterior of the container is clean and free of contamination.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the chemical name and quantity.
Step 4: Rinsing of Empty Containers
-
Empty containers that held 4-Methyl-1,4-oxazepan-6-amine should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[1]
-
The rinsate must be collected and treated as hazardous waste and added to the designated 4-Methyl-1,4-oxazepan-6-amine waste container.[1]
-
After triple-rinsing, the container can be managed as non-hazardous waste, though it is recommended to remove or deface the label before disposal.[1]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate potential hazards.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For small spills, cautious neutralization with a weak acid (e.g., citric acid solution) may be possible, but this should only be performed by trained personnel.
-
Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-1,4-oxazepan-6-amine.
Caption: Decision workflow for the disposal of 4-Methyl-1,4-oxazepan-6-amine.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 4-Methyl-1,4-oxazepan-6-amine, a cautious approach is warranted due to the absence of comprehensive safety data. By adhering to the principles of proper segregation, containment, and professional disposal, researchers can ensure that this compound is managed in a manner that is safe for both laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and your local regulations.
References
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. [Link]
-
Amine Disposal For Businesses - Collect and Recycle. [Link]
-
Handling of Amine-based Wastewater Produced During Carbon Capture - ResearchGate. [Link]
-
Laboratory Waste Guide 2025. [Link]
-
Hazardous Waste and Disposal - American Chemical Society. [Link]
-
Laboratory Waste Management Guidelines. [Link]
-
How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? | ResearchGate. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. [Link]
-
Chemical Compatibility Database from Cole-Parmer. [Link]
-
Chemical Compatibility Chart. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. odu.edu [odu.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1,4-oxazepan-6-amine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 4-Methyl-1,4-oxazepan-6-amine, a substituted oxazepane, belongs to a class of compounds with significant potential in medicinal chemistry, often explored as monoamine reuptake inhibitors for various neurological applications.[1] However, its structural features—specifically the aliphatic amine group—necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. Amines as a class can be corrosive, irritant, and readily absorbed through the skin.[2][3]
This guide provides essential, immediate safety and logistical information for handling 4-Methyl-1,4-oxazepan-6-amine. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety that is both understood and practiced.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for 4-Methyl-1,4-oxazepan-6-amine is not widely available, we can infer its potential hazards from structurally related compounds and its functional groups. Data from the European Chemicals Agency (ECHA) on similar oxazepane and amine structures indicate significant health warnings.
This synthesized data underscores that the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The aliphatic amine functional group is the principal driver of its irritant and corrosive properties.[2]
| Hazard Class | GHS Classification (Inferred) | Potential Health Effects |
| Acute Toxicity, Oral | Category 4 (H302) | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 (H315) | Causes skin irritation. Prolonged contact may lead to burns.[4][5] |
| Serious Eye Damage/Irritation | Category 1 (H318) | Causes serious eye damage. Vapors and splashes can be highly corrosive to eye tissue.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335) | May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][4][5] |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is considered, engineering and administrative controls must be in place. PPE is the last line of defense against chemical exposure.
-
Engineering Controls: All handling of 4-Methyl-1,4-oxazepan-6-amine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical ventilation to capture and exhaust vapors, minimizing the risk of inhalation.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's SDS. Never work alone when handling highly hazardous materials.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following protocol outlines the minimum requirements for handling 4-Methyl-1,4-oxazepan-6-amine.
Eye and Face Protection
Due to the high risk of serious eye damage, robust protection is mandatory.
-
Minimum Requirement: Indirectly vented, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8] Safety glasses do not offer adequate protection against splashes.[8]
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or if there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from splashes and should be considered standard practice.
Skin and Body Protection
A multi-layered approach is necessary to prevent skin contact.
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Chemical-Resistant Apron: For procedures involving potential splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Full-Body Protection: In the event of a large-scale spill or when engineering controls are not available (e.g., emergency response), a full-body chemical-resistant suit is necessary.[2]
Hand Protection: A Critical Choice
The choice of gloves is arguably the most critical decision in the PPE protocol for amines. Aliphatic amines can readily permeate or degrade common glove materials.
Causality: Standard disposable nitrile gloves, while common in laboratories, often provide very poor resistance to amines and may offer protection for less than one minute.[9] Therefore, relying on single-layer nitrile gloves creates a false sense of security and is not a safe practice for handling 4-Methyl-1,4-oxazepan-6-amine.
Recommended Glove Protocol:
-
Inner Glove: A thinner nitrile glove can be used as an inner layer for dexterity.
-
Outer Glove: The primary chemical barrier must be a glove made of a more resistant material.
The following table provides guidance on glove selection. Always consult the glove manufacturer's specific chemical resistance data before use.
| Glove Material | Performance Against Amines/Alcohols | Recommendation |
| Butyl Rubber | Very Good to Excellent: Protects against a wide variety of corrosive acids, bases, alcohols, ketones, and esters.[10] | Recommended for prolonged handling or immersion risk. |
| Neoprene | Good: Offers good resistance to acids, bases, oils, and alcohols.[10] | Recommended for general handling and splash protection. |
| Nitrile Rubber | Poor to Fair: Not generally recommended for direct or prolonged contact with amines.[9] Breakthrough can be rapid. | Not Recommended as a primary barrier. Use only as an inner glove. |
| Natural Rubber (Latex) | Poor to Fair: Does not perform well with many organic solvents and can cause allergic reactions.[10] | Not Recommended. |
Donning and Doffing Sequence
Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be strictly adhered to.
Diagram: PPE Donning and Doffing Workflow
Caption: Correct sequence for putting on and removing PPE to minimize exposure risk.
Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once while under a safety shower.[3] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 200-300 ml of water. Seek immediate medical attention.
Chemical Spills
The response to a spill depends entirely on its scale and location.
Diagram: Chemical Spill Response Protocol
Caption: Decision-making workflow for responding to a chemical spill.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, essential for both safety and environmental protection.
PPE Disposal
-
Disposable Items: All disposable PPE, including inner and outer gloves, aprons, and any contaminated wipes, must be collected in a designated, sealed hazardous waste container.
-
Reusable Items: Reusable items like face shields and goggles must be decontaminated thoroughly after each use according to institutional protocols.
Chemical Waste Disposal
-
Segregation: Amine waste must be segregated from other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[14]
-
Containers: Store all waste containing 4-Methyl-1,4-oxazepan-6-amine in clearly labeled, sealed, and compatible containers.[14]
-
Disposal Route: Amine waste is typically classified as hazardous.[15] It must be disposed of through a licensed hazardous waste contractor.[14] Sewer disposal is not permitted for amines due to their environmental toxicity and potential to emit noxious odors.[16] The ultimate disposal method is often thermal destruction (incineration) by a specialized facility.[15]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-Methyl-1,4-oxazepan-6-amine, advancing scientific discovery while ensuring the protection of themselves, their colleagues, and the environment.
References
- BASF. (2026). Safety data sheet according to Regulation (EC) No. 1907/2006.
- ECHEMI. (n.d.). 4-Boc-6-amino-1,4-oxazepane SDS, 1170390-54-1 Safety Data Sheets.
- Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
- Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Angene Chemical. (2021). Safety Data Sheet.
- NIOSH. (n.d.). First Aid Procedures for Chemical Hazards.
- Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia, 37, 691-700.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- PubChem. (n.d.). 1,4-Oxazepane.
- PubChem. (n.d.). tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
Sources
- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 3. tri-iso.com [tri-iso.com]
- 4. tert-Butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate | C11H22N2O3 | CID 53230231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. hsa.ie [hsa.ie]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
